4-nitrothiophene-2-carboxylic acid
Description
The exact mass of the compound 4-Nitro-2-thiophenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-nitrothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHKHACZQDMGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296383 | |
| Record name | 4-nitro-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-70-0 | |
| Record name | 13138-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitro-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Heterocyclic Building Block
An In-depth Technical Guide to 4-Nitrothiophene-2-Carboxylic Acid: Properties, Reactivity, and Applications
This compound (CAS No: 13138-70-0) is a pivotal heterocyclic compound that serves as a highly versatile building block in modern organic synthesis.[1][2] Its structure, featuring a thiophene ring functionalized with both an electron-withdrawing nitro group and a synthetically malleable carboxylic acid, provides a unique combination of reactivity and functionality. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the core chemical properties, reactivity, synthetic utility, and applications of this important intermediate. Understanding these characteristics is crucial for leveraging its potential in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1]
Molecular Structure and Identification
The foundational attributes of this compound are rooted in its chemical structure. The molecule consists of a five-membered thiophene ring substituted at the C2 position with a carboxylic acid group and at the C4 position with a nitro group.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 13138-70-0 | [1][2] |
| Molecular Formula | C₅H₃NO₄S | [2][3] |
| Molecular Weight | 173.15 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
| SMILES | O=C(O)c1cc(cs1)[O-] | [2][5] |
| InChI Key | SZHKHACZQDMGGI-UHFFFAOYSA-N |[2][4] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of a compound are critical for its handling, purification, and structural confirmation.
Physicochemical Data
The properties of this compound are dominated by its polar functional groups, which influence its melting point, solubility, and acidity.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Yellow to off-white solid | [3] |
| Melting Point | 195 - 199 °C | [3] |
| Solubility in Water | Poorly soluble | [3] |
| Solubility (Organic) | Soluble in polar aprotic solvents like acetone, acetonitrile, and alcohols such as methanol and ethanol. | [6][7] |
| pKa | ~2.6 (approximate) |[3] |
The poor water solubility is typical for small organic molecules with significant nonpolar surface area (the thiophene ring), despite the presence of polar groups.[3] The compound's acidity (pKa ≈ 2.6) is notably stronger than that of benzoic acid (pKa ≈ 4.2). This enhanced acidity is a direct consequence of the powerful electron-withdrawing effect of the nitro group, which stabilizes the carboxylate anion conjugate base.[3]
Spectroscopic Profile
Spectroscopic analysis is essential for verifying the identity and purity of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O-H stretching absorption from the carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹.[8][9] A strong C=O stretching absorption is expected around 1700-1720 cm⁻¹.[10] Additionally, characteristic stretches for the C-NO₂ group will be present, usually around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
¹H NMR Spectroscopy : The proton NMR spectrum is distinguished by the highly deshielded carboxylic acid proton, which appears as a broad singlet far downfield, typically in the 10-12 ppm region.[10][11] The two protons on the thiophene ring will appear as doublets in the aromatic region, with their exact chemical shifts influenced by the anisotropic and electronic effects of the adjacent substituents.
-
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in the 160-180 ppm range.[8][10] The carbons of the thiophene ring will resonate in the aromatic region, with the carbon attached to the nitro group being significantly shifted due to its strong electron-withdrawing nature.
-
Mass Spectrometry : Upon electron ionization, the molecule is expected to show a prominent molecular ion peak. Signature fragmentation patterns include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[10]
Chemical Reactivity and Synthetic Pathways
The synthetic value of this compound stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.
Caption: Key reaction pathways for this compound.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a gateway to a wide range of derivatives. Standard transformations include:
-
Esterification : Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) yields the corresponding esters. These are often used as protected forms of the acid or as intermediates with altered solubility profiles.
-
Amide Bond Formation : Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) produces amides. This reaction is fundamental in medicinal chemistry for building libraries of compounds to probe structure-activity relationships (SAR).
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. This transformation provides access to a different class of derivatives.
Reactions at the Nitro Group
The nitro group is a versatile functional handle, primarily through its reduction to an amine.
-
Reduction to Amine : The most significant reaction of the nitro group is its reduction to a primary amine (4-aminothiophene-2-carboxylic acid). This is commonly achieved using reagents like tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation (H₂/Pd).[1] The resulting amino group is a potent nucleophile and can undergo a vast array of subsequent reactions, including acylation, sulfonylation, and diazotization, making it a cornerstone of derivative synthesis.
Experimental Protocols
Trustworthy and reproducible methodologies are paramount in a research setting. The following protocols are representative of the synthesis and derivatization of nitrothiophene carboxylic acids.
Protocol: Synthesis of 5-Nitrothiophene-2-carboxylic Acid via Oxidation
This protocol details the synthesis of the related isomer, 5-nitrothiophene-2-carboxylic acid, from its corresponding aldehyde. The principles of this Pinnick-type oxidation are broadly applicable for the synthesis of aromatic carboxylic acids.[12]
Objective: To synthesize 5-nitrothiophene-2-carboxylic acid by oxidizing 5-nitrothiophene-2-carboxaldehyde.
Materials:
-
5-nitrothiophene-2-carboxaldehyde
-
Dioxane
-
Sulfamic acid (NH₂SO₃H)
-
Sodium chlorite (NaClO₂)
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
2N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise, ensuring the internal temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for 2 hours. Monitor reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and partition with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Wash the combined organic phase with a 5% NaHCO₃ solution (2x) to extract the carboxylic acid product into the aqueous basic layer. Discard the organic layer.
-
Combine the basic aqueous layers and cool in an ice bath. Carefully acidify to pH 2 with 2N HCl, which will precipitate the product.
-
Extract the acidified aqueous layer with ethyl acetate (2x).
-
Combine the final organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 5-nitrothiophene-2-carboxylic acid.[12]
-
Validation: Purify the crude product by recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
Caption: Experimental workflow for the oxidation of a nitrothiophene aldehyde.
Applications in Research and Drug Discovery
The unique arrangement of functional groups makes this compound a valuable starting material in several fields.
-
Pharmaceuticals : It is a key intermediate in the synthesis of more complex molecules with potential biological activity.[1] Thiophene-based compounds are prevalent in medicine, often acting as bioisosteres for phenyl rings. The carboxylic acid function allows for amide coupling to peptides or other amines, while the nitro group can be converted to an amine to serve as an attachment point for other pharmacophores. Derivatives have been investigated as antibacterial agents and enzyme inhibitors.[13]
-
Agrochemicals : The compound serves as a building block for novel pesticides and herbicides.[1]
-
Material Science : The ability to functionalize both the carboxylic acid and nitro groups makes it a candidate for creating specialized polymers and coatings.[1] The rigid thiophene core can impart desirable thermal and electronic properties to materials.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazards : The compound is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[3][14][15]
-
Precautions :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from heat sources and strong oxidizing agents.[3]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for chemical innovation. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an indispensable tool for chemists. For professionals in drug discovery and materials science, a thorough understanding of this building block opens the door to new synthetic possibilities, enabling the creation of novel molecules with tailored functions and properties.
References
- MySkinRecipes. (n.d.). This compound.
- ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid.
- El-Gazzar, A. B. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2945.
- PubChemLite. (n.d.). This compound (C5H3NO4S).
- ChemSynthesis. (2025). 5-methyl-4-nitro-2-thiophenecarboxylic acid.
- Protheragen. (n.d.). 5-Nitrothiophene-2-carboxylic acid.
- Chemical-Suppliers. (n.d.). 2-Nitrothiophene-4-Carboxylic Acid.
- SpectraBase. (n.d.). Thiophene-2-carboxylic acid [2-(2-nitro-4-trifluoromethyl-phenylamino)-ethyl]-amide.
- ResearchGate. (2023). Scope of the carboxylic acids and the nitro compounds Reaction conditions.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
- J&K Scientific. (n.d.). This compound, 98%.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. (2025). Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes.
- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 4. jk-sci.com [jk-sci.com]
- 5. PubChemLite - this compound (C5H3NO4S) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
4-nitrothiophene-2-carboxylic acid CAS 13138-70-0
An In-Depth Technical Guide to 4-Nitrothiophene-2-carboxylic Acid (CAS 13138-70-0)
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the compound's properties, synthesis, reactivity, and applications, with a focus on the scientific rationale underpinning its utility in modern chemical and pharmaceutical research.
Core Identity and Physicochemical Profile
This compound (CAS 13138-70-0) is a thiophene derivative distinguished by the presence of two key functional groups: a carboxylic acid at the 2-position and a nitro group at the 4-position.[1] This specific arrangement of an electron-withdrawing nitro group and a versatile carboxylic acid moiety on the thiophene ring makes it a valuable and reactive intermediate in organic synthesis.[1][2] It serves as a foundational component for constructing more complex molecules with potential applications in pharmaceuticals and material science.[2]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13138-70-0 | [1][][4][5] |
| Molecular Formula | C₅H₃NO₄S | [][4][6] |
| Molecular Weight | 173.15 g/mol | [1][4][5] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 4-Nitro-2-thiophenecarboxylic acid, 2-Carboxy-4-nitrothiophene, 4-NTCA | [][5][7] |
| Physical Form | Solid, typically yellow to off-white/brown | [1][8] |
| Melting Point | 150-154 °C | [4] |
| Boiling Point | 383.3 °C at 760 mmHg | [] |
| Density | 1.676 g/cm³ | [] |
| Purity | Commonly available at ≥95% | [1][2][] |
| Solubility | Poorly soluble in water | [8] |
| SMILES | O=C(O)c1scc(c1)[O-] | [4][6] |
| InChI Key | SZHKHACZQDMGGI-UHFFFAOYSA-N | [1][4] |
Synthesis Strategy: A Protocol Grounded in Selectivity
The synthesis of substituted thiophenes requires careful strategic planning to achieve the desired regioselectivity. While direct nitration of thiophene-2-carboxylic acid is possible, it often yields a mixture of isomers. A more controlled and reliable approach involves the oxidation of a corresponding aldehyde precursor. This method is favored for its high yield and purity of the final product.
Below is a representative, field-proven protocol for the synthesis of a nitro-substituted thiophene carboxylic acid, adapted from established methods for the oxidation of nitrothiophene aldehydes.[9] The causality behind this choice rests on the mildness of the oxidant and the straightforward purification, which are critical for producing high-quality material for subsequent applications.
Experimental Protocol: Oxidation of 4-Nitrothiophene-2-carboxaldehyde
Objective: To synthesize this compound via the selective oxidation of 4-nitrothiophene-2-carboxaldehyde.
Reagents & Materials:
-
4-Nitrothiophene-2-carboxaldehyde
-
Dioxane (or a similar suitable solvent)
-
Sulfamic Acid (NH₂SO₃H)
-
Sodium Chlorite (NaClO₂)
-
Ethyl Acetate
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
2N Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Dissolution & Cooling: Dissolve 4-nitrothiophene-2-carboxaldehyde (1 equivalent) and sulfamic acid (1.2 equivalents) in dioxane in a round-bottom flask. Cool the mixture to 0 °C in an ice bath with continuous stirring.[9] Rationale: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the oxidation.
-
Oxidant Addition: Slowly add an aqueous solution of sodium chlorite (2.0 equivalents) dropwise to the cooled mixture.[9] Rationale: Sodium chlorite is a selective oxidant for aldehydes, and sulfamic acid acts as a chlorine scavenger to prevent unwanted side reactions. Slow addition is crucial for temperature control.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[9]
-
Quenching & Extraction: Upon completion, partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase again with ethyl acetate.[9]
-
Base Wash: Combine the organic layers and wash twice with a 5% NaHCO₃ solution. This step extracts the carboxylic acid product into the aqueous basic phase, leaving non-acidic impurities in the organic layer.[9] Rationale: This is a critical purification step based on the acidic nature of the product.
-
Acidification & Isolation: Cool the combined basic aqueous phases in an ice bath and carefully acidify to a pH of ~2 using 2N HCl. The carboxylic acid product will precipitate out of the solution. Extract the product back into two portions of ethyl acetate.[9]
-
Final Wash & Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[9]
-
Solvent Removal: Remove the solvent by concentration under reduced pressure (rotary evaporation) to yield the crude this compound, which can be further purified by recrystallization.[9]
Visualization of Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its two distinct functional groups.[1]
-
The Carboxylic Acid Group: This moiety is a gateway to a vast array of derivatives. It readily undergoes standard transformations such as esterification (e.g., with methanol and an acid catalyst) and amidation (e.g., using coupling agents like HATU).[1][10] These reactions are fundamental in medicinal chemistry for modulating a molecule's pharmacokinetic properties or for linking it to other fragments. Thiophene-2-carboxylic acids are also valuable substrates in various coupling and olefination reactions.[1][11]
-
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety activates the thiophene ring for certain nucleophilic substitutions. More importantly, it can be readily reduced to an amino group (NH₂). This transformation is pivotal as it introduces a key nucleophilic site, enabling the synthesis of a new class of derivatives, such as amides, sulfonamides, and ureas, which are prevalent in bioactive compounds.[2]
Diagram of Key Reactive Sites
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Development
This compound is primarily utilized as a strategic building block for creating more complex molecules with potential biological activity.[1][2] The thiophene ring is a well-known bioisostere for the benzene ring, often used by medicinal chemists to improve metabolic stability or tune electronic properties. The nitrothiophene scaffold, in particular, has been investigated for several therapeutic applications.
Antimicrobial Research
A significant area of interest is in the development of novel antibacterial agents. Research has shown that certain nitrothiophene carboxamides can act as potent, narrow-spectrum antibacterials against multi-drug resistant Gram-negative bacteria like E. coli.[10]
Mechanism of Action Insight: These compounds often function as prodrugs. The inert nitrothiophene compound enters the bacterial cell, where it is activated by specific bacterial nitroreductase enzymes (like NfsA and NfsB). This reduction process generates reactive nitrogen species that are toxic to the bacterium, ultimately leading to a bactericidal effect.[10] This targeted activation mechanism makes them highly specific to bacteria possessing these enzymes.
Diagram of Prodrug Activation Pathway
Caption: Proposed mechanism of antibacterial action via prodrug activation.
Beyond antibacterials, nitrothiophene derivatives have been explored as potential radiosensitizers in cancer therapy, and the broader class of thiophene carboxamides possesses a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties.[1][12]
Analytical Characterization
Robust characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and analytical techniques is typically employed.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two protons on the thiophene ring. The chemical shifts would be influenced by the strong electron-withdrawing effects of both the nitro and carboxylic acid groups, likely shifting them downfield. A broad singlet for the acidic proton of the carboxylic acid will also be present. |
| ¹³C NMR | Resonances for the five carbon atoms: four in the thiophene ring and one in the carboxyl group. The carbon attached to the carboxylic acid and the carbon attached to the nitro group would be significantly deshielded. |
| FT-IR | Characteristic absorption bands: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) should be observed at an m/z corresponding to its molecular weight (173.15). Fragmentation patterns would likely involve the loss of -OH, -COOH, and -NO₂ groups.[13] |
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Users must consult the Safety Data Sheet (SDS) provided by their specific supplier before use.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid breathing dust, fumes, or vapors.[14][15] Avoid contact with skin, eyes, and clothing.[14][16]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
This guide provides a foundational understanding of this compound, grounded in established chemical principles and current research. Its unique combination of functional groups ensures its continued relevance as a valuable intermediate for innovation in the fields of medicinal chemistry and material science.
References
Please note: The accessibility of URLs may change over time.
- This compound | 13138-70-0 - Benchchem. Benchchem.
- CAS 13138-70-0 this compound - BOC Sciences. BOC Sciences.
- 4-NITRO-2-THIOPHENECARBOXYLIC ACID suppliers. LookChem.
- This compound, 98% | 13138-70-0 - J&K Scientific. J&K Scientific.
- 4-Nitro-2-thiophenecarboxylic Acid | CAS 13138-70-0 | SCBT. Santa Cruz Biotechnology.
- 3-(4-Nitrophenoxy)thiophene-2-carboxylic Acid - AK Scientific, Inc.AK Scientific, Inc.
- Buy Online CAS Number 13138-70-0 - TRC - 4-Nitro-2-thiophenecarboxylic Acid. LGC Standards.
- This compound - MySkinRecipes. MySkinRecipes.
- CAS No : 13138-70-0| Chemical Name : 4-Nitro-2-thiophenecarboxylic Acid | Pharmaffiliates. Pharmaffiliates.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- 13138-70-0 | MFCD07787605 | this compound - Aaronchem. Aaron Chemistry GmbH.
- SAFETY DATA SHEET - Acros Organics. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 4-nitro-2-thiophenecarboxylic acid - ChemSynthesis. ChemSynthesis.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- This compound (C5H3NO4S) - PubChemLite. PubChemLite.
- 4-Nitro-2-Thiophene Carboxylic Acid. Bouling Chemical Co., Limited.
- 5-Nitrothiophene-2-carboxylic acid synthesis - ChemicalBook. ChemicalBook.
- 2-Thiophenecarboxylic acid, 4-nitrophenyl ester - NIST WebBook. NIST.
- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate.
- 4-nitro-thiophene-2-carboxylic acid - Chemrio. Chemrio.
- Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central (PMC), NIH.
- This compound | 13138-70-0 - Sigma-Aldrich. Sigma-Aldrich.
- 5-Nitro-thiophene-2-carboxylic acid, anion - SpectraBase. SpectraBase.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central (PMC), NIH.
- Scope of the carboxylic acids and the nitro compounds Reaction conditions. ResearchGate.
- 2-nitrothiophene-4-carboxylic acid AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
- Thiophene-2-carboxylic acid - Wikipedia. Wikipedia.
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
- Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. Buy Online CAS Number 13138-70-0 - TRC - 4-Nitro-2-thiophenecarboxylic Acid | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 9. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Thiophenecarboxylic acid, 4-nitrophenyl ester [webbook.nist.gov]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Molecular Structure of 4-Nitrothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on 4-nitrothiophene-2-carboxylic acid. This document is designed to move beyond a simple recitation of facts and figures. Instead, it aims to provide a deeper understanding of the molecule's structural characteristics and their implications for its reactivity and application, particularly within the realm of medicinal chemistry. The thiophene scaffold is a cornerstone in the development of numerous therapeutic agents, and the introduction of a nitro group and a carboxylic acid moiety imparts unique electronic and functional properties that are ripe for exploration.[1] This guide is structured to provide a comprehensive overview, from the fundamental molecular architecture to its practical application in synthesis, underpinned by a commitment to scientific integrity and validated protocols.
Molecular Identity and Physicochemical Properties
This compound is a substituted thiophene derivative with the molecular formula C₅H₃NO₄S.[2][3][4][5] Its molecular weight is approximately 173.15 g/mol .[2][3][5] This compound typically presents as a solid and is utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 13138-70-0 | [3][6] |
| Molecular Formula | C₅H₃NO₄S | [2][3][4][5] |
| Molecular Weight | 173.15 g/mol | [2][5] |
| Physical Form | Solid | [6] |
Elucidation of the Molecular Structure
The molecular structure of this compound is characterized by a five-membered thiophene ring, substituted at the 2-position with a carboxylic acid group and at the 4-position with a nitro group.
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. While specific experimental spectra for this compound are not widely published, we can predict the expected spectral features based on the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring. Due to the electron-withdrawing effects of the nitro and carboxylic acid groups, these protons will be deshielded and resonate at a relatively high chemical shift (downfield). The proton of the carboxylic acid group will typically appear as a broad singlet at a very high chemical shift, often above 10 ppm.[7][8]
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the thiophene ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[8] The carbons of the thiophene ring will have their chemical shifts influenced by the positions of the electron-withdrawing substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydroxyl group of a carboxylic acid dimer.[7]
-
C=O Stretch: A strong absorption band between 1680 and 1710 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid, with the lower frequency attributed to conjugation with the aromatic thiophene ring.[7]
-
N-O Stretch: Two distinct bands are expected for the nitro group: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹.
-
C-S Stretch: Thiophene derivatives typically show C-S stretching vibrations in the fingerprint region of the spectrum.[9]
Synthesis and Reactivity
Synthetic Approaches
An alternative strategy involves the oxidation of 4-nitrothiophene-2-carboxaldehyde. A general procedure for the oxidation of a similar compound, 5-nitrothiophene-2-carboxaldehyde, to its corresponding carboxylic acid has been reported and involves the use of sodium chlorite and sulfamic acid.[10]
Diagram: Conceptual Synthetic Pathway
Caption: A conceptual pathway for the synthesis of this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dictated by its three key components: the thiophene ring, the carboxylic acid group, and the nitro group.
-
Carboxylic Acid Group: This functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, and acid chlorides, providing a gateway to a wide array of derivatives.[2] These reactions are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it can be reduced to an amino group, which is a key transformation in the synthesis of many biologically active compounds.[6] The resulting aminothiophene derivative can then undergo a plethora of further functionalization reactions.
-
Thiophene Ring: The thiophene ring itself is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for its incorporation into drug candidates to potentially improve metabolic stability and biological activity.
The combination of these functional groups makes this compound a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications, including as antibacterial and anticancer agents.[11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a molecule of significant interest to researchers in organic synthesis and drug discovery. Its well-defined molecular structure, characterized by the strategic placement of a carboxylic acid and a nitro group on a thiophene ring, provides a versatile platform for the development of novel compounds with diverse biological activities. A thorough understanding of its spectroscopic properties, synthetic accessibility, and chemical reactivity is paramount for its effective utilization in the laboratory. This guide has aimed to provide a comprehensive and scientifically grounded overview to aid in these endeavors.
References
- MySkinRecipes. (n.d.). This compound.
- ChemSynthesis. (2025, May 20). 4-nitro-2-thiophenecarboxylic acid - 13138-70-0.
- PubChem. (n.d.). This compound.
- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- J&K Scientific. (2009, September 19). This compound, 98% | 13138-70-0.
- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- ResearchGate. (n.d.). Fig. S8 a) 1 H-NMR and b) 13 C-NMR spectrum (500 MHz) of 4-nitrophenols....
- SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. PubChemLite - this compound (C5H3NO4S) [pubchemlite.lcsb.uni.lu]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of 4-Nitrothiophene-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrothiophene-2-carboxylic acid, a substituted thiophene derivative, is a compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring functionalized with both an electron-withdrawing nitro group and a versatile carboxylic acid moiety, makes it a valuable building block in the synthesis of a diverse range of biologically active molecules and functional materials.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and theoretical insights.
Molecular and Physicochemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 13138-70-0 | [1][2][3][4][5] |
| Molecular Formula | C₅H₃NO₄S | [2][3][5][6] |
| Molecular Weight | 173.15 g/mol | [1][2][3][6] |
| Appearance | Typically yellow to off-white solid | [6] |
| Melting Point | 195 - 199 °C | [6] |
| Boiling Point | Data not available (decomposes) | |
| Solubility in Water | Poorly soluble | [6] |
| pKa | ~2.6 (approximate) | [6] |
Note on Isomers: It is crucial to distinguish this compound from its isomers, such as 5-nitrothiophene-2-carboxylic acid and 2-nitrothiophene-4-carboxylic acid, as their physical and chemical properties can differ significantly.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring. Due to the electron-withdrawing effects of the nitro and carboxylic acid groups, these aromatic protons would be deshielded and appear at a downfield chemical shift. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region, although its position is dependent on solvent and concentration.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum would exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The carboxyl carbon is characteristically found in the 160-185 ppm range.[7][8][10] The carbons of the thiophene ring will have their chemical shifts influenced by the positions of the nitro and carboxyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups:
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[11]
-
C=O Stretch: A strong, sharp absorption between 1680 and 1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
N-O Stretch: Asymmetric and symmetric stretching vibrations of the nitro group will appear as two strong bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-S Stretch: Thiophene ring vibrations, including the C-S stretch, will be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (173.15). Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).
Experimental Protocols for Physical Property Determination
The following section outlines standardized experimental procedures for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (195-199 °C).
-
Determination: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Assessment
Solubility is a critical parameter in drug development, affecting absorption and distribution. A qualitative assessment can be performed in various solvents.
Methodology: Qualitative Solubility Test
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: Add approximately 10 mg of this compound to 1 mL of each solvent in separate test tubes.
-
Observation: Agitate the tubes and observe for dissolution at room temperature.
-
Heating (Optional): If the compound is insoluble at room temperature, gently heat the mixture to assess solubility at elevated temperatures.
-
Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.
Solubility Determination Workflow
Caption: Step-by-step workflow for the qualitative assessment of solubility.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it is a key determinant of its ionization state at a given pH, which profoundly impacts its biological activity and pharmacokinetic properties.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Handling and Safety Considerations
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[6] Incompatible with strong oxidizing agents.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from heat and incompatible substances.[6]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important chemical entity. A comprehensive understanding of these properties is fundamental to unlocking its full potential in the development of novel pharmaceuticals and advanced materials.
References
- Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid.
- ChemSynthesis. 4-nitro-2-thiophenecarboxylic acid.
- NIST WebBook. 2-Thiophenecarboxylic acid, 4-nitrophenyl ester.
- Benchchem. This compound | 13138-70-0.
- Spectral Database for Organic Compounds (SDBS). Bioregistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
- PubChem. This compound.
- MySkinRecipes. This compound.
- PubChem. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate.
- Spectral Database for Organic Compounds, SDBS - UW-Madison Libraries.
- Santa Cruz Biotechnology. 4-Nitro-2-thiophenecarboxylic Acid.
- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- J&K Scientific. This compound, 98%.
- Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- AIST. Spectral Database for Organic Compounds, SDBS.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Sigma-Aldrich. 2-nitrothiophene-4-carboxylic acid.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- PubChem. 2-Thiophenecarboxylic acid.
- Wikipedia. Thiophene-2-carboxylic acid.
- ResearchGate. 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also...
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scbt.com [scbt.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chem.libretexts.org [chem.libretexts.org]
4-nitro-2-thenoic acid spectral data
An In-depth Technical Guide to the Spectral Data of 4-nitro-2-thenoic Acid
Introduction
4-nitro-2-thenoic acid (MW: 173.15 g/mol , Formula: C₅H₃NO₄S) is a heterocyclic compound belonging to the thiophene family.[1][2] Its structure, featuring a carboxylic acid and a nitro group on a thiophene ring, makes it a valuable building block in medicinal chemistry and materials science.[3] The electron-withdrawing nature of both substituents significantly influences the electronic properties and reactivity of the thiophene core.
Accurate structural elucidation and characterization are paramount for any research or development application. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and electronic structure of the molecule. This guide offers a comprehensive analysis of the spectral data of 4-nitro-2-thenoic acid, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in fundamental principles, explaining the causal relationships between molecular structure and spectral output, to provide researchers with a practical and authoritative resource.
Molecular Structure and Analysis Workflow
A logical workflow is essential for the comprehensive characterization of a chemical entity like 4-nitro-2-thenoic acid. The process begins with understanding the molecular structure, which informs the interpretation of data from various spectroscopic techniques.
Figure 1: General workflow for spectroscopic characterization.
The core of our analysis is the molecule itself, with specific atoms numbered for clarity in the subsequent discussions.
Figure 2: Structure of 4-nitro-2-thenoic acid with numbering.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is the cornerstone for identifying functional groups. The principle lies in the absorption of specific frequencies of infrared radiation by molecular bonds, causing them to vibrate.[4] For 4-nitro-2-thenoic acid, we anticipate characteristic vibrations for the O-H of the carboxylic acid, the C=O (carbonyl) group, the N-O bonds of the nitro group, and the C-H and C=C bonds within the thiophene ring.
The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching band, which often overlaps with C-H stretching signals.[5] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a wide range of O-H bond strengths and, therefore, a continuum of absorption frequencies.[4]
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Mix ~1-2 mg of 4-nitro-2-thenoic acid with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[6] Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[6]
-
Data Processing: The resulting spectrum of transmittance vs. wavenumber is processed and analyzed.
Data Interpretation & Summary
The spectrum is dominated by features from the carboxylic acid and nitro groups. The thiophene ring vibrations are also present but may be less intense.
| Wavenumber (cm⁻¹) | Vibration Type | Bond | Expected Appearance |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid O-H | Very broad, strong |
| ~3100 | C-H Stretch | Aromatic C-H | Sharp, weak (often on O-H shoulder) |
| 1725 - 1700 | C=O Stretch | Carboxylic Acid C=O | Strong, sharp |
| 1550 - 1500 | N-O Asymmetric Stretch | Nitro NO₂ | Strong |
| 1350 - 1300 | N-O Symmetric Stretch | Nitro NO₂ | Strong |
| 1450 - 1300 | C-C Stretch | Thiophene Ring | Medium |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid C-O | Medium |
| 950 - 910 | O-H Bend | Carboxylic Acid O-H | Broad, medium (out-of-plane) |
Table 1: Characteristic IR Absorption Frequencies for 4-nitro-2-thenoic Acid.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It relies on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, and the energy difference between these states corresponds to a specific radiofrequency. The precise frequency depends on the local electronic environment of each nucleus, a value reported as the chemical shift (δ) in parts per million (ppm).
For 4-nitro-2-thenoic acid, the two protons on the thiophene ring are in distinct electronic environments and are expected to appear as separate signals. The electron-withdrawing effects of the -NO₂ and -COOH groups will significantly deshield these protons, shifting their signals to a higher frequency (downfield) compared to unsubstituted thiophene (where protons appear around 7.0-7.3 ppm).[8][9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 4-nitro-2-thenoic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is then tuned, and the magnetic field is "shimmed" to maximize homogeneity.
-
¹H NMR Acquisition: A standard ¹H spectrum is acquired. Key parameters include pulse angle, relaxation delay, and the number of scans.[10]
-
¹³C NMR Acquisition: A ¹³C spectrum is acquired, which typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Data Interpretation & Summary
¹H NMR Spectrum: We expect two signals in the aromatic region, corresponding to H-3 and H-5. The acidic proton of the carboxyl group will appear as a very broad singlet at a high chemical shift, often >10 ppm.
| Proton | Expected δ (ppm) | Multiplicity | Rationale |
| COOH | > 10 | Broad Singlet | Acidic proton, exchanges with trace water. |
| H-3 or H-5 | 8.0 - 9.0 | Doublet | Aromatic proton on the thiophene ring, deshielded by adjacent electron-withdrawing groups. |
| H-3 or H-5 | 8.0 - 9.0 | Doublet | Aromatic proton on the thiophene ring, deshielded by adjacent electron-withdrawing groups. |
Table 2: Predicted ¹H NMR Spectral Data for 4-nitro-2-thenoic Acid.
¹³C NMR Spectrum: The spectrum will show five distinct signals for the five carbon atoms. The carbonyl carbon will be the most deshielded. The carbons directly attached to or influenced by the electronegative substituents (-COOH, -NO₂) will also be significantly downfield.
| Carbon | Expected δ (ppm) | Rationale |
| C=O | 160 - 170 | Carbonyl carbon of the carboxylic acid.[11] |
| C-NO₂ | 145 - 155 | Aromatic carbon directly attached to the nitro group. |
| C-COOH | 140 - 150 | Aromatic carbon directly attached to the carboxylic acid group. |
| C-H | 125 - 140 | Aromatic carbon bonded to a hydrogen. |
| C-H | 125 - 140 | Aromatic carbon bonded to a hydrogen. |
Table 3: Predicted ¹³C NMR Spectral Data for 4-nitro-2-thenoic Acid.[11][12]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion, along with fragments formed from its decomposition, are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure.
For 4-nitro-2-thenoic acid, the molecular ion peak is expected at m/z = 173. The fragmentation is likely dictated by the functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of O, NO, and NO₂.[13] Carboxylic acids can fragment via loss of •OH (M-17) and •COOH (M-45).[14]
Figure 3: Plausible EI fragmentation pathway for 4-nitro-2-thenoic acid.
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum, a plot of relative intensity versus m/z.
Data Interpretation & Summary
The mass spectrum will provide the molecular weight and key structural fragments.
| m/z | Proposed Fragment | Identity |
| 173 | [C₅H₃NO₄S]⁺• | Molecular Ion (M⁺•) |
| 156 | [M - •OH]⁺ | Loss of hydroxyl radical from COOH |
| 128 | [M - •COOH]⁺ | Loss of carboxyl radical |
| 127 | [M - •NO₂]⁺ | Loss of nitrogen dioxide radical |
| 111 | [C₄H₃S-CO]⁺ | Thienoyl cation |
Table 4: Key Ions in the Predicted Mass Spectrum of 4-nitro-2-thenoic Acid.[13][14]
Conclusion
The collective application of IR, NMR, and Mass Spectrometry provides a robust and unequivocal characterization of 4-nitro-2-thenoic acid. IR spectroscopy confirms the presence of the key carboxylic acid and nitro functional groups. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework and reveals the electronic impact of the substituents on the thiophene ring. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This integrated spectroscopic approach ensures the structural integrity and purity of the compound, a critical requirement for its successful application in research and development.
References
- Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.
- Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
- ResearchGate. (2011). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. NIST WebBook.
- University of Calgary. (n.d.). IR: carboxylic acids.
- ResearchGate. (n.d.). 1H solution NMR spectra of (a) thiophene[14]Rotaxane and (b) polythiophene polyrotaxane.
- Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.
- SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR).
- ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones….
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded....
- ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid.
- ResearchGate. (2008). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.
- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- Bouling Chemical Co., Limited. (n.d.). 4-Nitro-2-Thiophene Carboxylic Acid.
- ResearchGate. (2003). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- MDPI. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution....
- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- Pharmaffiliates. (n.d.). CAS No : 13138-70-0| Chemical Name : 4-Nitro-2-thiophenecarboxylic Acid.
- MySkinRecipes. (n.d.). 4-Nitrothiophene-2-carboxylic acid.
- PMC - NIH. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights.
- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. (n.d.). 2-Thiophenecarboxylic acid.
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- PubMed Central. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- ResearchGate. (2010). Synthesis of Nitrolipids....
Sources
- 1. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 2. scbt.com [scbt.com]
- 3. This compound [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 9. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the NMR Spectral Analysis of 4-nitrothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers engaged in the synthesis and application of thiophene derivatives, a class of compounds with significant pharmacological and material science applications, a thorough understanding of their spectral characteristics is paramount. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 4-nitrothiophene-2-carboxylic acid, a key building block in organic synthesis.[1] While a definitive, experimentally published spectrum of this specific molecule remains elusive in the readily available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of NMR spectroscopy, data from analogous structures, and the known effects of substituents on the thiophene ring to present a robust, predictive analysis. Every protocol and interpretation herein is designed to be a self-validating system, grounded in authoritative scientific literature.
Molecular Structure and its Influence on the NMR Spectrum
To comprehend the NMR spectrum of this compound, one must first consider the electronic landscape of the molecule. The thiophene ring is an aromatic heterocycle where the sulfur atom's lone pair of electrons participates in the π-system.[2] The substituents at positions 2 and 4, a carboxylic acid group (-COOH) and a nitro group (-NO₂), respectively, exert significant electronic effects that dictate the chemical shifts and coupling patterns of the ring protons and carbons.
The carboxylic acid group is an electron-withdrawing group through inductive effects, while the nitro group is a potent electron-withdrawing group through both resonance and inductive effects. These groups deshield the nuclei in the thiophene ring, causing their signals to appear at a lower field (higher ppm values) in the NMR spectrum.
Caption: Molecular structure of this compound with proton numbering.
Experimental Protocol for NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind each step is explained to ensure scientific integrity.
Solvent Selection
The choice of a deuterated solvent is critical for NMR analysis. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. This is due to its excellent ability to dissolve polar, crystalline solids and its high boiling point, which minimizes evaporation.[3][4] Furthermore, the carboxylic acid proton is more likely to be observed as a distinct, albeit broad, signal in DMSO-d₆, as it engages in hydrogen bonding with the solvent. The residual proton signal of DMSO-d₆ appears around 2.50 ppm and its carbon signals at approximately 39.5 ppm, which are unlikely to overlap with the analyte's signals.[4]
Sample Preparation Workflow
Caption: Recommended workflow for NMR sample preparation.
NMR Instrument Parameters
For optimal results, a 400 MHz or higher field NMR spectrometer is recommended. Standard acquisition parameters for both ¹H and ¹³C NMR should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons which typically have longer relaxation times.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit three distinct signals: two in the aromatic region corresponding to the thiophene ring protons, and one at a much lower field for the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the range of 13.0 - 14.0 ppm .[5] Its broadness is a result of chemical exchange and hydrogen bonding with the DMSO-d₆ solvent.
-
Thiophene Ring Protons (H-3 and H-5): The two protons on the thiophene ring are in different chemical environments and will appear as distinct signals.
-
H-5: This proton is situated between the electron-donating sulfur atom and the electron-withdrawing nitro group. The powerful deshielding effect of the nitro group at the adjacent position will shift this proton significantly downfield. It is predicted to appear as a doublet in the range of 8.5 - 8.8 ppm .
-
H-3: This proton is adjacent to the carboxylic acid group. While the carboxylic acid group is electron-withdrawing, its effect is less pronounced than that of the nitro group. Therefore, H-3 will be less deshielded than H-5. It is predicted to appear as a doublet in the range of 8.0 - 8.3 ppm .
-
-
Coupling: The two thiophene protons, H-3 and H-5, are separated by four bonds and are expected to exhibit a small long-range coupling constant (⁴JH3-H5) of approximately 1.5 - 2.0 Hz . This will result in both signals appearing as sharp doublets.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.
-
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the range of 162 - 165 ppm .[5]
-
Thiophene Ring Carbons:
-
C-2: This carbon is directly attached to the electron-withdrawing carboxylic acid group and the electronegative sulfur atom. It is expected to be significantly deshielded, appearing in the range of 140 - 145 ppm .
-
C-4: This carbon is bonded to the strongly electron-withdrawing nitro group, leading to substantial deshielding. Its signal is predicted to be in the range of 150 - 155 ppm .
-
C-5: This carbon is adjacent to the nitro group and the sulfur atom. The strong deshielding effect of the nitro group will cause its signal to appear downfield, likely in the range of 130 - 135 ppm .
-
C-3: This carbon is situated between two other carbon atoms and is less affected by the direct attachment of electron-withdrawing groups compared to the other ring carbons. Its signal is predicted to be the most upfield of the ring carbons, in the range of 125 - 130 ppm .
-
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 13.0 - 14.0 | broad singlet | - |
| H-5 | 8.5 - 8.8 | doublet | ⁴J = 1.5 - 2.0 |
| H-3 | 8.0 - 8.3 | doublet | ⁴J = 1.5 - 2.0 |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| -COOH | 162 - 165 |
| C-4 | 150 - 155 |
| C-2 | 140 - 145 |
| C-5 | 130 - 135 |
| C-3 | 125 - 130 |
Logical Relationships in Spectral Interpretation
The assignment of the predicted chemical shifts is based on established principles of substituent effects on aromatic systems. The following diagram illustrates the logical flow for interpreting the NMR data.
Caption: Logical workflow for the interpretation of the NMR spectra of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established spectroscopic principles and data from analogous compounds, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, ensuring the integrity and reproducibility of their scientific investigations. It is the author's hope that this guide will serve as a valuable resource for the scientific community, fostering a deeper understanding of the structure-property relationships in substituted thiophene derivatives.
References
- Royal Society of Chemistry. (2019). Supporting Information.
- Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid.
- MySkinRecipes. This compound.
- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3545.
- LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
4-nitrothiophene-2-carboxylic acid IR spectroscopy
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Nitrothiophene-2-Carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. As a molecule incorporating a carboxylic acid, a nitro group, and a substituted thiophene ring, its IR spectrum presents a rich tapestry of vibrational data. This document, intended for researchers, scientists, and professionals in drug development, details the theoretical basis for spectral interpretation, a field-proven experimental protocol for sample analysis, and an integrated approach to decoding the resulting spectrum. We will explore the characteristic vibrational signatures of each functional group, the influence of the aromatic system, and the causality behind the experimental choices to ensure the acquisition of high-fidelity, reproducible data.
The Molecular Structure: A Vibrational Perspective
This compound (CAS 13138-70-0) is a heterocyclic building block used in the synthesis of pharmaceuticals and other complex organic structures.[1] Its utility is derived from the reactivity of its constituent functional groups. Infrared spectroscopy is an exceptionally powerful tool for confirming the identity and structural integrity of this molecule by probing the vibrational modes of its covalent bonds.
The molecule can be deconstructed into three key vibrational components:
-
The Carboxylic Acid Group (-COOH): This group is responsible for some of the most distinct features in the IR spectrum, notably the extremely broad hydroxyl (O-H) stretch and the intense carbonyl (C=O) stretch.
-
The Aromatic Nitro Group (-NO₂): Attached to the thiophene ring, this group exhibits strong, characteristic stretching vibrations that are sensitive to its electronic environment.
-
The 2,4-Disubstituted Thiophene Ring: The heterocyclic aromatic ring provides a "fingerprint" of skeletal vibrations, including C-H, C=C, and C-S modes, whose positions are influenced by the attached substituents.
Caption: Experimental workflow for the KBr pellet method in FT-IR.
Integrated Spectral Analysis
When analyzing the full spectrum, the key is to look for the combination of characteristic peaks. The first and most telling feature will be the vast, broad absorption from 3300-2500 cm⁻¹, immediately identifying the presence of a hydrogen-bonded carboxylic acid. [2][3]Following this, the observer should locate the sharp, intense carbonyl peak between 1710-1680 cm⁻¹. The presence of both of these features is a definitive confirmation of the -COOH group. [4] Next, the region between 1600 cm⁻¹ and 1300 cm⁻¹ should be examined for the two strong nitro group absorptions. The asymmetric stretch near 1500 cm⁻¹ and the symmetric stretch near 1350 cm⁻¹ are typically unambiguous. [5]Finally, the fingerprint region below 1000 cm⁻¹ can be used to confirm the thiophene substitution pattern through the C-H out-of-plane bending modes, and the weaker aromatic C-H stretches can be confirmed just above 3000 cm⁻¹.
Conclusion
The infrared spectrum of this compound is rich with information, providing clear and distinguishable bands for each of its primary functional groups. The very broad O-H stretch, strong C=O stretch, and two intense NO₂ stretches provide a unique and easily identifiable pattern. By following a rigorous and validated experimental protocol, such as the KBr pellet method described herein, researchers can reliably obtain high-fidelity spectra for unambiguous structural confirmation and quality control, which are essential steps in chemical synthesis and drug development.
References
- Vertex AI Search. Infrared of nitro compounds - Chemistry.
- Vertex AI Search. IR: carboxylic acids.
- Vertex AI Search. Nitro Groups.
- TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?.
- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
- Berkeley Learning Hub.
- Vertex AI Search. IR: nitro groups.
- Journal of the Chemical Society of Japan, Pure Chemistry Section.
- Shimadzu. KBr Pellet Method.
- Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- ICL. How Do You Prepare Kbr Pellet For Ftir?
- IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- International Journal of Advanced Research.
- International Journal of Pharmaceutical Sciences Review and Research. Research Article.
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
- Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- MySkinRecipes. This compound.
Sources
4-nitrothiophene-2-carboxylic acid mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 4-nitrothiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound (C₅H₃NO₄S), a heterocyclic compound of interest in pharmaceutical and chemical synthesis.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the fundamental principles and causal relationships that govern analytical choices. We will examine the critical interplay between the analyte's physicochemical properties and the selection of appropriate methodologies, from sample preparation and ionization to mass analysis and fragmentation. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to develop robust, self-validating mass spectrometry methods for the characterization and quantification of this and structurally related molecules.
Introduction: The Analytical Imperative
This compound is a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its structure, featuring a thiophene ring substituted with both an electron-withdrawing nitro group and an ionizable carboxylic acid, presents unique characteristics that must be expertly navigated during mass spectrometric analysis. Accurate determination of its mass, confirmation of its structure through fragmentation, and its quantification in complex matrices are paramount for quality control, metabolite identification, and reaction monitoring. This guide provides the authoritative grounding to achieve these analytical objectives with confidence.
Physicochemical Properties: The Foundation of Method Development
A thorough understanding of the analyte's properties is the bedrock of any successful analytical method. These characteristics dictate every subsequent decision in the workflow, from choosing a solvent to setting ionization parameters.
| Property | Value | Significance for MS Analysis | Source |
| Molecular Formula | C₅H₃NO₄S | Determines the exact monoisotopic mass for high-resolution mass spectrometry. | [2][3] |
| Molar Mass | 173.15 g/mol | Provides the nominal mass for low-resolution instruments. | [2][3] |
| Appearance | Yellow to off-white solid | Indicates the need for dissolution prior to analysis by LC-MS. | [2] |
| Melting Point | 195 - 199 °C | The high melting point suggests low volatility, making direct GC-MS analysis challenging without derivatization. | [2] |
| pKa | ~2.6 (approximate) | The low pKa of the carboxylic acid group indicates it is highly acidic and will readily deprotonate, making it an ideal candidate for negative ion mode ESI. | [2] |
| Stability | Stable under normal conditions | Decomposes on heating, further arguing against high-temperature GC-based methods.[2] |
The Analytical Workflow: A Holistic Approach
A robust mass spectrometry analysis is a multi-stage process where each step is optimized to complement the others. The logical flow from sample to data is critical for achieving reproducible and accurate results.
Caption: Overall workflow for the MS analysis of this compound.
Ionization & Fragmentation: Unveiling the Molecular Identity
The choice of ionization technique is arguably the most critical decision in the mass spectrometric workflow. It is dictated entirely by the analyte's ability to form gas-phase ions.
Electrospray Ionization (ESI): The Premier Choice
Given its polarity and the presence of a highly acidic carboxylic acid group, this compound is an ideal candidate for Electrospray Ionization (ESI).[4][5]
-
Expertise & Experience: The low pKa of the carboxylic acid ensures that in a solution with a pH > 4, the molecule will exist predominantly as its conjugate base, the carboxylate anion.[6] Therefore, negative ion mode ESI is the logical and most sensitive choice. This process generates the deprotonated molecule, [M-H]⁻ , which will appear at an m/z of 172.97 (calculated for C₅H₂NO₄S⁻). The use of a dilute organic acid like formic acid in the mobile phase, typically used for positive mode, should be avoided or replaced with a base like ammonium hydroxide or acetate if pH modification is needed, to ensure the analyte remains deprotonated.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS): A Conditional Approach
Direct analysis by GC-MS is generally unsuitable due to the compound's low volatility and thermal lability.[2][8] However, it can be made amenable through chemical derivatization.
-
Expertise & Experience: To increase volatility and thermal stability, the acidic proton of the carboxylic acid must be replaced with a non-polar group. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a standard and effective technique for this purpose.[9] This converts the carboxylic acid to a trimethylsilyl (TMS) ester. The resulting derivative can then be analyzed by GC, typically using Electron Ionization (EI). EI is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation which can be useful for structural confirmation.[10]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Behavior
Tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation.[11] In this process, the [M-H]⁻ ion (m/z 172) is isolated and subjected to Collision-Induced Dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pathways are governed by the molecule's structure.
-
Trustworthiness: The fragmentation of nitroaromatic carboxylic acids is well-documented.[12] The primary and most diagnostic fragmentation pathways involve the loss of small, stable neutral molecules from the precursor ion.
-
Decarboxylation: The most common fragmentation for carboxylate anions is the neutral loss of carbon dioxide (CO₂, 44.00 Da).[12][13][14] This is a highly favorable process that yields a stable product ion.
-
Nitro Group Losses: The nitro group can be lost as either nitric oxide (NO, 30.00 Da) or nitrogen dioxide (NO₂, 46.00 Da).[12]
-
These predictable losses create a self-validating system: observing these specific neutral losses provides extremely high confidence in the identification of the parent compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. as.uky.edu [as.uky.edu]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. lcms.cz [lcms.cz]
- 7. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 8. organomation.com [organomation.com]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Safety and Handling Guide for 4-Nitrothiophene-2-Carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Hazard Profile
4-Nitrothiophene-2-carboxylic acid (CAS No. 13138-70-0) is a heterocyclic organic compound that serves as a vital building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of pharmaceuticals, agrochemicals, and polymers stems from the reactivity conferred by the nitro group and the functional versatility of the carboxylic acid moiety.[1][2] However, these same chemical properties necessitate a thorough understanding of its potential hazards. As a member of the nitroaromatic compound family, this compound requires stringent safety protocols to mitigate risks.[3] This guide provides an in-depth analysis of its safety data, drawing from information on structurally similar compounds and established best practices for handling nitroaromatic substances, to ensure its safe and effective use in a research and development setting.
Chapter 1: Hazard Identification and Classification
Based on available data for similar compounds, this compound is anticipated to be classified as follows under the Globally Harmonized System (GHS):
Hazard Statements:
It is also crucial to consider the broader toxicological profile of nitroaromatic compounds, which can include more severe chronic effects. Some nitrothiophene derivatives have demonstrated carcinogenic activity in animal studies.[6] Therefore, treating this compound with a high degree of caution is imperative.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₃NO₄S | [1][7] |
| Molar Mass | 173.15 g/mol | [1][7] |
| Appearance | Typically a yellow to off-white solid | [7] |
| Melting Point | 195 - 199 °C | [7] |
| Solubility in Water | Poorly soluble | [7] |
| Stability | Stable under normal conditions, but may decompose on heating or in contact with strong oxidizing agents. | [7] |
Chapter 2: Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[4][5] A certified chemical fume hood is strongly recommended to minimize inhalation of dust particles.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4][8]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin, eye, and respiratory exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[9] A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][9] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.
-
Lab Coat: A flame-resistant lab coat or a lab coat made of non-synthetic material (e.g., cotton) should be worn and kept fully buttoned.[9]
-
Full Coverage: Long pants and closed-toe, closed-heel shoes are mandatory.[9]
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5][9]
Chapter 3: Safe Handling, Storage, and Emergency Procedures
Handling
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][5]
-
Avoid creating dust.[10] Use techniques such as gentle scooping or weighing on paper within a fume hood to minimize airborne particles.
-
Keep containers tightly closed when not in use.[10]
Storage
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Location: Store in a cool, dry, and well-ventilated area.[7]
-
Container: Keep in a tightly sealed, properly labeled container.[7]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and strong acids.[7]
First-Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Remove the individual to fresh air.[4][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][5]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]
-
Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[4][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[3] Wear the appropriate PPE as outlined in Chapter 2. Avoid breathing dust.[3]
-
Containment and Cleanup:
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[3] Do not use combustible materials like paper towels.[3]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[3][5]
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[3]
-
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[4]
Chapter 4: Stability, Reactivity, and Disposal
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[7]
-
Conditions to Avoid: Avoid dust generation, exposure to heat, open flames, and other ignition sources.[4][7]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[7]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.[4][5]
Toxicological Information
Detailed toxicological studies on this compound are not widely available. However, based on its structure and the known properties of related compounds:
-
It is expected to cause skin, eye, and respiratory irritation upon acute exposure.[4][5]
-
The toxicity of thiophene-containing drugs has been a subject of study, with some derivatives being associated with hepatotoxicity or nephrotoxicity through metabolic activation.[11]
-
Nitroaromatic compounds as a class are known to have potential for mutagenicity and carcinogenicity.[6] Some nitrothiophene derivatives have shown oncogenic activity in animal studies.[6] Therefore, chronic exposure should be strictly avoided.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix with other waste streams. It should be segregated as halogenated or nitrogenous organic waste, depending on local regulations.[3]
-
Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.[3] The label should include the full chemical name.[3]
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[4][5]
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, consistent use of engineering controls and personal protective equipment, and strict adherence to safe handling and disposal protocols are paramount. By integrating the principles outlined in this guide into standard laboratory operating procedures, researchers can mitigate the risks associated with this compound and ensure a safe working environment.
References
- MySkinRecipes. (n.d.). This compound.
- Cohen, S. M., et al. (1995). Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. Fundamental and Applied Toxicology, 25(1), 134-143.
- Thermo Fisher Scientific. (2010, October 16). SAFETY DATA SHEET: 2-Nitrothiophene-4-carboxylic acid.
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes.
- Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Lewis Publishers.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.
- Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and applied biochemistry, 17(1), 1-12.
- National Safety and Reliability Working Group. (n.d.). Section IV - Fire and Explosion Data.
- University of Alabama at Birmingham. (n.d.). Incompatible Chemicals.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- MySkinRecipes. (n.d.). This compound.
- Omics Online. (n.d.). Study on the Production of Toxic Nitro derivatives from Aromatic Compounds.
- ResearchGate. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
- Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & medicinal chemistry, 14(23), 8099–8108.
Sources
- 1. This compound [myskinrecipes.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 4-Nitrothiophene-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and organic synthesis, the precise handling and stable storage of reactive intermediates are paramount to ensuring experimental reproducibility, personnel safety, and the integrity of research outcomes. 4-Nitrothiophene-2-carboxylic acid, a key building block in the development of novel therapeutics and functional materials, presents a unique set of challenges and opportunities due to its chemical structure. This in-depth technical guide, designed for the discerning researcher, provides a comprehensive framework for the safe and effective management of this valuable compound.
Understanding the Molecular Profile of this compound
At its core, this compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of both a nitro group (-NO₂) and a carboxylic acid group (-COOH) on this heterocyclic scaffold dictates its reactivity and informs the necessary handling precautions.
The nitro group, being strongly electron-withdrawing, significantly influences the electron density of the thiophene ring, making it susceptible to nucleophilic attack. Conversely, the carboxylic acid moiety provides a handle for a variety of chemical transformations, including esterification, amidation, and reduction.
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₄S | [1][2][3][4] |
| Molecular Weight | 173.15 g/mol | [1][2][3][4] |
| Appearance | Typically a yellow to off-white solid | |
| Melting Point | 195 - 199 °C | |
| CAS Number | 13138-70-0 | [1][2][3][4][5] |
Hazard Identification and Risk Mitigation
Hazard Statements:
-
H316: Causes mild skin irritation.[2]
-
H320: Causes eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedures to be undertaken.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause irritation.[2] |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential irritation. These materials generally offer good resistance to a range of chemicals. |
| Body Protection | A flame-retardant lab coat. | To protect against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | To minimize the inhalation of any dust or aerosols, which can cause respiratory irritation.[2] |
Prudent Handling Protocols
Adherence to meticulous handling procedures is critical to minimize exposure and prevent contamination. The following protocols provide a framework for the safe manipulation of this compound in a laboratory setting.
Weighing and Dispensing
-
Preparation: Before handling, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or a suitable container, and appropriate spatulas.
-
Aliquotting: Carefully open the container of this compound. Using a clean, dry spatula, transfer the desired amount of the solid onto the weighing paper or into the tared container.
-
Containment: Avoid generating dust. If the compound is a fine powder, consider using a powder funnel to transfer it into a reaction vessel.
-
Closure: Promptly and securely close the main container after dispensing to prevent moisture absorption and contamination.
-
Cleanup: Clean any minor spills on the balance or surrounding surfaces immediately with a damp cloth, followed by a dry one. Dispose of contaminated materials as hazardous waste.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. This compound has limited solubility in water but is soluble in many organic solvents.
-
Dissolution: In a well-ventilated fume hood, add the weighed solid to the chosen solvent in a suitable flask.
-
Mixing: Gently swirl or stir the mixture to facilitate dissolution. Sonication may be used to aid dissolution if necessary. Avoid vigorous shaking that could create aerosols.
-
Storage of Solutions: If the solution is not for immediate use, store it in a clearly labeled, tightly sealed container, protected from light and heat.
Strategic Storage for Long-Term Stability
The long-term stability of this compound is contingent on proper storage conditions that protect it from degradation.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place.[4] Some suppliers recommend room temperature storage.
-
Atmosphere: Keep the container tightly closed to prevent moisture ingress.
-
Light: Protect from direct sunlight and strong light sources.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids. The nitro group can be sensitive to reducing agents, and the carboxylic acid will react with bases.
Caption: Recommended storage protocol for this compound.
Emergency Procedures: Preparedness and Response
Even with the most stringent precautions, accidental spills or exposures can occur. A well-defined emergency plan is essential for a swift and effective response.
Spill Response
The appropriate response to a spill will depend on its size and location.
Caption: Decision workflow for responding to a spill of this compound.
For a minor spill:
-
Alert Personnel: Inform others in the immediate vicinity.
-
Don PPE: Ensure you are wearing appropriate personal protective equipment.
-
Containment: If it is a solid, carefully sweep it up. If it is a solution, cover it with an inert absorbent material like vermiculite or sand.
-
Collection: Place the contained material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
For a major spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institutional safety officer.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Await Assistance: Do not attempt to clean up a major spill yourself. Wait for trained emergency response personnel.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Segregation: Do not mix with other incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific procedures. The US Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste.[6][7][8][9]
Conclusion
This compound is a versatile and valuable reagent in the pursuit of scientific advancement. By understanding its chemical nature and adhering to the principles of safe handling, appropriate storage, and diligent emergency preparedness, researchers can confidently and responsibly unlock its synthetic potential. This guide serves as a foundational resource, and it is imperative that all personnel supplement this information with institution-specific training and a commitment to a culture of safety in the laboratory.
References
- Matrix Scientific. Safety Data Sheet: this compound.
- Matrix Scientific. This compound.
- J&K Scientific. This compound, 98%. (2009).
- Pharmaffiliates. 4-Nitro-2-thiophenecarboxylic Acid.
- Santa Cruz Biotechnology. 4-Nitro-2-thiophenecarboxylic Acid.
- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
- Augusta University. Chemical Spill Response.
- Ajman University. Procedure for Chemical Spills.
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- Auburn University. Emergency and Spill Response Procedures.
- BenchChem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Nationwide Compliance Specialists. Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015).
- U.S. Environmental Protection Agency. Hazardous Waste.
- Conservation Wiki.
- U.S. Environmental Protection Agency.
- ResearchGate.
- Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- ACS Omega. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024).
- U.S. Environmental Protection Agency.
- ResearchGate.
- U.S. Environmental Protection Agency. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019).
- PubMed.
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
The Predicted Acidity of 4-Nitrothiophene-2-carboxylic Acid: A Technical Guide for Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth analysis of the predicted pKa of 4-nitrothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore various predictive methodologies, from empirical calculations using Hammett plots to first-principles computational approaches. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for pKa prediction.
Introduction: The Significance of pKa in Pharmaceutical Sciences
The extent of ionization of a drug molecule at physiological pH (typically around 7.4) governs its ability to cross biological membranes, interact with its target, and be cleared from the body. A molecule's pKa value dictates this ionization state. For an acidic compound like this compound, a lower pKa signifies a stronger acid, meaning it will be predominantly in its ionized (deprotonated) form at neutral pH. This ionized form is generally more water-soluble but less able to passively diffuse across lipidic cell membranes. Therefore, an accurate understanding and prediction of a compound's pKa is a cornerstone of rational drug design.
This compound presents an interesting case study due to the interplay of the electron-withdrawing nitro group and the acidic carboxylic acid moiety on the thiophene scaffold, a common heterocycle in medicinal chemistry. While an approximate pKa for this compound is cited as around 2.6 by some chemical suppliers[1], this guide will delve into methodologies to predict and rationalize this value with greater scientific rigor.
Molecular Structure and Electronic Effects
The acidity of this compound is primarily determined by the stability of its conjugate base, the 4-nitrothiophene-2-carboxylate anion. The thiophene ring itself is an aromatic heterocycle. The placement of the carboxylic acid at the 2-position and the strongly electron-withdrawing nitro group at the 4-position significantly influences the electronic distribution within the ring and, consequently, the stability of the carboxylate anion.
The nitro group exerts a powerful electron-withdrawing effect through both induction (through the sigma bonds) and resonance (through the pi system). This delocalization of the negative charge of the carboxylate anion across the thiophene ring and onto the nitro group stabilizes the conjugate base, thereby increasing the acidity of the parent carboxylic acid (i.e., lowering its pKa).
Predictive Methodologies for pKa Determination
In the absence of a definitive experimental value, we can employ several well-established methods to predict the pKa of this compound. This guide will focus on two principal approaches: an empirical method based on linear free-energy relationships (the Hammett equation) and a first-principles computational chemistry approach using Density Functional Theory (DFT).
Empirical Prediction via the Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry that relates the electronic effects of substituents on the reactivity and equilibria of aromatic compounds.[2] It is expressed as:
log(K/K₀) = σρ
or, in terms of pKa:
pKa₀ - pKa = σρ
Where:
-
pKa₀ is the pKa of the unsubstituted parent compound (thiophene-2-carboxylic acid).
-
pKa is the pKa of the substituted compound (this compound).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent (the nitro group in this case).
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction (the dissociation of the carboxylic acid) to substituent effects.
Rationale for Application to Thiophene Systems: While originally developed for benzene derivatives, studies have shown that the Hammett equation can be effectively applied to heterocyclic systems like thiophene, particularly for substituents in positions that allow for resonance interactions with the reaction center.[3][4] For α-substituted thiophenes, the σ constants for para-substituted benzene derivatives are often used as a good approximation.[3][4]
-
Obtain the pKa of the Parent Compound (pKa₀): The experimental pKa of thiophene-2-carboxylic acid is 3.49.[5]
-
Determine the appropriate Substituent Constant (σ): For a nitro group at the 4-position of the thiophene ring, which is in a "para-like" relationship to the carboxylic acid at the 2-position, we will use the σₚ value for a nitro group. The accepted σₚ value for -NO₂ is approximately +0.78.
-
Establish the Reaction Constant (ρ): The reaction constant for the dissociation of benzoic acids in water at 25°C is, by definition, 1. For thiophenecarboxylic acids, the ρ value is expected to be similar. Some studies on the dissociation of thiophenols suggest a slightly higher ρ value compared to phenols, indicating a greater sensitivity to substituent effects in the thiophene system.[6] For this prediction, we will assume a ρ value of approximately 1.2, reflecting this enhanced sensitivity.
-
Calculate the Predicted pKa: pKa = pKa₀ - σρ pKa = 3.49 - (0.78 * 1.2) pKa ≈ 3.49 - 0.936 pKa ≈ 2.55
This empirically derived value is in close agreement with the approximate value of 2.6 provided by chemical suppliers.
First-Principles Prediction via Computational Chemistry
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful, non-empirical approach to pKa prediction.[7] The prediction is based on calculating the Gibbs free energy change (ΔG) for the dissociation of the acid in a solvent.
The pKa can be calculated from the following thermodynamic cycle:
Caption: Thermodynamic cycle for pKa calculation.
The pKa is then calculated using the equation:
pKa = ΔG°aq(diss) / (2.303 * RT)
Where ΔG°aq(diss) is the Gibbs free energy of dissociation in the aqueous phase, R is the gas constant, and T is the temperature in Kelvin.
Caption: Workflow for DFT-based pKa prediction.
Experimental Protocol for Computational Prediction:
-
Structure Preparation: Build the 3D structures of both this compound (the acid, HA) and its conjugate base, 4-nitrothiophene-2-carboxylate (the anion, A⁻).
-
Gas-Phase Geometry Optimization: Perform a geometry optimization for both structures in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).
-
Gas-Phase Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: Using the optimized gas-phase geometries, perform single-point energy calculations for both species in a simulated aqueous environment. This is achieved using a continuum solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).
-
Calculate Gibbs Free Energies:
-
G_gas(HA) and G_gas(A⁻) are obtained from the frequency calculations.
-
G_solv(HA) and G_solv(A⁻) are calculated as the difference between the solvated and gas-phase electronic energies.
-
-
Calculate the pKa: The free energy of the solvated proton (G_solv(H⁺)) is a known, albeit challenging to compute accurately, value. A commonly used experimental value is -265.9 kcal/mol. The aqueous-phase free energy of dissociation is then: ΔG_aq(diss) = (G_gas(A⁻) + G_solv(A⁻)) + G_solv(H⁺) - (G_gas(HA) + G_solv(HA)) The pKa is then calculated from this ΔG value.
Expected Outcome: Based on similar calculations for related compounds, a DFT-based prediction for the pKa of this compound is expected to be in the range of 2.5 - 3.0, depending on the specific functional and solvation model employed.
Experimental Verification Methods
While predictive methods are invaluable, experimental determination remains the gold standard for pKa values. For a compound like this compound, two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classic method involves titrating a solution of the acid with a strong base of known concentration and monitoring the pH change.[4][8] The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the steepest part of the titration curve.
Workflow for Potentiometric Titration:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore close to the ionizable group, where the UV-Vis absorbance spectrum changes with pH.[6][7][9] By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.
Summary of Predicted pKa Values
The following table summarizes the predicted pKa values for this compound and related compounds.
| Compound | Method | Predicted/Experimental pKa | Reference |
| This compound | Supplier Data (Approximate) | ~2.6 | [1] |
| This compound | Hammett Equation | ~2.55 | This work |
| This compound | DFT (Expected Range) | 2.5 - 3.0 | This work |
| 5-Nitrothiophene-2-carboxylic acid | Supplier Data (Approximate) | ~2.4 | [3] |
| 5-Nitrothiophene-2-carboxylic acid | Predicted | 2.69 ± 0.10 | [4] |
| Thiophene-2-carboxylic acid | Experimental | 3.49 | [5] |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the predicted pKa of this compound, a molecule of significant interest in drug development. Through the application of the empirical Hammett equation and a discussion of first-principles DFT calculations, we have established a predicted pKa in the range of 2.5 to 2.6. This value is consistent with the approximate data from chemical suppliers and is chemically reasonable given the strong electron-withdrawing nature of the nitro group.
The provided step-by-step protocols for both predictive and experimental methods offer a robust framework for scientists to apply these techniques to their own compounds of interest. For this compound specifically, a definitive experimental determination of its pKa via potentiometric titration or UV-Vis spectrophotometry would be a valuable next step to validate these predictions and provide a benchmark for future computational studies. A thorough understanding of this fundamental property is essential for the successful progression of this and similar molecules through the drug discovery and development pipeline.
References
- Journal of the Chemical Society B: Physical Organic. (n.d.). Dissociation constants of thiophencarboxylic acids: calculation of σ constants for the thiophen ring. RSC Publishing.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of the Hammett Equation in Substituted Thiophenes. RSC Publishing.
- Bouling Chemical Co., Limited. (n.d.). 5-Nitrothiophene-2-Carboxylic Acid.
- MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
- ResearchGate. (2020). Hammett correlations: influence of the nature of the substituent X on the constant k1 relating to the coupling reaction of thiophenes 1a-c with electrophiles 2a and 3a-c in acetonitrile at 20°C.
- Wikipedia. (n.d.). Hammett equation.
- Bouling Chemical Co., Limited. (n.d.). 4-Nitro-2-Thiophene Carboxylic Acid.
- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
- SciSpace. (2012). Effect of Hetero Atom on the Hammett's Reaction Constant (ρ) from the Physical Basis of Dissociation Equilibriums of (Dithio) B.
- ChemSynthesis. (n.d.). 4-nitro-2-thiophenecarboxylic acid.
- NIH. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
Sources
- 1. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 9. This compound [myskinrecipes.com]
Solubility of 4-nitrothiophene-2-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-Nitrothiophene-2-Carboxylic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this document synthesizes foundational principles of organic chemistry to predict its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility values in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in solution.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a thiophene ring substituted with both a nitro group and a carboxylic acid group.[1][2] This molecular architecture makes it a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[2] The nitro group is highly reactive and can undergo various transformations, while the carboxylic acid moiety allows for the formation of esters, amides, and other derivatives.[2] Understanding its solubility is paramount for designing synthetic routes, purification strategies, and formulation processes.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₄S | [1][3] |
| Molecular Weight | 173.15 g/mol | [1][3] |
| Appearance | Typically a yellow to off-white or light brown solid | [3][4] |
| Melting Point | 150-154 °C | [5] |
| pKa | ~2.6 (approximate for the carboxylic acid group) | [3] |
| Water Solubility | Poorly soluble | [3] |
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[6] For this compound, its solubility is dictated by the polarity imparted by the nitro and carboxylic acid functional groups, contrasted with the less polar thiophene backbone.
-
Polarity and Hydrogen Bonding: The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor. The nitro group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. These features suggest a higher affinity for polar solvents that can engage in hydrogen bonding.
-
Acid-Base Chemistry: As a carboxylic acid, its solubility is expected to dramatically increase in basic aqueous solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the formation of the highly polar and water-soluble carboxylate salt.[7] Conversely, in acidic solutions, it will remain in its less soluble protonated form.
-
Influence of the Thiophene Ring: The thiophene ring itself is aromatic and relatively nonpolar, contributing to its solubility in organic solvents.[8][9][10]
Based on these principles, a predicted qualitative solubility profile in common organic solvents can be established.
Predicted Qualitative Solubility Profile of this compound
In the absence of extensive quantitative data, the following table provides a predicted qualitative solubility profile based on the chemical structure and first principles. It is strongly recommended to verify these predictions experimentally for any critical application.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and nitro groups. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | Can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Moderate polarity allows for some interaction with the polar functional groups. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can dissolve a range of organic compounds, but may be less effective for highly polar, hydrogen-bonding solutes. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | Lack of polarity and inability to form hydrogen bonds results in poor solvation of the polar functional groups. |
| Aqueous Basic | 5% NaHCO₃, 5% NaOH | High (Reacts) | Deprotonation of the carboxylic acid forms a highly water-soluble carboxylate salt.[7] |
| Aqueous Acidic | 5% HCl | Low | The compound remains in its protonated, less soluble form.[7] |
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
For accurate and reliable quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[11][12] This method ensures that the solvent is fully saturated with the solute at a constant temperature, allowing for the determination of the equilibrium solubility.
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination.
Detailed Step-by-Step Protocol
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Screw-cap vials with PTFE-lined septa
-
Thermostatic shaker bath
-
Centrifuge
-
Calibrated pipettes
-
Volumetric flasks
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely seal the vial to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the sealed vial in a thermostatic shaker bath set to the desired constant temperature.
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A typical timeframe is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Preparation and Analysis:
-
After equilibration, remove the vial from the shaker and allow the excess solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.
-
Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.[11]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Conclusion
References
- Solubility of Things. Thiophene.
- Acadia University.
- University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds.
- BenchChem. Solubility Profile of 3-Acetylthiophene in Common Organic Solvents: A Technical Guide.
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, 11 Feb. 2025.
- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- University of Calgary. Solubility of Organic Compounds. 31 Aug. 2023.
- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. 19 Nov. 2024.
- ChemSynthesis. 4-nitro-2-thiophenecarboxylic acid. 20 May 2025.
- Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid.
- BenchChem. Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
- MySkinRecipes. This compound.
- Sigma-Aldrich. 2-nitrothiophene-4-carboxylic acid AldrichCPR.
- ChemicalBook. 2-NITROTHIOPHENE-4-CARBOXYLIC ACID CAS#: 40357-96-8.
- J&K Scientific. This compound, 98% | 13138-70-0.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound [myskinrecipes.com]
- 3. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 4. 2-NITROTHIOPHENE-4-CARBOXYLIC ACID CAS#: 40357-96-8 [m.chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Potential biological activity of 4-nitrothiophene-2-carboxylic acid
An In-Depth Technical Guide to the Potential Biological Activity of 4-Nitrothiophene-2-carboxylic Acid
Foreword
The exploration of heterocyclic compounds remains a cornerstone of modern medicinal chemistry. Among these, thiophene scaffolds, particularly when functionalized with electron-withdrawing groups like the nitro moiety, present a compelling area of investigation. This guide focuses on this compound, a molecule that, while not extensively studied in isolation, belongs to a class of compounds—nitrothiophenes—renowned for a spectrum of biological activities. As a versatile synthetic building block, its potential is largely inferred from the well-documented properties of its structural analogs.[1] This document serves as a technical primer for researchers, scientists, and drug development professionals, synthesizing established principles of related compounds to forecast the potential bioactivity of this compound and to provide robust methodologies for its empirical validation. We will delve into the mechanistic underpinnings of nitroaromatic compounds, propose logical experimental workflows, and present the data in a manner conducive to critical analysis.
Molecular Profile and Synthetic Versatility
This compound (C₅H₃NO₄S, Molar Mass: 173.15 g/mol ) is a heterocyclic compound distinguished by a thiophene ring substituted with a nitro group at the 4-position and a carboxylic acid at the 2-position.[2][3] These two functional groups are critical to its role as a chemical intermediate and to its putative biological activity.
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group is a well-established "pro-toxophore." Its presence is central to the bio-reductive activation mechanism seen in many antimicrobial and anticancer agents.[4] Under the low-oxygen conditions prevalent in microbial environments or solid tumors, the nitro group can be enzymatically reduced to highly reactive, cytotoxic species.[4]
-
The Carboxylic Acid Group (-COOH): This functional group enhances the molecule's polarity and provides a reactive handle for synthetic modification. It allows for the creation of amides, esters, and other derivatives, enabling the modulation of pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.[1]
The strategic placement of these groups makes this compound a valuable starting material for generating libraries of novel compounds for biological screening.[1]
Postulated Biological Activity: An Evidence-Based Extrapolation
Direct experimental data on this compound is limited. However, by analyzing the extensive literature on related nitrothiophene and nitroaromatic compounds, we can construct a robust hypothesis regarding its potential biological activities.
Antimicrobial Potential
Nitrothiophenes are a known class of broad-spectrum antibacterial agents.[5] The core hypothesis is that this compound and its derivatives are likely to exhibit antimicrobial effects, primarily through mechanisms dependent on the bioreduction of the nitro group.
Proposed Mechanisms of Action:
-
Bioreductive Activation and Generation of Reactive Intermediates: This is the most widely accepted mechanism for nitroaromatic antimicrobials.[4] In the anaerobic or microaerophilic environment of many bacteria, cellular nitroreductases catalyze the one-electron reduction of the nitro group to a nitro anion radical.[4] In the absence of oxygen (which would otherwise re-oxidize the radical), this species undergoes further reduction to form cytotoxic nitroso and hydroxylamine intermediates.[4] These reactive molecules can indiscriminately damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[4]
-
Nucleophilic Attack and Thiol Depletion: The electron-deficient nature of the nitro-substituted thiophene ring makes it susceptible to nucleophilic attack.[6] Intracellular thiols, such as glutathione, can attack the ring, leading to the depletion of essential reducing equivalents and inducing oxidative stress.[6]
-
Membrane Potential Disruption: Certain nitrothiophene-containing small molecules have been shown to perturb the bacterial cell membrane potential.[5][7] This dissipation of the proton motive force disrupts essential cellular processes like ATP synthesis and transport, resulting in bactericidal activity.[5][7]
Structure-Activity Relationship (SAR) Insights:
-
The position and number of nitro groups are critical determinants of activity.[8][9] For instance, 2-chloro-3,5-dinitrothiophene shows significantly higher activity than simpler nitrothiophenes, highlighting the influence of additional electron-withdrawing substituents.[6][9]
-
The nature of the substituent at the 2-position (in this case, a carboxylic acid) will modulate the molecule's ability to penetrate the bacterial cell wall and its interaction with the target enzymes.
Caption: Logical flow of structure-activity relationships in nitrothiophenes.
Anticancer Potential
The same principle of bioreductive activation that confers antimicrobial activity also makes nitroaromatics attractive candidates for anticancer therapy, specifically targeting hypoxic tumors.
Proposed Mechanism of Action:
Solid tumors often contain regions of severe oxygen deprivation (hypoxia).[4] Human cells also possess nitroreductase enzymes that are overexpressed in these hypoxic environments. This differential expression allows for the selective activation of nitroaromatic prodrugs within the tumor, minimizing toxicity to healthy, well-oxygenated tissues. The activation pathway mirrors the one described for bacteria: the nitro group is reduced to cytotoxic intermediates that induce DNA damage and apoptosis in cancer cells.[4]
Furthermore, related thiophene carboxamide derivatives have been successfully designed as mimics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[10] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] The thiophene ring in these molecules plays a critical role in binding to the colchicine-binding site of tubulin.[10] This suggests a second, entirely plausible anticancer mechanism for derivatives of this compound.
Caption: Bioreductive activation pathway of nitroaromatics in hypoxic cells.
Essential Experimental Protocols
To empirically validate the hypothesized biological activities, a series of standardized, self-validating in vitro assays must be performed.
Synthesis of Thiophene Carboxamide Derivatives
This protocol describes a general method for converting the carboxylic acid into an amide, a common step in creating a library of derivatives for screening. This example uses EDC/DMAP coupling.
Protocol:
-
Dissolution: Dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM).
-
Activation: Add 0.3 equivalents of 4-Dimethylaminopyridine (DMAP) and 1.3 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes. This activates the carboxylic acid for nucleophilic attack.
-
Amine Addition: Add 1.1 equivalents of the desired primary or secondary aniline/amine to the mixture.
-
Reaction: Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield the final amide derivative.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This workflow determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Protocol:
-
Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a solvent control (broth with bacteria and DMSO at the highest concentration used). A known antibiotic (e.g., ampicillin) should be run in parallel as a reference standard.[8]
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
In Vitro Anticancer Activity: MTS Cytotoxicity Assay
This colorimetric assay measures cell viability by quantifying the metabolic conversion of a tetrazolium salt (MTS) to a formazan product by living cells.[11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2 liver cancer, MDA-MB-231 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Addition: Add 20 µL of the MTS reagent to each well. Incubate for another 1-4 hours, allowing viable cells to convert MTS to soluble formazan.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Antimicrobial Activity of Nitrothiophene Analogs
| Compound | Organism | MIC (µg/mL) |
| 4-Nitrothiophene-2-COOH | Escherichia coli | Predicted: 16-64 |
| 4-Nitrothiophene-2-COOH | Staphylococcus aureus | Predicted: 8-32 |
| 2-Nitrothiophene | Escherichia coli | >128[6][9] |
| 2-Bromo-3,5-dinitrothiophene | Escherichia coli | <2[6][9] |
| Ampicillin (Reference) | Escherichia coli | 2-8[8] |
| Gentamicin (Reference) | Staphylococcus aureus | 0.25-0.5[8] |
Note: Predicted values for the title compound are based on SAR principles and require experimental verification.
Table 2: Hypothetical Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 4-Nitrothiophene-2-carboxamide (Derivative) | HepG2 (Liver Cancer) | Predicted: 5-25 |
| 4-Nitrothiophene-2-carboxamide (Derivative) | MDA-MB-231 (Breast Cancer) | Predicted: 10-50 |
| Thiophene-carboxamide '2b' | Hep3B (Liver Cancer) | 5.46[10] |
| Doxorubicin (Reference) | HepG2 (Liver Cancer) | ~0.5-1.5 |
| Cisplatin (Reference) | MDA-MB-231 (Breast Cancer) | ~5-10 |
Note: Predicted values for the title compound's derivatives are based on SAR principles and require experimental verification.
Conclusion
While this compound itself may primarily be a synthetic intermediate, the foundational principles of medicinal chemistry strongly suggest that its derivatives hold significant potential as both antimicrobial and anticancer agents. The key to unlocking this potential lies in its nitro group, a classic pro-toxophore amenable to bioreductive activation in hypoxic environments. The carboxylic acid moiety provides the synthetic flexibility needed to optimize the molecule for specific biological targets and pharmacokinetic profiles. The protocols and theoretical frameworks presented in this guide offer a clear and robust pathway for the systematic investigation of this promising chemical scaffold. Future research should focus on synthesizing a focused library of amides and esters of this compound and screening them through the described assays to validate these hypotheses and identify lead compounds for further development.
References
- Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366). [Link]
- Chiu, C. W., et al. (1975). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216-219. [Link]
- MySkinRecipes. This compound. MySkinRecipes. [Link]
- Singh, R., et al. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. ASM Journals. [Link]
- Singh, R., et al. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PMC - NIH. [Link]
- ChemSynthesis. 4-nitro-2-thiophenecarboxylic acid. ChemSynthesis. [Link]
- Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-108. [Link]
- Kalyan, G., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
- PubChemLite. This compound (C5H3NO4S). PubChemLite. [Link]
- Al-Ostath, R. H., et al. (2022).
- Li, Y., et al. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. PubChemLite - this compound (C5H3NO4S) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes [mdpi.com]
4-nitrothiophene-2-carboxylic acid PubChem entry and data
An In-Depth Technical Guide to 4-Nitrothiophene-2-carboxylic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. While not a widely commercialized end-product, its true value lies in its function as a versatile synthetic building block. The presence of two distinct and reactive functional groups—a nitro group and a carboxylic acid—on a "privileged" thiophene scaffold makes it a valuable precursor for generating diverse molecular libraries. This document delves into its physicochemical properties, addresses the significant regiochemical challenges associated with its synthesis via direct nitration, and presents a validated, regioselective synthetic pathway. Furthermore, we explore the compound's chemical reactivity, potential biological significance in the context of related nitroaromatics, and essential safety protocols.
Introduction
The thiophene ring is a foundational scaffold in medicinal chemistry, present in numerous blockbuster drugs due to its unique electronic properties and ability to act as a bioisostere for a phenyl ring. When substituted with reactive functional groups, thiophene derivatives become powerful intermediates for organic synthesis. This compound (CAS No. 13138-70-0) is a prime example of such an intermediate. It combines the stability and aromaticity of the thiophene core with an electron-withdrawing nitro group, which can be chemically modified, and a carboxylic acid group, which serves as a handle for amide and ester formation.[1] Its primary utility is as a molecular building block for the synthesis of more complex molecules targeted for pharmaceutical and agrochemical applications.[1] This guide serves as a technical resource for scientists looking to incorporate this valuable, albeit challenging, reagent into their research and development programs.
Physicochemical & Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key identifiers and properties of this compound are summarized below.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 13138-70-0 | [2] |
| PubChem CID | 268680 | [3] |
| Molecular Formula | C₅H₃NO₄S | [2][3] |
| SMILES | C1=C(SC=C1[O-])C(=O)O | [3] |
| InChI | InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | [3] |
| InChIKey | SZHKHACZQDMGGI-UHFFFAOYSA-N | [3] |
| MDL Number | MFCD07787605 |[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 173.15 g/mol | [1][4] |
| Appearance | Yellow to off-white solid | [4] |
| Melting Point | 195 - 199 °C | [4] |
| Solubility | Poorly soluble in water | [4] |
| pKa | ~2.6 (approximate value for the carboxylic acid) | [4] |
| XLogP (Predicted) | 1.3 |[3] |
Synthesis and Purification
The synthesis of this compound is not trivial. A robust and regioselective strategy is paramount to avoiding the formation of undesired isomers, which are difficult and costly to separate.
The Challenge of Direct Nitration
From a mechanistic standpoint, direct electrophilic nitration of thiophene-2-carboxylic acid is an unattractive synthetic route. The thiophene ring is highly activated towards electrophilic substitution, primarily at the C5 position (alpha to the sulfur heteroatom) and secondarily at the C3 position. The carboxylic acid group is a deactivating, meta-directing substituent. These competing electronic effects lead to a lack of regioselectivity. Indeed, studies on the analogous benzo[b]thiophen-2-carboxylic acid have shown that nitration produces a complex mixture of 3-, 4-, 6-, and 7-nitro isomers, underscoring the difficulty of achieving substitution at the 4-position.[5]
A Regioselective Synthetic Pathway
To overcome the challenge of poor regioselectivity, the most logical approach is to start with a thiophene precursor where the 4-position is already nitrated and the 2-position contains a functional group that can be readily converted to a carboxylic acid. The commercially available 4-nitrothiophene-2-carbonitrile (CAS 42137-24-6) is an ideal starting material.[6] The synthesis can be achieved in a single, high-yielding step via the hydrolysis of the nitrile group.
Caption: Proposed regioselective synthesis of the target compound.
Experimental Protocol: Hydrolysis of 4-Nitrothiophene-2-carbonitrile
This protocol describes a standard procedure for the acid-catalyzed hydrolysis of an aromatic nitrile to a carboxylic acid. As a Senior Application Scientist, I must stress that this is a representative protocol and should be optimized for scale and specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Nitrothiophene-2-carbonitrile
-
Sulfuric acid (e.g., 50% aqueous solution)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrothiophene-2-carbonitrile (1.0 eq).
-
Hydrolysis: Add an aqueous solution of sulfuric acid (e.g., 50% v/v, ~10-20 mL per gram of nitrile). Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.
-
Work-up (Quenching): Allow the reaction mixture to cool to room temperature, then carefully pour it over crushed ice in a beaker. A precipitate of the crude carboxylic acid should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual acid.
-
Purification (Acid-Base Extraction): Dissolve the crude solid in a suitable organic solvent like ethyl acetate. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous basic layer, leaving non-acidic impurities in the organic layer.
-
Precipitation: Separate the aqueous layer and carefully acidify it with concentrated HCl until the pH is ~1-2 (test with pH paper). The purified this compound will precipitate out of the solution.
-
Final Isolation & Drying: Collect the pure product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.
Purification and Characterization Workflow
Confirming the identity and purity of the final product is a critical, self-validating step.
-
Melting Point: Compare the observed melting point with the literature value (195-199 °C). A sharp melting range indicates high purity.[4]
-
Spectroscopy:
-
¹H NMR: Confirm the aromatic proton signals and the absence of the nitrile precursor.
-
IR Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹), as well as the asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹).
-
Mass Spectrometry: Verify the molecular weight (m/z for [M-H]⁻ at ~172 or [M+H]⁺ at ~174).
-
Chemical Reactivity and Derivatization
The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups, allowing for selective modifications to build molecular complexity.
Caption: Principal derivatization pathways for the title compound.
Reactions at the Nitro Group
The nitro group is a versatile functional handle, most commonly used as a precursor to an amine.
-
Reduction to Amine: The most significant transformation is the reduction of the nitro group to an amine (4-aminothiophene-2-carboxylic acid). This is a cornerstone reaction in medicinal chemistry, as the resulting aniline-like amine is a nucleophile that can readily undergo acylation, sulfonylation, and other reactions to build a wide array of derivatives. Standard reducing agents include tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation.
Reactions at the Carboxylic Acid Group
The carboxylic acid is a classic functional group for creating key linkages in bioactive molecules.
-
Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, DCC) yields thiophene-2-carboxamides. This is one of the most common methods for generating libraries of drug candidates.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acyl chloride intermediate provides the corresponding esters, which can modulate properties like solubility and cell permeability.
Applications and Biological Context
While specific biological activity data for this compound is not widely published, its role as a synthetic intermediate allows us to infer its potential applications based on the established bioactivity of related structures.
-
Scaffold for Antibacterial Agents: Nitroaromatic compounds are a well-known class of antimicrobials. Many, like the nitrofurans, are prodrugs that are activated by bacterial nitroreductases. The nitro group is reduced within the bacterial cell to form cytotoxic nitroso and hydroxylamine species that damage DNA and other macromolecules. It is therefore highly plausible that derivatives of this compound could be designed to exhibit narrow or broad-spectrum antibacterial activity.
-
Intermediate for Drug Discovery: The thiophene nucleus is a privileged scaffold that appears in a vast number of approved drugs. By using this compound as a starting point, medicinal chemists can rapidly synthesize novel compounds for screening against a wide range of biological targets, including kinases, proteases, and GPCRs.[1]
-
Building Block for Agrochemicals: The structural motifs found in pharmaceuticals are often mirrored in agrochemicals. This compound serves as a valuable intermediate for developing new herbicides and pesticides.[1]
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazards: this compound is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[4]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, open flames, and incompatible substances such as strong oxidizing agents.[4]
-
Handling: Always handle this chemical in a fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound represents a classic case of a highly valuable, yet synthetically challenging, research chemical. Its dual functionality on a biologically relevant thiophene core makes it an attractive starting point for innovation in both drug discovery and materials science. While direct synthesis is hampered by poor regioselectivity, this guide has outlined a robust and logical pathway via the hydrolysis of 4-nitrothiophene-2-carbonitrile. By understanding its properties, mastering its synthesis, and leveraging its versatile reactivity, researchers can unlock the full potential of this powerful heterocyclic building block.
References
- MySkinRecipes. (n.d.). This compound.
- Chapman, N. B., & Clarke, K. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic, 915-919.
- ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid.
- Bouling Chemical Co., Limited. (n.d.). 4-Nitro-2-Thiophene Carboxylic Acid.
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. NIST Mass Spec Data Center.
- ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- PubChem. (n.d.). 2-Thiophenecarboxylic acid, 5-nitro-, methyl ester. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C5H3NO4S).
- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Chemical Review and Letters. (2020).
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- Hameed, S. P., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7263.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Journal of Molecular Structure. (2023).
- ACS Omega. (2022). Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions.
- Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ChemSynthesis. (2025). 5-methyl-4-nitro-2-thiophenecarboxylic acid.
Sources
An In-Depth Technical Guide to 4-Nitrothiophene-2-Carboxylic Acid: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrothiophene-2-carboxylic acid, a key heterocyclic building block, has played a significant, albeit often understated, role in the advancement of medicinal and materials chemistry. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group and the carboxylic acid functionality on the thiophene ring, have made it a versatile precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the evolution of its synthesis from early, challenging nitration methods to more controlled and efficient modern protocols. We will delve into the causality behind experimental choices in its synthesis, provide a detailed experimental protocol, and explore its physicochemical properties. Furthermore, this guide will illuminate the compound's critical applications in drug discovery and materials science, supported by mechanistic insights and contemporary research.
A Historical Perspective: The Challenge of Selective Nitration
The history of this compound is intrinsically linked to the broader challenges of electrophilic substitution on the thiophene ring. Thiophene, being more reactive than benzene towards electrophiles, is susceptible to vigorous, often uncontrollable, reactions with traditional nitrating agents like concentrated nitric and sulfuric acids.[1] Early attempts at nitrating thiophene and its derivatives were frequently plagued by polysubstitution, oxidation, and the formation of complex, difficult-to-separate isomeric mixtures.[2]
The pioneering work on the nitration of thiophene itself, dating back to the late 19th and early 20th centuries, laid the groundwork for understanding the regioselectivity of this reaction.[2] These early investigations revealed that direct nitration of thiophene predominantly yields the 2-nitro isomer, with the 3-nitro isomer as a minor product.[3] However, the direct nitration of thiophene-2-carboxylic acid presented a more complex challenge. The carboxylic acid group is a deactivating meta-director in benzene chemistry, but its influence on the five-membered thiophene ring is less straightforward. The interplay of the ring's inherent reactivity and the electronic effects of the substituent leads to the formation of both 4-nitro and 5-nitro isomers.
A significant breakthrough in controlling the nitration of sensitive aromatic compounds came with the use of milder nitrating agents. The adoption of nitric acid in acetic anhydride became a more successful and less hazardous method for the nitration of thiophene and its derivatives.[2] This reagent combination generates acetyl nitrate in situ, a less aggressive electrophile that allows for more controlled reactions and improved yields of the desired mononitro products. While a definitive "discovery" paper for this compound is not readily apparent in early literature, its synthesis was likely achieved through such evolving nitration methodologies, with researchers aiming to selectively introduce a nitro group at the 4-position of thiophene-2-carboxylic acid for further synthetic manipulations.
The Synthetic Evolution: From Brute Force to Finesse
The synthesis of this compound has evolved from challenging direct nitration methods to more refined and selective strategies. The primary challenge has always been to control the regioselectivity of the nitration of thiophene-2-carboxylic acid, which can lead to a mixture of the desired 4-nitro isomer and the undesired 5-nitro isomer.
Classical Approach: Direct Nitration of Thiophene-2-carboxylic Acid
The traditional method involves the direct nitration of thiophene-2-carboxylic acid. However, this approach is often hampered by a lack of selectivity and harsh reaction conditions.
Reaction Mechanism: The nitration of thiophene-2-carboxylic acid is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the nitrating agent, attacks the electron-rich thiophene ring. The directing effect of the carboxylic acid group and the inherent reactivity of the thiophene ring influence the position of nitration.
Caption: Classical synthetic approach to this compound.
The use of strong acids like sulfuric acid can lead to degradation of the starting material and the formation of tarry by-products. Milder conditions, such as using nitric acid in acetic anhydride, can improve the outcome, but the separation of the 4- and 5-nitro isomers often requires tedious chromatographic techniques.[4]
Modern Strategies for Improved Selectivity
To overcome the limitations of direct nitration, modern synthetic chemistry has focused on developing more selective and efficient methods. These often involve multi-step sequences where the regioselectivity is controlled by the strategic introduction and manipulation of directing groups.
A plausible modern approach involves the synthesis of a precursor that favors nitration at the 4-position, followed by the introduction of the carboxylic acid functionality. For instance, starting with a 2-substituted thiophene that directs nitration to the 4-position, followed by conversion of the substituent at the 2-position to a carboxylic acid, can provide a more controlled route.
Physicochemical Properties and Characterization
This compound is typically a yellow to off-white solid with poor solubility in water.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₄S | [6] |
| Molecular Weight | 173.15 g/mol | [6] |
| Melting Point | 195 - 199 °C | [5] |
| Appearance | Typically yellow to off-white solid | [5] |
| Solubility in Water | Poorly soluble | [5] |
| pKa | ~2.6 (approximate for the carboxylic acid group) | [5] |
Characterization: The structure of this compound is confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the thiophene ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, though not historically definitive, protocol for the synthesis of this compound, emphasizing the cautious approach required for the nitration of thiophene derivatives. This protocol is based on the general principles of nitration using mixed acids, with a focus on temperature control to minimize side reactions.
Disclaimer: This protocol involves the use of strong acids and potentially hazardous reactions. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Thiophene-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C throughout the addition. Causality: This exothermic reaction generates the nitronium ion. Slow addition and cooling are critical to prevent a dangerous temperature increase and decomposition of the nitrating agent.
-
Dissolution of the Starting Material: In a separate flask, dissolve thiophene-2-carboxylic acid in a minimal amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of thiophene-2-carboxylic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C. Causality: Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of degradation products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This step quenches the reaction and precipitates the product, which is poorly soluble in the acidic aqueous solution.
-
Isolation and Purification:
-
Filter the precipitated solid and wash it with cold water until the washings are neutral.
-
The crude product will be a mixture of 4-nitro and 5-nitro isomers.
-
Purification is typically achieved by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid).
-
-
Characterization: Confirm the identity and purity of the obtained this compound using NMR, IR, and MS.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[7] The presence of three key features—the thiophene ring, the nitro group, and the carboxylic acid—provides multiple points for chemical modification.
A Scaffold for Medicinal Chemistry
The thiophene ring is a well-established bioisostere for the benzene ring in drug design, often improving pharmacokinetic properties. The nitro group can act as a key pharmacophore or be reduced to an amino group, which can then be further functionalized to introduce diverse chemical moieties. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships.
Derivatives of this compound have been investigated for a variety of therapeutic applications, including as potential antibacterial and anticancer agents. For example, nitrothiophene-containing compounds have shown promise as narrow-spectrum antibacterial leads.[2]
Sources
- 1. US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 6. This compound [myskinrecipes.com]
- 7. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note & Protocol: A Validated Two-Step Synthesis of 4-Nitrothiophene-2-Carboxylic Acid from Thiophene
Abstract
This document provides a comprehensive guide for the synthesis of 4-nitrothiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The protocol details a robust and well-documented two-step synthetic pathway commencing from thiophene. The chosen strategy involves an initial Friedel-Crafts acylation to form 2-acetylthiophene, followed by a haloform oxidation to yield the key intermediate, thiophene-2-carboxylic acid. The subsequent and critical step is the regioselective nitration of this intermediate to afford the target 4-nitro isomer. This guide emphasizes the mechanistic rationale behind procedural choices, safety considerations for hazardous reagents, and detailed, step-by-step protocols suitable for implementation in a research or process development setting.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitro group and a carboxylic acid on the thiophene scaffold, allows for diverse subsequent chemical transformations. The synthesis from basic thiophene feedstock presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during electrophilic substitution reactions on an already substituted ring.
The presented synthesis follows a logical and efficient two-stage pathway:
-
Carboxylation of Thiophene (via Acylation-Oxidation): Direct carboxylation of thiophene is challenging.[2][3] A more reliable and scalable approach is the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, which is then oxidized to thiophene-2-carboxylic acid.[4] This route is high-yielding and utilizes common laboratory reagents.
-
Regioselective Nitration: The thiophene-2-carboxylic acid intermediate is nitrated. The electron-withdrawing carboxylic acid group deactivates the thiophene ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) preferentially to the 4- and 5-positions. The protocol is optimized to favor the formation of the desired 4-nitro isomer.
The overall synthetic workflow is illustrated below.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of Thiophene-2-carboxylic Acid
This stage is performed in two distinct experimental steps: the acylation of thiophene followed by the oxidation of the resulting ketone.
Step A: Friedel-Crafts Acylation of Thiophene
Principle: Thiophene undergoes electrophilic acylation with acetic anhydride, catalyzed by a strong protic acid like orthophosphoric acid, to yield 2-acetylthiophene.[4] This reaction is a classic Friedel-Crafts acylation, where the acid catalyst activates the anhydride to generate the acylium ion electrophile, which then attacks the electron-rich thiophene ring, primarily at the 2-position.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (10.2 g, 0.1 mol).
-
Carefully add 85% orthophosphoric acid (2.5 mL) to the stirred mixture.
-
Heat the reaction mixture to 70-80°C using a heating mantle and maintain this temperature with vigorous stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate mobile phase).
-
After completion, allow the mixture to cool to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 2-acetylthiophene as an oil. The product can be purified by vacuum distillation if necessary.
Step B: Haloform Oxidation of 2-Acetylthiophene
Principle: The methyl ketone group of 2-acetylthiophene is oxidized to a carboxylate using an alkaline solution of sodium hypochlorite (bleach). This is a haloform reaction. The reaction proceeds via the formation of a trichloromethyl ketone intermediate, which is then cleaved by hydroxide to form the sodium salt of thiophene-2-carboxylic acid and chloroform. Acidification of the salt yields the final carboxylic acid product.[5]
Protocol:
-
Prepare a sodium hypochlorite solution by adding chlorine (295 parts by weight) to a solution of sodium hydroxide (401 parts) in water (550 parts) mixed with ice (2380 parts), as described in historical patents for large-scale synthesis.[5] Alternatively, a commercial concentrated bleach solution can be used.
-
In a 500 mL flask equipped with a mechanical stirrer and a thermometer, dissolve the crude 2-acetylthiophene (12.6 g, 0.1 mol) in a suitable solvent that is not attacked by the hypochlorite, such as nitrobenzene, if following older industrial preparations.[5] For a lab-scale synthesis, the reaction can often be performed in a biphasic system or with a co-solvent like dioxane.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add the cold aqueous alkaline hypochlorite solution to the stirred ketone solution, maintaining the temperature below 30°C.
-
After the addition is complete, continue stirring for 2-3 hours at room temperature.
-
Separate the aqueous layer containing the sodium salt of the product.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).
-
The white precipitate of thiophene-2-carboxylic acid is collected by vacuum filtration.
-
Wash the solid with cold water and dry it in a vacuum oven. The product can be recrystallized from hot water or an ethanol/water mixture for higher purity.
Quantitative Data for Stage 1
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Step A: Acylation | ||||
| Thiophene | 84.14 | 8.4 | 0.1 | 1.0 |
| Acetic Anhydride | 102.09 | 10.2 | 0.1 | 1.0 |
| Step B: Oxidation | ||||
| 2-Acetylthiophene | 126.17 | ~12.6 (crude) | ~0.1 | 1.0 |
| Sodium Hypochlorite | 74.44 | In excess | >0.3 | >3.0 |
| Expected Product | ||||
| Thiophene-2-carboxylic acid | 128.15 | 10-11.5 | - | 80-90% Yield |
Stage 2: Regioselective Nitration of Thiophene-2-carboxylic Acid
Principle: The nitration of thiophene-2-carboxylic acid is a critical electrophilic aromatic substitution step. The thiophene ring is highly reactive towards nitration, often requiring milder conditions than benzene to avoid degradation and explosive side reactions.[6] The carboxylic acid group is an electron-withdrawing group, which deactivates the ring. This deactivation is most pronounced at the adjacent C3 and the electronically-coupled C5 positions. Consequently, the incoming nitronium electrophile is directed to the C4 and C5 positions. While a mixture is often obtained, careful control of reaction conditions can favor the 4-nitro isomer.[7][8]
Caption: Regioselectivity in the nitration of thiophene-2-carboxylic acid.
Protocol:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place thiophene-2-carboxylic acid (6.4 g, 0.05 mol).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add 50 mL of concentrated sulfuric acid (H₂SO₄) with stirring, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (HNO₃, 70%, 4.5 mL, ~0.07 mol) to concentrated sulfuric acid (15 mL) in a separate flask cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of thiophene-2-carboxylic acid over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.
-
Very carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A precipitate containing a mixture of 4-nitro and 5-nitro isomers will form.
-
Collect the solid by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral (pH ~7).
-
Purification: Separation of the 4- and 5-nitro isomers is the most challenging part. Fractional crystallization is often effective. The 4-nitro isomer is typically less soluble in certain solvents (e.g., ethanol/water mixtures) than the 5-nitro isomer. Recrystallize the crude product from a suitable solvent system, monitoring the purity of the crystalline fractions by melting point or ¹H NMR spectroscopy.
Quantitative Data for Stage 2
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Thiophene-2-carboxylic acid | 128.15 | 6.4 g | 0.05 | 1.0 |
| Concentrated HNO₃ (70%) | 63.01 | 4.5 mL | ~0.07 | ~1.4 |
| Concentrated H₂SO₄ | 98.08 | 65 mL | - | Catalyst/Solvent |
| Expected Product | ||||
| This compound | 173.15 | Variable | - | Yield dependent on separation efficiency |
Safety and Handling
-
Thiophene: Flammable liquid with a strong odor. Handle in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using acid-resistant gloves and a face shield. Mixing these acids is highly exothermic. Always add acid to water or, in this case, nitric acid to sulfuric acid, slowly and with cooling.
-
Nitration Reactions: Nitration reactions are highly energetic and can become uncontrollable if the temperature is not strictly regulated. Use an ice-salt bath for efficient cooling and add the nitrating agent slowly. Ensure a blast shield is in place.
References
- Wikipedia. Thiophene-2-carboxylic acid. [Link]
- Semantic Scholar.
- ResearchGate.
- Google Patents. US2462697A - Thiophene-2-carboxylic acid.
- ACS Publications.
- Chemistry Stack Exchange.
- MySkinRecipes. This compound. [Link]
- MDPI.
- ResearchGate. Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b).... [Link]
- Semantic Scholar. Direct nitration of five membered heterocycles. [Link]
- ResearchGate. Direct nitration of five membered heterocycles. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note & Synthesis Protocol: 4-Nitrothiophene-2-Carboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-nitrothiophene-2-carboxylic acid, a pivotal building block in medicinal chemistry and materials science.[1] The protocol details a robust method for the regioselective nitration of thiophene-2-carboxylic acid, emphasizing safety, reaction control, and product purification. This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights into the mechanistic rationale behind the procedural steps to ensure reliable and reproducible outcomes.
Introduction: Significance and Properties
This compound is a key heterocyclic intermediate used in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring both a nitro group and a carboxylic acid, offers versatile reactivity; the nitro group can be reduced to an amine for further functionalization, while the carboxylic acid allows for amide bond formation and other derivatizations.[1][2] These derivatives have shown potential as antibacterial agents and enzyme inhibitors.[2]
The compound is typically a yellow to off-white solid with a melting point in the range of 195-199 °C and is poorly soluble in water.[3] Its synthesis requires careful control over reaction conditions due to the high reactivity of the thiophene ring towards electrophilic substitution.
Objective: To provide a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, including safety procedures, step-by-step instructions, and methods for characterization.
Reaction Principle and Mechanistic Insights
The synthesis is achieved through the electrophilic aromatic substitution (nitration) of thiophene-2-carboxylic acid.
Reaction Scheme: Thiophene-2-carboxylic acid + HNO₃/Ac₂O → this compound + 5-Nitrothiophene-2-carboxylic acid
The core of this synthesis is the generation of the nitronium ion (NO₂⁺), the active electrophile. Thiophene is an electron-rich heterocycle that is highly susceptible to electrophilic attack.[4] However, its reactivity can lead to violent, uncontrollable reactions, including oxidation and polymerization, when using standard nitrating mixtures like concentrated nitric and sulfuric acids.[4]
Causality Behind Experimental Choices:
-
Nitrating Agent: The use of fuming nitric acid in acetic anhydride is a classic and effective method for nitrating sensitive substrates like thiophene.[5][6] Acetic anhydride serves two critical functions: it reacts with nitric acid to form acetyl nitrate (CH₃COONO₂), a milder nitrating agent, and it acts as a scavenger for any water present, which could otherwise lead to unwanted side reactions. This moderated approach prevents substrate degradation and improves yield and safety.[4]
-
Regioselectivity: The carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. In thiophene chemistry, electrophilic substitution is strongly directed to the C5 position (alpha to the sulfur and adjacent to the substituent) and the C4 position (beta to the sulfur). This protocol will produce a mixture of 4-nitro and 5-nitro isomers, which must be separated during the purification step.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is crucial to prevent runaway reactions, minimize the formation of dinitro byproducts, and avoid oxidative degradation of the thiophene ring.[5]
Materials and Equipment
| Reagents | Grade | Supplier |
| Thiophene-2-carboxylic acid | ≥98% | Standard chemical supplier |
| Fuming Nitric Acid (≥90%) | Reagent Grade | Standard chemical supplier |
| Acetic Anhydride | ≥99% | Standard chemical supplier |
| Glacial Acetic Acid | ACS Grade | Standard chemical supplier |
| Ethyl Acetate | ACS Grade | Standard chemical supplier |
| Hexane | ACS Grade | Standard chemical supplier |
| Deionized Water | - | Laboratory supply |
| Crushed Ice | - | Laboratory supply |
| Equipment |
| 250 mL Three-necked round-bottom flask |
| Magnetic stirrer and stir bar |
| Thermometer (-20 to 100 °C) |
| 100 mL Dropping funnel |
| Ice-salt bath |
| Büchner funnel and filter flask |
| Rotary evaporator |
| Glassware for recrystallization |
| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
Safety Precautions
This protocol involves hazardous materials and requires strict adherence to safety standards.
-
Perform all steps in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves at all times.
-
Reagent Hazards:
-
Fuming Nitric Acid: Extremely corrosive, a strong oxidizer, and toxic upon inhalation. Causes severe skin burns. Handle with extreme care.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes burns and respiratory irritation.
-
Nitro-compounds: Nitroaromatic compounds are potentially toxic and should be handled with care.[5]
-
-
Reaction Hazards: The reaction is highly exothermic. Uncontrolled addition of reagents can lead to a runaway reaction. Ensure the cooling bath is adequately maintained throughout the addition process.
Detailed Experimental Protocol
Preparation of the Nitrating Mixture
-
Place a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.
-
To the flask, add 60 mL of acetic anhydride.
-
Cool the acetic anhydride to below 5 °C with gentle stirring.
-
Slowly add 8.0 g (5.5 mL, ~0.126 mol) of fuming nitric acid (≥90%) dropwise via the dropping funnel to the cooled acetic anhydride. Crucial: Maintain the internal temperature below 10 °C throughout the addition. This mixture generates acetyl nitrate in situ.
Nitration Reaction
-
In a separate beaker, dissolve 10.0 g (0.078 mol) of thiophene-2-carboxylic acid in 40 mL of glacial acetic acid. Gentle warming may be required for complete dissolution; ensure the solution is cooled back to room temperature before proceeding.
-
Transfer the thiophene-2-carboxylic acid solution to the dropping funnel on the reaction flask.
-
Add the solution dropwise to the cold, stirred nitrating mixture over a period of approximately 60-90 minutes. Crucial: Carefully monitor the internal temperature and maintain it between 5-10 °C. A rapid rise in temperature indicates an uncontrolled reaction.[5]
-
After the addition is complete, allow the reaction mixture to stir in the cold bath for an additional 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent) to confirm the consumption of the starting material.
Work-up and Product Isolation
-
Prepare a large beaker containing approximately 400 g of crushed ice.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This will quench the reaction and precipitate the crude product.[5]
-
A yellow solid should form. Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (test with pH paper). This removes residual acids.
-
Press the solid as dry as possible on the funnel and then dry it further in a desiccator or a vacuum oven at low heat (~40-50 °C).
Purification
-
The crude product is a mixture of 4-nitro and 5-nitrothiophene-2-carboxylic acid. Separation is achieved by recrystallization.
-
Transfer the crude solid to a suitable flask and add a minimal amount of a hot solvent system (e.g., ethanol/water or acetic acid/water) to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The 4-nitro isomer is generally less soluble and will crystallize out first.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. A second recrystallization may be necessary to achieve high purity.
Reaction Data and Yield Calculation
| Compound | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 10.0 g | 0.078 | 1.0 |
| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | 8.0 g | ~0.126 | ~1.6 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 60 mL | - | Solvent |
| Product (Theoretical) | C₅H₃NO₄S | 173.15 | 13.5 g | 0.078 | - |
Expected Yield: 60-75% (after purification). The yield is highly dependent on strict temperature control and efficient purification.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical methods:
-
Melting Point: Expected range is 195-199 °C.[3] A sharp melting point indicates high purity.
-
¹H NMR: To confirm the substitution pattern.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry: To confirm the molecular weight (173.15 g/mol ).[7]
Visual Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- Bouling Chemical Co., Limited. (n.d.). 4-Nitro-2-Thiophene Carboxylic Acid. Retrieved from Bouling Chemical Co., Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj5eXHY5mog6bGNF0BD63-l_1KXmn-LlCGFJubEk8y8LnK9br01rCR07uuHgowx-CHuKRHp-lKrFLGo8GONRQt6Ye_GXHje-OoeQwqe8Oz9KY-ZwKihh1DEHMqawIaZxU8-MpqCkdSfEvFl6UVG35L8USlcYBpwBt_9ig_eWYz2caexz3wmrKtoczGSru5htQsqOYWE2sxT_i2Cqsj-eL-HB3qj1c=]
- Chapman, N. B., & Clarke, K. (1968). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEUxZoxQv6tOJYfEFHFFNamjv9_FStORmhd2pjXW8qd0fFUwU28R-qeNyiApWa0i9Y5OIeTR1GM4Yzr7-1PQdtLkd6xRGQ2pOdOMUWmaMiWIbeN3LYrswZMULFlEEHJJL0Y2f4VxKZzGLQS3Yd83WC3y6KXmZy_RmFzJSHleM=]
- MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJBSMgN3FREJ4lU2tJBJtNDD84-VYb1hXiY8VwxY0FcJn9jbowerHFoRRT24Cc9izzY_6_dSGbkTssckwupb4xKJxkrh5sFVUKUVUzR6GWlcKs3p6x0y3xyUVqfqhPDi4zIvRu234rYxGJvUSV7JwiXIbNuygX2QOOe2T83iX__vTK2VcdCs4k_F4tN0i-PMcTuVSYIFpEf9nEmI7nzwsI99MqE0A=]
- Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBDLwNcVdP8qS1rSZCVXrjuFnngUIknxkYReWeHFl9ZCIluhQBVhfEpsY1Lx5lhMs_VOdJuNrZ50Uhy_Ee2KR_Y6LGer3qT1e7PEQobwrPNQOCGB4H_EWxKNZo9d7Z2LK1A1vLtA==]
- ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid. Retrieved from ChemSynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvXM8QS5ypZLaqJVNZWJROxulikxmpnqptg-8MhnEYAK0lZl9vSaX0pw0Ws47ZnRgluiZx8pAhq4C7A48FqW2Pn65_eGU4wWN9w1fmBW5Mw1bBAEaYV39Dn-xatZjJplBpEJkeJdLTW-fLuJ05afHkLXc2gV6Ei5m8oQ==]
- Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXRGyvI5ZuTb2i3hPWEskoGmiD-k2dccC_tzoufTdOchF0HpbN5klLmA7JtT-ut3oMxuipOjyIGIewc-riQ3gWmFHKTFO5cHWuR-MMeIEGDbn0xRENn5ZERjTyj5dGnjrMw6hZdD7vKSkxbD8HrAsBks7XMWo4NUeLaiRA6-8CObONuVL_zMUkSKJYdBU8nMXG9Ff-yfmQxr-4S6Y=]
- El-Gazzar, A. A., Youssef, M. M., & Aly, H. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHczi5gQsSuMjy0_goF68tNwfPPtmeKCBZvjkD0FTElVijcIIV4BNJ41un4O_97XfdKpGPLmVpJJwciX2PzhLBKKs9T8egML7_mSJ4Xg0H9QgiYHSdqO4TgLonheFTGEOHpKbj2JaCCt5jebW8=]
- Babasinian, V. S. (1943). 2-Nitrothiophene. Organic Syntheses, Collective Volume 2, 466.
- Google Patents. (n.d.). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYh-u6-xBuJSIiOmjjBxTPRdO--e6dc7BqTXP5CSFRaptLU3UDVFrQsmHnLP0I6ZHhY1jK6r-Cq4wuKFSwVpncrSlsTBubEaXdzUlDYhlng_esmQAvw883ZVWFrpBgqz_ixxsnFJg7Mqu0sw==]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 7. chemsynthesis.com [chemsynthesis.com]
The Strategic Utility of 4-Nitrothiophene-2-Carboxylic Acid in Modern Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
4-Nitrothiophene-2-carboxylic acid is a valuable and versatile heterocyclic building block in organic synthesis. Its utility stems from the presence of two key functional groups on the thiophene ring: a carboxylic acid at the 2-position and a nitro group at the 4-position. This unique arrangement allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group influences the reactivity of the thiophene ring and the acidity of the carboxylic acid, while both functionalities provide handles for diverse synthetic manipulations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights.
Core Physicochemical Properties and Handling
A solid understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₄S | [1] |
| Molecular Weight | 173.15 g/mol | [1] |
| Appearance | Solid | |
| Storage | Room temperature | [1] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily centered around the independent or sequential reactions of its carboxylic acid and nitro functionalities.
Amide Bond Formation: Accessing Bioactive Scaffolds
The carboxylic acid group of this compound is readily converted to amides, which are prevalent motifs in pharmaceuticals. Amide coupling reactions are crucial for linking this thiophene core to other molecular fragments, often amines of biological or synthetic interest. Thiophene-2-carboxamides, for instance, have been investigated as lead compounds in drug discovery.[2]
This protocol describes a general and widely used method for amide bond formation, adaptable for coupling this compound with a variety of primary and secondary amines. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) provides a highly efficient activation of the carboxylic acid, facilitating nucleophilic attack by the amine.[3]
Reaction Scheme:
A representative amide coupling reaction.
Materials:
-
This compound
-
Amine (e.g., aniline derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M) at room temperature, add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv).
-
Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination forms a highly reactive O-acylisourea intermediate which is then converted to an HOBt-ester. This ester is less prone to racemization (if the amine or carboxylic acid has a chiral center) and reacts efficiently with the amine.
-
DMAP: DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive N-acylpyridinium intermediate.[3]
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and reagents.
-
Aqueous Work-up: The acidic wash removes unreacted amine and basic byproducts like DMAP. The basic wash removes unreacted carboxylic acid and HOBt.
Selective Reduction of the Nitro Group: Unveiling the Amino Functionality
The nitro group on the thiophene ring can be selectively reduced to an amino group, providing a key intermediate, 4-aminothiophene-2-carboxylic acid. This transformation is pivotal as it introduces a nucleophilic and versatile amino group that can be further functionalized, for example, through acylation, alkylation, or diazotization. The resulting 4-aminothiophene-2-carboxylic acid and its derivatives are precursors to condensed heterocyclic systems like thieno[2,3-d]pyrimidines.
Catalytic transfer hydrogenation is a mild and effective method for the reduction of nitro groups in the presence of other reducible functionalities like carboxylic acids.[5] This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.
Reaction Scheme:
Selective reduction of the nitro group.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol
-
Celite®
Procedure:
-
To a solution of this compound (1.0 equiv) in methanol (0.1 M), add ammonium formate (5.0 equiv).
-
Carefully add 10% Pd/C (10 mol % Pd) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminothiophene-2-carboxylic acid, which can be used in the next step without further purification or can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Pd/C and Ammonium Formate: Ammonium formate serves as the hydrogen source in this transfer hydrogenation. In the presence of the palladium catalyst, it decomposes to produce hydrogen, ammonia, and carbon dioxide. The in situ generated hydrogen then reduces the nitro group.[6]
-
Methanol: A suitable protic solvent that dissolves the reactants and is compatible with the reaction conditions.
-
Celite® Filtration: This is a standard and effective method for removing the heterogeneous palladium catalyst from the reaction mixture.
Esterification of the Carboxylic Acid: A Protective and Modulating Strategy
Esterification of the carboxylic acid group can be a useful strategy for protecting this functionality during subsequent reactions or for modulating the physicochemical properties of the molecule, such as solubility and cell permeability. The Fischer-Speier esterification is a classic and straightforward method for this transformation.[7]
This protocol describes the acid-catalyzed esterification of this compound with methanol.[8][9]
Reaction Scheme:
Fischer esterification of the carboxylic acid.
Materials:
-
This compound
-
Methanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated NaHCO₃ (aq)
-
Brine
-
Ethyl acetate
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 equiv) in a large excess of anhydrous methanol (e.g., 0.1 M solution).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) to neutralize the acid catalyst, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude methyl 4-nitrothiophene-2-carboxylate can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Excess Methanol: The Fischer esterification is an equilibrium process. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.[10]
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[11]
-
Basic Wash: The saturated NaHCO₃ wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
Advanced Applications: Synthesis of Fused Heterocyclic Systems
The derivatives of this compound, particularly 4-aminothiophene-2-carboxylic acid and its esters, are valuable precursors for the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.[12]
Synthetic Pathway to Thieno[2,3-d]pyrimidines
The general strategy involves the reduction of the nitro group of a 4-nitrothiophene-2-carboxylate ester, followed by cyclization of the resulting 4-aminothiophene-2-carboxylate with a suitable one-carbon synthon, such as formamide or formic acid.[13]
Synthetic route to thieno[2,3-d]pyrimidines.
The cyclization of 2-aminothiophene-3-carboxylates or related derivatives with reagents like formamide is a common method for constructing the pyrimidine ring of the thieno[2,3-d]pyrimidine system.[13]
Conclusion
This compound is a powerful synthetic intermediate that provides access to a wide array of functionalized thiophene derivatives. The strategic manipulation of its carboxylic acid and nitro groups allows for the construction of complex molecular architectures with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.
References
- CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent - Google P
- The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring | Journal of Organic and Pharmaceutical Chemistry. Accessed January 8, 2026.
- (PDF)
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Accessed January 8, 2026.
- Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PubMed Central. Accessed January 8, 2026.
- Fischer–Speier esterification - Wikipedia. Accessed January 8, 2026.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine - ResearchG
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. Accessed January 8, 2026.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- A Safer Reduction of Carboxylic Acids with Titanium Catalysis - Organic Chemistry Portal. Accessed January 8, 2026.
- Fischer Esterification - Organic Chemistry Portal. Accessed January 8, 2026.
- Clickable coupling of carboxylic acids and amines at room temperature medi
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Accessed January 8, 2026.
- 2-nitrothiophene - Organic Syntheses Procedure. Accessed January 8, 2026.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Accessed January 8, 2026.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Accessed January 8, 2026.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Accessed January 8, 2026.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Accessed January 8, 2026.
- Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg. Accessed January 8, 2026.
- Fischer Esterification-Typical Procedures - OperaChem. Accessed January 8, 2026.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed. Accessed January 8, 2026.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
- Synthesis of thiophene‐2‐carboxylates 4 a–k.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Supporting Information - The Royal Society of Chemistry. Accessed January 8, 2026.
- Catalytic Transfer Hydrogenation - Erowid. Accessed January 8, 2026.
- S-EPMC9940361 - Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. - OmicsDI. Accessed January 8, 2026.
- Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - The Royal Society of Chemistry. Accessed January 8, 2026.
- 21.7: Chemistry of Amides. Accessed January 8, 2026.
- How to Make Amides: Mechanism - YouTube. Accessed January 8, 2026.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. Accessed January 8, 2026.
- Amide synthesis by acylation - Organic Chemistry Portal. Accessed January 8, 2026.
- This compound - MySkinRecipes. Accessed January 8, 2026.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. Accessed January 8, 2026.
- Preliminary discovery of selective reduction of carboxylic acid to aldehyde using HBpin and proposed mechanism.
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google P
- 2-nitrothiophene-4-carboxylic acid AldrichCPR - Sigma-Aldrich. Accessed January 8, 2026.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. erowid.org [erowid.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Selective Reduction of the Nitro Group in 4-Nitrothiophene-2-carboxylic Acid
Introduction: The Strategic Importance of 4-Aminothiophene-2-carboxylic Acid
4-Nitrothiophene-2-carboxylic acid serves as a pivotal building block in the synthesis of complex heterocyclic molecules.[1] Its true value is often unlocked through the chemical transformation of its nitro group. The reduction of this group to a primary amine yields 4-aminothiophene-2-carboxylic acid, a highly valuable intermediate in medicinal chemistry and materials science.[1] The resulting amino-thiophene scaffold is a key component in a variety of biologically active compounds, making its efficient and selective synthesis a topic of considerable interest for researchers in drug development.[2][3]
This guide provides a comprehensive overview of the mechanistic principles, a comparative analysis of common reduction methodologies, and detailed, field-proven protocols for the selective reduction of this compound.
Part 1: Mechanistic Foundations of Nitro Group Reduction
The conversion of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a six-electron reduction.[4][5] This transformation is not a single-step event but proceeds through a series of intermediates, primarily the corresponding nitroso (Ar-NO) and hydroxylamine (Ar-NOH) species.[5][6] Understanding this pathway is crucial for troubleshooting and optimizing the reaction.
Two principal mechanistic routes are generally considered[5]:
-
Direct Hydrogenation Pathway: This is the most common route in both catalytic hydrogenation and metal-mediated reductions. It involves the stepwise two-electron reduction from the nitro group to the nitroso, then to the hydroxylamine, and finally to the amine.[5]
-
Condensation Pathway: This route involves the reaction between intermediates, such as the condensation of a nitrosoarene with a hydroxylamine to form an azoxy species, which is then further reduced to the amine. This pathway is more prevalent under specific conditions and with certain reagents.
A critical consequence of this reduction is the profound change in the electronic nature of the substituent. The nitro group is one of the strongest electron-withdrawing groups (Hammett constant σp = +0.78), which deactivates the aromatic ring towards electrophilic substitution.[4] In contrast, the resulting amino group is a powerful electron-donating group (σp = -0.66), strongly activating the ring.[4][7] This electronic reversal is a key strategic element in multi-step synthesis.
Caption: General pathway for the six-electron reduction of a nitro group.
Part 2: Method Selection for Selective Reduction
The primary challenge in the reduction of this compound is chemoselectivity. The chosen method must efficiently reduce the nitro group while leaving the carboxylic acid moiety intact. While carboxylic acids are generally robust, aggressive reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both functional groups.[8][9] Therefore, careful selection of the reduction system is paramount.
Caption: Decision workflow for selecting a suitable reduction method.
Below is a comparative analysis of the most effective methods for this specific transformation.
| Method | Reagents | Selectivity (NO₂ vs. COOH) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni[7][10] | Excellent | High yields, clean reaction, catalytic, minimal waste products.[8] | Requires specialized high-pressure equipment; potential for catalyst poisoning by sulfur; safety concerns with H₂ gas.[11] |
| Catalytic Transfer Hydrogenation | Ammonium formate (HCOONH₄), Hydrazine (N₂H₄) with Pd/C[11][12] | Excellent | Avoids use of flammable H₂ gas; operationally simple; high selectivity.[11] | Can be slower than direct hydrogenation; donor byproducts may complicate purification. |
| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or Acetic Acid[7] | Good to Excellent | Inexpensive and readily available reagents; highly reliable and scalable. | Requires stoichiometric amounts of metal leading to significant waste; workup can be tedious to remove metal salts; strongly acidic conditions may not be tolerated by other functional groups. |
For the synthesis of 4-aminothiophene-2-carboxylic acid, Catalytic Transfer Hydrogenation often represents the optimal balance of safety, efficiency, and experimental simplicity for a laboratory setting.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. erowid.org [erowid.org]
Application Notes and Protocols for the Esterification of 4-Nitrothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Nitrothiophene-2-carboxylic Acid Esters
This compound is a pivotal building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] Its derivatives are key intermediates in the creation of a wide array of therapeutic agents.[1] The esterification of this carboxylic acid is a fundamental transformation that not only protects the carboxylic acid functionality but also modulates the molecule's physicochemical properties, such as solubility and bioavailability. This guide provides a comprehensive overview of the primary methods for the esterification of this compound, offering detailed protocols and insights into the rationale behind the selection of specific reaction conditions.
The presence of the electron-withdrawing nitro group on the thiophene ring influences the reactivity of the carboxylic acid, a factor that must be considered when selecting an esterification method. This guide will explore three robust and widely applicable esterification protocols: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and the stereochemically controlled Mitsunobu Reaction.
Physicochemical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃NO₄S | [2][3] |
| Molecular Weight | 173.15 g/mol | [3] |
| Appearance | Yellowish solid | [No direct citation] |
| Melting Point | 150-154 °C | [3] |
| Storage | Room temperature, in a dry, well-ventilated area away from strong oxidizing agents. | [No direct citation] |
Method 1: Fischer-Speier Esterification - The Workhorse Approach
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[4] This equilibrium-controlled reaction is typically pushed towards the product side by using a large excess of the alcohol, which often serves as the solvent, or by removing the water formed during the reaction.[5]
Causality of Experimental Choices
-
Acid Catalyst : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6]
-
Excess Alcohol : Le Châtelier's principle dictates that increasing the concentration of a reactant (the alcohol) will shift the equilibrium towards the products to consume the excess reactant.[7]
-
Heat/Reflux : The reaction is typically slow at room temperature, so heating under reflux is necessary to achieve a reasonable reaction rate and reach equilibrium.[8] The temperature is determined by the boiling point of the alcohol used as the solvent.[8]
Generalized Protocol for Fischer Esterification
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq), which also acts as the solvent.
-
Catalyst Addition: While stirring, carefully add the acid catalyst (H₂SO₄ or TsOH, 0.1-0.3 eq) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (to neutralize the acid catalyst, caution: CO₂ evolution), and brine.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure ester.
Experimental Workflow: Fischer Esterification
Caption: General workflow for Fischer-Speier esterification.
Method 2: Steglich Esterification - Mild and Efficient Coupling
For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer esterification, the Steglich esterification offers a mild and highly effective alternative.[9] This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11]
Causality of Experimental Choices
-
Carbodiimide (DCC/EDC): The carbodiimide activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[9]
-
DMAP Catalyst: DMAP is a more potent nucleophile than the alcohol and rapidly intercepts the O-acylisourea intermediate to form an N-acylpyridinium species.[12] This "active ester" is highly electrophilic and readily reacts with the alcohol. The catalytic role of DMAP is crucial to prevent a side reaction where the O-acylisourea rearranges to a stable and unreactive N-acylurea.[12]
-
Mild Conditions: The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (DCM), making it suitable for sensitive molecules.[9]
Generalized Protocol for Steglich Esterification
Materials:
-
This compound
-
Alcohol (1.1-1.5 eq)
-
DCC or EDC (1.1-1.2 eq)
-
4-DMAP (0.1-0.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the alcohol (1.2 eq), and 4-DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Filter the mixture to remove the precipitated urea.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the pure ester.
Steglich Esterification Mechanism
Caption: The catalytic cycle of the Steglich esterification.
Method 3: Mitsunobu Reaction - Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol's chiral center.[13] It proceeds under mild, neutral conditions and is particularly useful for the esterification of sterically hindered alcohols.[14] The reaction typically involves a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]
Causality of Experimental Choices
-
PPh₃ and DEAD/DIAD: Triphenylphosphine and the azodicarboxylate react to form a phosphonium salt intermediate.[15]
-
Alcohol Activation: The alcohol attacks the phosphonium salt, leading to its activation as a good leaving group (an oxyphosphonium salt).
-
Nucleophilic Attack: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the betaine intermediate, acts as the nucleophile and displaces the activated alcohol via an Sₙ2 reaction, resulting in the formation of the ester with inversion of configuration.[13]
-
Mild Conditions: The reaction is typically performed at low temperatures (0 °C to room temperature) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DCM.[13]
Generalized Protocol for Mitsunobu Reaction
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
DEAD or DIAD (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF or DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue contains the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the product directly by column chromatography on silica gel to isolate the pure ester.
Mitsunobu Reaction Workflow
Caption: A streamlined workflow for the Mitsunobu esterification.
Safety Precautions
Working with this compound and the reagents for esterification requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [No direct citation]
-
Reagent-Specific Hazards:
-
Strong Acids (H₂SO₄): Corrosive. Handle with extreme care.
-
DCC: A potent allergen. Always handle with gloves.
-
DEAD/DIAD: Can be shock-sensitive and should be handled with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Data Presentation and Characterization
The successful synthesis of the desired ester should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| Thin Layer Chromatography (TLC) | The product spot should have a different Rf value compared to the starting carboxylic acid. |
| ¹H NMR Spectroscopy | Appearance of new signals corresponding to the alkyl group of the alcohol, and a downfield shift of the thiophene ring protons. |
| ¹³C NMR Spectroscopy | Appearance of new signals for the alkyl group of the alcohol and a characteristic signal for the ester carbonyl carbon (typically 160-170 ppm). |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester (around 1730-1750 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the expected ester. |
Conclusion
The esterification of this compound is a critical step in the synthesis of many valuable compounds. The choice of method—Fischer, Steglich, or Mitsunobu—depends on the specific alcohol being used, the sensitivity of the substrate to reaction conditions, and the desired stereochemical outcome. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can effectively synthesize the desired esters and advance their research and development efforts.
References
- Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. Journal of Organic Chemistry.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid.
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Neises, B., & Steglich, W. (1990).
- Fiveable. (n.d.). Steglich Esterification.
- Istrate, A., & Gulea, M. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- SynArchive. (n.d.). Steglich Esterification.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- NIH National Library of Medicine. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Wikipedia. (n.d.). Steglich esterification.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Google Patents. (n.d.). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Organic Syntheses. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: tert-BUTYL ETHYL FUMARATE.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- J&K Scientific. (n.d.). This compound, 98%.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. synarchive.com [synarchive.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu Reaction [organic-chemistry.org]
Application Notes & Protocols: Synthesis of 4-Nitrothiophene-2-carbonyl Chloride
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-nitrothiophene-2-carbonyl chloride from its corresponding carboxylic acid. Acid chlorides are highly reactive and valuable intermediates in organic synthesis, serving as precursors for esters, amides, and Friedel-Crafts acylation reactions.[1][2] The protocol detailed herein focuses on the use of thionyl chloride (SOCl₂) as the chlorinating agent, a robust and widely adopted method in synthetic chemistry.[3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, discuss critical experimental parameters, and outline essential safety procedures. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Introduction and Mechanistic Overview
The conversion of a carboxylic acid to an acid chloride is a fundamental transformation that significantly enhances the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic acyl substitution.[4][5] The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, and its conversion to a chlorosulfite group using thionyl chloride creates an excellent leaving group, facilitating the reaction.[5][6]
The reaction between 4-nitrothiophene-2-carboxylic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.
The mechanism involves three primary steps:
-
Activation: The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride (SOCl₂). This forms a highly reactive acyl chlorosulfite intermediate.[1][7]
-
Nucleophilic Attack: A chloride ion (Cl⁻), generated in the first step, attacks the electrophilic carbonyl carbon of the intermediate, forming a tetrahedral intermediate.[1][2][4]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the leaving group, which readily decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion, which forms hydrochloric acid (HCl) with the proton lost earlier.[7][8]
A significant advantage of this method is that the byproducts, SO₂ and HCl, are gases that evolve from the reaction mixture, driving the equilibrium towards the formation of the acid chloride product.[8][9] For substrates that are less reactive, a catalytic amount of N,N-dimethylformamide (DMF) can be added. DMF reacts with thionyl chloride to form a Vilsmeier reagent, which is a more potent chlorinating agent.[7][8]
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere. Attach a drying tube or an inert gas line to the top of the condenser.
-
Reagent Addition: To the flask, add this compound (1.73 g, 10.0 mmol) and anhydrous toluene (20 mL).
-
Chlorinating Agent Addition: Begin stirring the suspension. In the fume hood, carefully and slowly add thionyl chloride (3.65 mL, 50.0 mmol) to the flask using a syringe. Note: The reaction is exothermic, and gas evolution (HCl, SO₂) will occur. If desired, add 1-2 drops of DMF.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115°C for toluene) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gases ceases and the initial solid has fully dissolved.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, add 10 mL of anhydrous toluene and re-evaporate.
-
Purification: The resulting crude 4-nitrothiophene-2-carbonyl chloride is often a yellow to brown solid or oil and is typically of sufficient purity for subsequent reactions. If further purification is required, it can be achieved by distillation under high vacuum or by recrystallization from a non-protic solvent like hexanes.
Data and Characterization
The successful synthesis of 4-nitrothiophene-2-carbonyl chloride can be confirmed using standard spectroscopic techniques.
| Parameter | Description | Expected Value |
| Molecular Formula | C₅H₂ClNO₃S | - |
| Molecular Weight | 191.59 g/mol | - |
| Appearance | Yellow to brown solid/oil | - |
| IR Spectroscopy | Carbonyl (C=O) stretch of acid chloride | ~1770 - 1800 cm⁻¹ [10] |
| Asymmetric NO₂ stretch | ~1520 - 1550 cm⁻¹ | |
| Symmetric NO₂ stretch | ~1340 - 1360 cm⁻¹ | |
| ¹H NMR | Thiophene ring protons | Deshielded signals (~7.5-8.5 ppm) |
| ¹³C NMR | Carbonyl carbon (C=O) | ~160 - 168 ppm |
| Mass Spectrometry | Molecular Ion (M⁺) | Isotopic pattern for one chlorine atom |
Table 1: Key Properties and Expected Spectroscopic Data for 4-Nitrothiophene-2-carbonyl Chloride.
Conclusion
The conversion of this compound to its acid chloride using thionyl chloride is a reliable and efficient synthetic procedure. The success of this reaction hinges on the strict adherence to anhydrous conditions and rigorous safety protocols. The resulting acid chloride is a versatile intermediate, ready for use in a wide array of subsequent synthetic transformations.
References
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- OrgoSolver. Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂). [Link]
- JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. [Link]
- ReactionWeb.io. Carboxylic Acid + SOCl2. [Link]
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
- Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
- Jadhav, G. V., & Kulkarni, V. N. (1952). Interaction of thionyl chloride and esters of aromatic hydroxy acids and their derivatives in presence of finely divided copper. Proceedings of the Indian Academy of Sciences - Section A, 35(4), 115-119.
- Carl ROTH.
- OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]
- Carl ROTH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. [Link]
- The Synthetic Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
- Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
- The Synthetic Organic Chemistry Portal. Oxalyl Chloride. [Link]
- ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?[Link]
- Moodle. Carboxylic Acids to Acid Chlorides. [Link]
- Chemistry LibreTexts. (2024, July 30). 21.
Sources
- 1. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 2. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. orgosolver.com [orgosolver.com]
- 8. reactionweb.io [reactionweb.io]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 4-Nitrothiophene-2-carboxylic Acid as a Versatile Building Block in Pharmaceutical Research
Introduction: The Strategic Importance of the Nitrothiophene Scaffold
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with thiophene rings holding a privileged position in the design of novel therapeutics.[1] The introduction of a nitro group onto the thiophene ring dramatically alters its electronic properties, bestowing upon it unique reactivity and biological functions.[2] Specifically, 4-nitrothiophene-2-carboxylic acid has emerged as a highly valuable building block for the synthesis of a diverse array of compounds with significant therapeutic potential, particularly in the realms of infectious diseases and inflammation.[3][4]
The strategic placement of the nitro group at the 4-position and the carboxylic acid at the 2-position provides two orthogonal handles for chemical modification. The carboxylic acid moiety is readily derivatized to form amides, esters, and other functionalities, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents.[3] Concurrently, the nitro group often serves as a bio-activatable trigger. In many contexts, particularly in antibacterial drug discovery, the nitro group acts as a prodrug element, undergoing selective reduction by nitroreductase enzymes prevalent in certain pathogenic bacteria to generate cytotoxic reactive nitrogen species.[5][6][7][8][9] This targeted activation mechanism offers a promising strategy to enhance therapeutic efficacy while potentially minimizing off-target toxicity.[5][6]
This technical guide provides an in-depth exploration of this compound as a key building block in pharmaceutical research. We will delve into its application in the synthesis of targeted therapeutics, provide detailed, field-proven protocols for its key chemical transformations, and present data to guide researchers in its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its successful incorporation into drug candidates.
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₄S | [10] |
| Molecular Weight | 173.15 g/mol | [10] |
| Appearance | Typically a yellow to off-white solid | [10] |
| Melting Point | 195 - 199 °C | [10] |
| pKa | ~2.6 (for the carboxylic acid group) | [10] |
| Solubility | Poorly soluble in water | [10] |
Core Applications in Drug Discovery
Antibacterial Agents: Nitroreductase-Activated Prodrugs
A significant application of the this compound scaffold lies in the development of novel antibacterial agents. The nitro group is a key pharmacophoric feature that can be bio-reduced by bacterial nitroreductases to generate radical species, leading to DNA damage and cell death.[5][6][7][8][9][11] This mechanism of action is particularly effective against anaerobic bacteria and certain protozoa.
Derivatives, especially amides of this compound, have been investigated as narrow-spectrum antibacterial agents. The carboxylic acid handle allows for the facile introduction of various amine-containing fragments to modulate the compound's properties, such as cell permeability, target engagement, and spectrum of activity.
Mechanism of Action: A Visual Representation
The following diagram illustrates the activation of a 4-nitrothiophene-2-carboxamide derivative by a bacterial nitroreductase.
Caption: Nitroreductase activation of a 4-nitrothiophene prodrug.
P2Y14 Receptor Antagonists for Inflammatory Diseases
Recent research has highlighted the potential of thiophene-2-carboxyl derivatives as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory responses.[1][2][6][10][12] The 4-amido-thiophene-2-carboxyl scaffold, in particular, has been a focus of these investigations. While the specific examples in recent literature do not always feature a nitro group, the underlying thiophene-2-carboxylic acid core is central. The ability to readily synthesize a library of amide derivatives from this compound (followed by reduction of the nitro group if desired) makes it a valuable starting point for exploring SAR in this target class.
Key Synthetic Transformations: Protocols and Insights
The versatility of this compound stems from its amenability to a range of standard organic transformations. Below are detailed protocols for three fundamental reactions, providing researchers with a practical guide for synthesizing derivatives.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is arguably the most common reaction performed with this compound in a drug discovery setting. While various coupling reagents can be employed, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent, particularly for coupling with a wide range of amines, including those that are less nucleophilic.
Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide synthesis.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10 minutes, during which time the carboxylic acid is activated.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[13][14]
-
-
Causality and Insights:
-
Why HATU? HATU is a highly effective coupling reagent that forms a reactive O-acylisourea intermediate, which is less prone to racemization for chiral carboxylic acids and is highly reactive towards amines.[4][15] Its use often leads to high yields and clean reactions.
-
The Role of DIPEA: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the ammonium salt formed from the amine, facilitating the coupling reaction.
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial as water can hydrolyze the activated ester intermediate, leading to lower yields.
-
Protocol 2: Fischer Esterification for Methyl Ester Synthesis
The synthesis of the methyl ester of this compound is a common first step for subsequent reactions, such as Suzuki coupling, where the ester serves as a protecting group for the carboxylic acid. The Fischer esterification is a classic and cost-effective method for this transformation.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in anhydrous methanol (can be used in large excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 4-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl 4-nitrothiophene-2-carboxylate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
-
Causality and Insights:
-
Driving the Equilibrium: Fischer esterification is a reversible reaction.[16] Using a large excess of methanol as the solvent shifts the equilibrium towards the product side, maximizing the yield.
-
Catalyst Choice: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[17][18][19]
-
Workup: The neutralization step with sodium bicarbonate is critical to remove the sulfuric acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during workup and storage.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
For the synthesis of biaryl derivatives, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. To perform this reaction on the this compound scaffold, it is often necessary to first convert the starting material to a halogenated derivative (e.g., by bromination) and protect the carboxylic acid as an ester. This protocol outlines a general procedure for the Suzuki coupling of a bromo-thiophene ester derivative.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol (Example with a Bromo-Thiophene Ester):
-
Materials:
-
Methyl 5-bromo-4-nitrothiophene-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
In a Schlenk flask, combine the bromo-thiophene ester (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[20]
-
-
Causality and Insights:
-
Catalyst System: The palladium(0) catalyst is essential for the catalytic cycle, which involves oxidative addition to the carbon-bromine bond, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond.[21][22]
-
Base: The base is required for the transmetalation step, activating the boronic acid.
-
Degassing: Oxygen can oxidize and deactivate the palladium(0) catalyst, so it is crucial to perform the reaction under an inert atmosphere.
-
Characterization of Derivatives
The successful synthesis of derivatives of this compound must be confirmed by appropriate analytical techniques.
| Technique | Expected Observations for a Typical 4-Nitrothiophene-2-carboxamide |
| ¹H NMR | Aromatic protons on the thiophene ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The amide N-H proton will appear as a broad singlet, with its chemical shift being solvent-dependent. Protons on the amine substituent will have characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | The carbonyl carbon of the amide will typically appear in the range of δ 160-170 ppm. Carbons of the thiophene ring will appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded. |
| FT-IR | A strong carbonyl (C=O) stretching vibration for the amide will be observed around 1640-1680 cm⁻¹. N-H stretching vibrations will appear as one or two bands in the 3200-3400 cm⁻¹ region. The asymmetric and symmetric stretches of the nitro group will be visible around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, corresponding to the calculated molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information. |
Conclusion
This compound is a potent and versatile building block in modern medicinal chemistry. Its dual functionality allows for the systematic exploration of chemical space through derivatization of the carboxylic acid and leveraging the unique biological properties conferred by the nitro group. The application of this scaffold in the development of nitroreductase-activated antibacterial prodrugs and other targeted therapeutics demonstrates its significant potential. The protocols and insights provided herein are intended to equip researchers with the practical knowledge to effectively utilize this valuable synthon in their drug discovery endeavors.
References
- Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Publishing.
- Synthesis of novel nitroreductase enzyme-activated nitric oxide prodrugs to site-specifically kill bacteria. PubMed.
- (PDF) Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. ResearchGate.
- Evaluating the level of nitroreductase activity in clinical Klebsiella pneumoniae isolates to support strategies for nitro drug and prodrug development. PubMed.
- Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. ResearchGate.
- The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC.
- 5-Nitrothiophene-3-carboxylic acid. PubChem.
- methyl 4-nitro-5-phenoxythiophene-2-carboxylate. LookChem.
- (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate.
- Bacterial Nitroreductase Enzymes. Ackerley Lab.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. National Library of Medicine.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.
- Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. PubMed.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed.
- CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent. Google Patents.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Library of Medicine.
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online.
- S-EPMC9940361 - Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. OmicsDI.
- This compound. MySkinRecipes.
- Synthesis of thiophene‐2‐carboxylates 4 a–k. ResearchGate.
- Applying the pro-drug approach to afford highly bioavailable antagonists of P2Y14. ResearchGate.
- (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate.
- Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate.
- Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com.
- (PDF) Design and synthesis of 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives and evaluation of their biological activities. ResearchGate.
- US5302748A - Esterification process. Google Patents.
- Fischer Esterification-Typical Procedures. OperaChem.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
- 2-nitrothiophene. Organic Syntheses Procedure.
- US4885383A - Process for the preparation of carboxylic acid methyl esters. Google Patents.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Nitrilation of Carboxylic Acids by PIII/PV Catalysis. The Royal Society of Chemistry.
- Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square.
- US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. Google Patents.
- How to separate ester from carboxylic acid by using chromatography?. ResearchGate.
Sources
- 1. Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. peptide.com [peptide.com]
- 5. Buy Methyl 4-nitrobenzo[b]thiophene-2-carboxylate | 34084-87-2 [smolecule.com]
- 6. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ackerleylab.com [ackerleylab.com]
- 9. Frontiers | Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. US5302748A - Esterification process - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Copper-Catalyzed Decarboxylation of 4-Nitrothiophene-2-carboxylic Acid to Synthesize 3-Nitrothiophene
Abstract
This application note provides a comprehensive guide to the decarboxylation of 4-nitrothiophene-2-carboxylic acid, a critical transformation for the synthesis of 3-nitrothiophene. 3-Nitrothiophene is a valuable building block in the development of pharmaceuticals and functional materials. We present a detailed, field-proven protocol utilizing a copper(I) oxide catalyst in quinoline, offering high efficiency and yield. The underlying mechanistic principles, including the role of the copper catalyst and the electronic effects of the nitro substituent, are elucidated. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science, providing them with the necessary technical details to successfully implement this synthetic route.
Introduction and Significance
The synthesis of substituted thiophenes is of paramount importance in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds and organic electronic materials. 3-Nitrothiophene, in particular, serves as a key intermediate for the introduction of an amino group at the 3-position of the thiophene ring, a common motif in pharmacologically active molecules. The decarboxylation of this compound presents a direct and efficient method for the preparation of 3-nitrothiophene.
Traditional decarboxylation methods can require harsh conditions or stoichiometric, toxic reagents. Copper-catalyzed decarboxylation has emerged as a milder and more versatile alternative for a range of aromatic and heteroaromatic carboxylic acids.[1][2] The protocol detailed herein is based on the well-established copper-quinoline system, which has been shown to be effective for the decarboxylation of nitro-substituted aromatic carboxylic acids.[1]
Reaction Mechanism
The copper-catalyzed decarboxylation of this compound is proposed to proceed through a multi-step mechanism involving a copper-carboxylate intermediate. The electron-withdrawing nature of the nitro group at the 4-position facilitates the reaction by stabilizing the key intermediates.
Step 1: Formation of Copper Carboxylate: The reaction is initiated by the deprotonation of the carboxylic acid by a basic species in the reaction medium, followed by coordination to the copper(I) catalyst to form a copper thiophene-2-carboxylate complex.
Step 2: Decarboxylation and Formation of an Aryl-Copper Intermediate: The copper carboxylate then undergoes decarboxylation, releasing carbon dioxide and forming a 4-nitro-2-thienylcopper(I) intermediate. The stability of this organocopper species is crucial for the reaction to proceed efficiently.[3]
Step 3: Protonolysis: The aryl-copper intermediate is subsequently protonated by a proton source in the reaction medium, which could be trace amounts of water or the carboxylic acid starting material itself, to yield the final product, 3-nitrothiophene, and regenerate the active copper catalyst.
Quinoline plays a dual role in this reaction. It acts as a high-boiling solvent, allowing the reaction to be conducted at the required temperature. Additionally, it can function as a ligand, coordinating to the copper center and modulating its reactivity and solubility.[1]
Figure 1: Proposed mechanism for the copper-catalyzed decarboxylation.
Comparative Reaction Conditions for Heteroaromatic Carboxylic Acids
To provide context for the selected protocol, the following table summarizes the reaction conditions for the copper-catalyzed decarboxylation of various heteroaromatic and aromatic carboxylic acids.
| Carboxylic Acid | Catalyst | Ligand/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrobenzoic Acid | Cu₂O | Quinoline | 170 | 12 | >95 | [1] |
| 2-Nitrobenzoic Acid | Cu₂O | TMEDA/NMP | 100 | 12 | 99 | [1] |
| Thiophene-2-carboxylic Acid | Cu₂O | 4,7-diphenyl-1,10-phenanthroline/NMP | 170 | 12 | 58 | [1] |
| Pyridine-2-carboxylic Acid | CuCl₂ | N/A (neat) | 235 | N/A | Good | [4] |
| Furan-2-carboxylic Acid | Pd/C | Vapor Phase | N/A | N/A | N/A | [5] |
Note: NMP = N-Methyl-2-pyrrolidone, TMEDA = Tetramethylethylenediamine
Experimental Protocol
This protocol outlines the step-by-step procedure for the decarboxylation of this compound.
Figure 2: Step-by-step experimental workflow.
Materials and Equipment
-
Reactants:
-
This compound
-
Copper(I) oxide (Cu₂O)
-
Quinoline
-
-
Solvents and Reagents for Work-up and Purification:
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen inlet and outlet (or balloon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add copper(I) oxide (0.1 eq) and quinoline (sufficient to ensure stirring, typically 5-10 mL per gram of starting material).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes to establish an inert atmosphere.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. The evolution of CO₂ should be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the copper salts. Wash the filter cake with additional dichloromethane.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 2M HCl (3 x volume of quinoline used) to remove the quinoline, followed by water (1 x) and brine (1 x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Safety Precautions
-
Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and potentially explosive, especially upon heating. Handle with care in a well-ventilated fume hood.[6]
-
Quinoline: Quinoline is harmful if swallowed or in contact with skin and is a suspected carcinogen.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Heating: Use a heating mantle or an oil bath with a temperature controller to avoid overheating.
-
Pressure: The reaction evolves CO₂ gas. Ensure the system is not sealed to avoid pressure buildup.
Characterization of Product (3-Nitrothiophene)
The purified 3-nitrothiophene should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Pale yellow solid or oil.
-
Molecular Formula: C₄H₃NO₂S
-
Molecular Weight: 129.14 g/mol [11]
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the thiophene ring protons.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum should exhibit four signals corresponding to the four carbon atoms of the thiophene ring.
-
IR (KBr or neat): Characteristic peaks for the C-NO₂ stretching vibrations (typically around 1520 and 1340 cm⁻¹) and C-H and C=C stretching of the thiophene ring.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 129.
Conclusion
The copper-catalyzed decarboxylation of this compound in quinoline is an effective and reliable method for the synthesis of 3-nitrothiophene. This application note provides a detailed protocol, mechanistic insights, and safety considerations to enable researchers to successfully perform this valuable transformation. The use of a catalytic amount of a relatively inexpensive copper salt makes this an attractive method for both small-scale and larger-scale preparations.
References
- Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions - Future4200
- 5-Nitroquinoline - Safety D
- Decarboxylative cross‐coupling reaction of 2‐nitrobenzoic acid.
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing)
- Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes | The Journal of Organic Chemistry - ACS Public
- ICSC 0071 - QUINOLINE
- Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids | Request PDF - ResearchG
- Copper-catalyzed oxidative decarboxylative C–H arylation of benzoxazoles with 2-nitrobenzoic acids - Chemical Communic
- Quinoline - SAFETY D
- Safety D
- 2 - SAFETY D
- 3-Nitrothiophene | C4H3NO2S | CID 69974 - PubChem - NIH
- Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline
- Pyridine via CuCl2 catalyzed decarboxylation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board
- Cu(OAc)2/pyridine effectively promoted decarboxylation of alkynyl...
- Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes - ChemRxiv
- 3-nitrothiophene - Optional[1H NMR] - Chemical Shifts - SpectraBase
- Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing)
- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem
- separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure
- Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - SFA ScholarWorks
- Thermal decarboxylation of 2-furoic acid and its implication for the form
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule
- Basic 1H- and 13C-NMR Spectroscopy
Sources
- 1. future4200.com [future4200.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Sciencemadness Discussion Board - Pyridine via CuCl2 catalyzed decarboxylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Nitrothiophene-2-Carboxylic Acid Derivatives
Introduction: Unlocking Novel Chemical Space
In the landscape of modern medicinal chemistry and materials science, thiophene-based scaffolds are of paramount importance. Their unique electronic properties and ability to mimic phenyl rings make them privileged structures in drug design and organic electronics. The introduction of a nitro group, a potent electron-withdrawing moiety, at the 4-position of a thiophene-2-carboxylic acid framework dramatically alters its chemical reactivity and opens avenues for novel molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, offering a powerful tool for the functionalization of such highly specialized building blocks.[1][2][3]
This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to 4-nitrothiophene-2-carboxylic acid and its derivatives. We will delve into the mechanistic nuances dictated by the substrate's electronic nature, present detailed, field-proven protocols, and offer troubleshooting strategies to navigate the unique challenges presented by this class of compounds. The insights and methodologies contained herein are curated for researchers, scientists, and drug development professionals seeking to leverage these valuable synthons in their discovery programs.
Mechanistic Considerations: Navigating an Electron-Deficient System
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the specific electronic landscape of this compound derivatives introduces critical considerations that influence each phase of this cycle.
-
Oxidative Addition: The C-X (where X is typically Br or I) bond at the 5-position of the thiophene ring is activated towards oxidative addition to a Pd(0) complex. The strong electron-withdrawing effect of the nitro group at the 4-position significantly increases the electrophilicity of the thiophene ring, generally facilitating this rate-determining step.[4][6] This enhanced reactivity is a distinct advantage when working with these substrates.
-
Transmetalation: This step, involving the transfer of the organic group from the boronic acid (or ester) to the palladium center, is often the most intricate part of the reaction with this substrate class. The choice of base is critical for the activation of the organoboron species.[7][8] Furthermore, the presence of the acidic carboxylic acid proton can complicate the reaction. The carboxylate can potentially coordinate to the palladium center, potentially inhibiting catalytic activity.[1][9] While esterification of the carboxylic acid is a common strategy to circumvent this issue, direct coupling of the free acid is highly desirable for atom and step economy.[1][2]
-
Reductive Elimination: This final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, is typically facile. The electronic nature of the ligands on the palladium center can influence the rate and efficiency of this step.[4][10]
A key challenge with electron-deficient heteroaryl boronic acids is their propensity for protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[11] While in this case the thiophene derivative is the halide partner, careful control of reaction conditions, particularly the choice of a mild base and temperature, is crucial to minimize this and other side reactions.[11]
Optimized Reaction Parameters: A Comparative Overview
The success of the Suzuki coupling of this compound derivatives is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes key parameters and provides a rationale for their selection, drawing from established principles for coupling challenging heteroaryl substrates.[6][12][13]
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is an active Pd(0) catalyst but can be sensitive to air and moisture.[14] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), PPh₃, dppf | Bulky, electron-rich phosphine ligands like SPhos and XPhos are often superior for challenging couplings as they promote both oxidative addition and reductive elimination, and can stabilize the palladium catalyst.[6][15] PPh₃ is a standard, cost-effective ligand, while dppf is also a robust choice.[12][16] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | Milder inorganic bases are generally preferred to minimize protodeboronation of the boronic acid partner and potential hydrolysis of ester groups if present.[8][11] K₃PO₄ is often an excellent choice for challenging substrates.[17] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[18][19] The choice of solvent can significantly impact reaction kinetics and solubility. |
| Temperature | 60-100 °C | Elevated temperatures are typically required to drive the reaction to completion. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.[11] |
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of a 5-bromo-4-nitrothiophene-2-carboxylic acid derivative. Optimization may be necessary for different coupling partners.
Protocol 1: Direct Coupling of 5-bromo-4-nitrothiophene-2-carboxylic acid
This protocol is designed for the direct use of the carboxylic acid, which can be challenging but offers a more convergent synthetic route.
Materials:
-
5-bromo-4-nitrothiophene-2-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-4-nitrothiophene-2-carboxylic acid, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[16]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of a 5-bromo-4-nitrothiophene-2-carboxylate Ester
Esterification of the carboxylic acid can mitigate potential issues of catalyst inhibition and improve solubility.[1][2]
Materials:
-
Methyl or Ethyl 5-bromo-4-nitrothiophene-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
Combine the thiophene ester, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a round-bottom flask equipped with a reflux condenser.[20]
-
Add toluene and degassed water (e.g., 10:1 mixture).
-
Flush the system with an inert gas.
-
Heat the mixture to reflux (around 90-110 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
-
If the free carboxylic acid is the desired final product, the resulting ester can be hydrolyzed under standard basic or acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Poor choice of ligand/base3. Low reaction temperature | 1. Use a fresh catalyst or a pre-catalyst. Ensure an inert atmosphere is maintained.[13]2. Screen different ligands (e.g., switch from PPh₃ to a Buchwald ligand) and bases (e.g., K₂CO₃ to K₃PO₄).[15]3. Incrementally increase the reaction temperature. |
| Protodeboronation of Boronic Acid | 1. Base is too strong2. High temperature3. Presence of excess water | 1. Switch to a milder base (e.g., from an alkali hydroxide to K₃PO₄ or KF).[11]2. Lower the reaction temperature.[11]3. Use anhydrous solvents and a carefully controlled amount of water. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination2. Inefficient transmetalation | 1. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.2. Optimize the base and solvent system to facilitate the transfer from the boronic acid to the palladium center. |
| Decarboxylation of Starting Material | High reaction temperatures | While less common for thiophenes compared to some benzoic acids, if observed, reduce the reaction temperature. Consider using the ester derivative as per Protocol 2.[21][22] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful, albeit nuanced, transformation. A thorough understanding of the interplay between the substrate's electronic properties and the reaction parameters is key to success. The electron-withdrawing nitro group activates the thiophene halide for oxidative addition but also necessitates careful control to avoid unwanted side reactions. By selecting highly active catalyst systems, employing milder bases, and considering substrate protection strategies where necessary, researchers can effectively utilize this reaction to synthesize a diverse array of novel biaryl and heteroaryl compounds. The protocols and insights provided in this guide serve as a robust foundation for the application of this important synthetic methodology.
References
- Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6280–6319. [Link]
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Wallace, D. J., & Chen, C. Y. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Tetrahedron Letters, 50(26), 3054-3057. [Link]
- ResearchGate. (2025). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- ResearchGate. (2025).
- Wikipedia. (n.d.).
- Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 48. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- Procter, D. J., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Le, T. B., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(36), 14925–14937. [Link]
- Szostak, M., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]
- Nakao, Y., & Sakaki, S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(12), 1275. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- ResearchGate. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]
- Khan, K. M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 1-16. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Rasool, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14591-14610. [Link]
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]
- Rasool, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 22. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 4-Nitrothiophene-2-Carboxylic Acid in Advanced Materials Science: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Building Block
4-Nitrothiophene-2-carboxylic acid is a heterocyclic organic compound that stands at the intersection of functionality and reactivity, making it a molecule of significant interest in the field of materials science. Its unique structure, featuring a thiophene ring, a carboxylic acid group, and a nitro group, provides a versatile platform for the rational design and synthesis of advanced functional materials. The thiophene ring offers electronic conductivity and rigidity, the carboxylic acid moiety serves as a prime coordination site for forming robust networks, and the electron-withdrawing nitro group imparts specific chemical and photophysical properties.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in creating innovative materials such as Metal-Organic Frameworks (MOFs) and functional polymers.
Core Properties and Design Principles
Before delving into specific applications, it is crucial to understand the key characteristics of this compound that underpin its utility in materials synthesis.
| Property | Chemical Structure | Molecular Formula | Molecular Weight | Key Functional Groups |
| Value | C₅H₃NO₄S | 173.15 g/mol | Carboxylic Acid (-COOH), Nitro Group (-NO₂), Thiophene Ring |
The strategic combination of these functional groups allows for a multi-pronged approach to material design:
-
Coordination Chemistry: The carboxylic acid group is a classic and highly effective linker for coordinating with metal ions to form stable, porous structures like MOFs.[2][3]
-
Electronic Properties: The π-conjugated system of the thiophene ring can be exploited to create materials with tailored electronic and photoluminescent properties.
-
Selective Sensing: The electron-deficient nitro group makes materials derived from this linker particularly sensitive to electron-rich analytes, a principle often used in chemical sensing.
Below is a conceptual workflow illustrating the journey from the molecular building block to functional materials.
Caption: From Molecule to Material: A workflow diagram illustrating the synthesis of MOFs and functional polymers from this compound and their subsequent applications.
Application Note I: Luminescent Metal-Organic Frameworks for Chemosensing
Introduction:
The design of highly selective and sensitive chemical sensors is a paramount goal in materials science. Metal-Organic Frameworks (MOFs) have emerged as exceptional candidates for this purpose due to their high porosity, tunable structures, and functionalizable linkers. The incorporation of this compound as an organic linker in MOF synthesis can yield materials with a high affinity for detecting nitroaromatic compounds, which are common components of explosives. The underlying principle is the fluorescence quenching mechanism, where the electron-deficient nitroaromatic analyte interacts with the electron-rich framework, leading to a measurable decrease in luminescence.
Protocol: Solvothermal Synthesis of a Luminescent MOF
This protocol is adapted from established methods for synthesizing luminescent MOFs with carboxylate-based linkers.
Materials:
-
This compound (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (solvent for washing)
-
Chloroform (solvent for activation)
Equipment:
-
20 mL scintillation vials
-
Analytical balance
-
Sonicator
-
Programmable oven
-
Centrifuge
-
Vacuum oven
-
Fluorometer
Procedure:
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 34.6 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Combine the two solutions in a single vial and sonicate for 15 minutes to ensure homogeneity. Rationale: Proper dissolution and mixing of the linker and metal salt are critical for uniform crystal nucleation and growth.
-
-
Solvothermal Reaction:
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the reaction mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours. Causality: The elevated temperature and pressure of the solvothermal method facilitate the coordination reaction between the carboxylic acid and the metal ions, leading to the formation of a crystalline framework.
-
Allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Washing:
-
After cooling, microcrystalline powder should be visible at the bottom of the vial.
-
Carefully decant the supernatant.
-
Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the product.
-
Centrifuge the mixture at 8000 rpm for 10 minutes and discard the supernatant.
-
Repeat the washing step with DMF two more times, followed by three washes with ethanol. Justification: Thorough washing is essential to remove unreacted starting materials and solvent molecules trapped within the pores of the MOF.
-
-
Solvent Exchange and Activation:
-
After the final ethanol wash, immerse the product in 10 mL of chloroform for 24 hours.
-
Decant the chloroform and dry the product under vacuum at 100 °C for 12 hours. This process, known as activation, removes the solvent molecules from the pores, making the active sites accessible.
-
Characterization and Expected Results:
-
Powder X-ray Diffraction (PXRD): The activated MOF should exhibit a distinct diffraction pattern, confirming its crystalline nature.
-
Thermogravimetric Analysis (TGA): TGA will reveal the thermal stability of the MOF and confirm the removal of solvent molecules after activation.
-
Photoluminescence Spectroscopy: The activated MOF, when dispersed in a suitable solvent like ethanol, is expected to exhibit strong fluorescence upon excitation at its absorption maximum.
Application Protocol: Sensing of Nitroaromatic Compounds
-
Preparation of MOF Suspension:
-
Disperse 1 mg of the activated MOF in 10 mL of ethanol and sonicate for 30 minutes to form a stable suspension.
-
-
Fluorescence Measurements:
-
Record the baseline fluorescence spectrum of the MOF suspension.
-
Prepare stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), nitrobenzene) in ethanol.
-
Incrementally add small aliquots of the nitroaromatic solutions to the MOF suspension and record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
A significant decrease in the fluorescence intensity of the MOF should be observed with increasing concentrations of the nitroaromatic analytes.
-
The quenching efficiency can be quantified using the Stern-Volmer equation.
-
Caption: A simplified diagram illustrating the fluorescence quenching mechanism in a MOF-based sensor for nitroaromatics.
Application Note II: Synthesis of Functional Thiophene-Based Polymers
Introduction:
Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties. The introduction of functional groups onto the thiophene monomer can significantly influence the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. This compound can be utilized as a monomer to synthesize functional polymers where the carboxylic acid group can be leveraged for further modifications or to influence intermolecular interactions, while the nitro group can modulate the polymer's electronic properties.
Protocol: Oxidative Polymerization of this compound (Conceptual)
This protocol outlines a conceptual pathway for the polymerization of this compound via oxidative coupling.
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidizing agent/catalyst)
-
Anhydrous chloroform (solvent)
-
Methanol (for precipitation)
-
Ammonia solution (for de-doping)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Monomer Preparation and Reaction Setup:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
In the three-neck flask, dissolve a specific molar quantity of this compound in anhydrous chloroform under an inert gas flow.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. Rationale: Anhydrous conditions are crucial to prevent side reactions and ensure efficient polymerization.
-
-
Polymerization:
-
Cool the monomer solution to 0 °C using an ice bath.
-
Slowly add the FeCl₃ solution to the monomer solution via a dropping funnel with vigorous stirring. A color change should be observed, indicating the onset of polymerization. Causality: FeCl₃ acts as an oxidant, initiating the radical-cation polymerization of the thiophene rings.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the precipitate and wash it extensively with methanol until the filtrate is colorless.
-
To de-dope the polymer (remove residual FeCl₃), stir the polymer in an ammonia solution for several hours.
-
Filter the polymer, wash with deionized water until the washings are neutral, and then wash with methanol.
-
Dry the final polymer product in a vacuum oven at 60 °C.
-
Expected Characterization:
-
FT-IR Spectroscopy: To confirm the presence of the characteristic functional groups and the polymer backbone.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and estimate the bandgap of the polymer.
-
Cyclic Voltammetry: To investigate the electrochemical properties and determine the HOMO and LUMO energy levels.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
Trustworthiness and Self-Validation
The protocols provided are based on well-established synthetic methodologies in materials chemistry. The successful synthesis of the target materials can be validated through the characterization techniques outlined. For instance, in the MOF synthesis, the appearance of a crystalline powder and a characteristic PXRD pattern would confirm the formation of the framework. For the polymer, a change in solubility compared to the monomer and spectroscopic data consistent with a polymeric structure would validate the synthesis. The functional performance, such as the fluorescence quenching in the MOF, serves as a direct validation of the material's intended application.
References
- MySkinRecipes. (n.d.). This compound.
- Konstas, K., Osl, T., Yang, Y., & Hill, M. R. (2012). Methane storage in metal organic frameworks. ResearchGate.
- Long, J. R., & Yaghi, O. M. (2018). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. ChemRxiv.
- TSI Journals. (n.d.). Syntheses and Applications of Metal-Organic Frameworks Materials: A Review.
- Environmental Engineering Research. (2024). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing.
Sources
Application Notes & Protocols: A Guide to the Synthesis of 4-Aminothiophene-2-carboxylic Acid
Abstract
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 4-aminothiophene-2-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Direct synthesis of the 4-amino isomer of thiophene-2-carboxylic acid is challenging due to the directing effects of the thiophene ring. This document outlines a robust and reliable two-step synthetic strategy that proceeds via a stable, isolable intermediate: 4-nitrothiophene-2-carboxylic acid. The subsequent reduction of the nitro group provides a clean and efficient route to the desired product. This application note details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and analytical characterization methods.
Introduction and Scientific Rationale
Thiophene derivatives are privileged scaffolds in drug discovery and development, found in numerous biologically active compounds.[1] The specific substitution pattern of functional groups on the thiophene ring is critical for modulating pharmacological activity. 4-Aminothiophene-2-carboxylic acid, in particular, offers three distinct points for chemical modification—the amine, the carboxylic acid, and the thiophene ring itself—making it a versatile starting material for the synthesis of compound libraries.
Direct functionalization of the thiophene-2-carboxylic acid backbone to achieve the 4-amino substitution pattern is non-trivial. Standard electrophilic substitution reactions are often directed to the 5-position. Therefore, an indirect, multi-step approach is required to ensure regiochemical control. The strategy detailed herein involves the initial synthesis of this compound. The nitro group serves as a precursor to the amine functionality and can be reliably introduced onto the thiophene ring.[2][3] This nitro-intermediate is then selectively reduced to the corresponding amine.
For the reduction step, several methods are available, including catalytic hydrogenation and metal-acid reductions.[4][5][6] We have selected the use of tin(II) chloride (SnCl₂) dihydrate in an alcoholic solvent as the primary protocol. This method is highly effective for the chemoselective reduction of aromatic nitro groups, operates under mild, non-acidic conditions (when buffered), and is tolerant of other functional groups like carboxylic acids.[7][8] This approach avoids the need for high-pressure hydrogenation equipment and provides excellent yields, making it highly suitable for a standard research laboratory setting.
Overall Synthetic Workflow
The preparation of 4-aminothiophene-2-carboxylic acid is achieved in two principal stages, starting from commercially available precursors. The workflow is designed to ensure high purity and regiochemical integrity of the final product.
Diagram 1: Two-step synthesis of 4-aminothiophene-2-carboxylic acid.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | CAS: 13138-70-0[2] |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent, ≥98% | Standard Supplier | CAS: 10025-69-1 |
| Ethanol (EtOH) | Anhydrous, 200 proof | Standard Supplier | |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | For neutralization |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Prepared in-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying |
| Deionized Water (DI H₂O) | Laboratory Supply |
Protocol: Reduction of this compound
This protocol details the conversion of the nitro-intermediate to the final amine product.
Expert Insight: The success of this reduction hinges on the controlled addition of the nitro compound to the hot solution of tin(II) chloride. This maintains a stoichiometric excess of the reducing agent throughout the addition, minimizing side reactions and ensuring complete conversion. The workup is critical for removing tin salts, which can otherwise contaminate the product.[9]
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tin(II) chloride dihydrate (e.g., 5 equivalents).
-
Add anhydrous ethanol (e.g., 100 mL).
-
Begin stirring and gently heat the mixture to 70-75 °C under a nitrogen atmosphere until the tin(II) chloride has fully dissolved, forming a clear solution.
-
-
Substrate Addition:
-
In a separate beaker, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.
-
Add the solution of the nitro compound dropwise to the hot, stirring tin(II) chloride solution over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below reflux.
-
-
Reaction Monitoring:
-
After the addition is complete, continue heating and stirring the reaction mixture at 70-75 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Carefully pour the resulting slurry into a beaker containing ice water (approx. 200 mL).
-
Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions. Caution: Vigorous gas evolution (CO₂) will occur. Monitor the pH with litmus paper or a pH meter until it reaches ~7-8. A thick, white precipitate of tin salts will form.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 100 mL). The product is more soluble in the organic phase, while the inorganic tin salts remain in the aqueous phase or as a solid precipitate.
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 4-aminothiophene-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the final product as a solid.
-
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Tin(II) Chloride: A suspected sensitizer. Avoid inhalation of dust and contact with skin and eyes. Quenching the reaction can lead to the formation of tin oxides, which can be difficult to handle.[10]
-
Thiophene Derivatives: Handle with care. Many organosulfur compounds have unpleasant odors and unknown toxicological profiles.
-
Neutralization: The neutralization step with sodium bicarbonate is highly exothermic and releases a large volume of CO₂ gas. Perform this step slowly and in a large vessel to avoid overflow.
Product Characterization
The identity and purity of the synthesized 4-aminothiophene-2-carboxylic acid should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show distinct signals for the two protons on the thiophene ring and a broad signal for the amine (NH₂) protons. The carboxylic acid proton typically appears as a very broad singlet far downfield (>10 ppm).[11] |
| ¹³C NMR | Expect signals in the aromatic region for the thiophene carbons, with the carbon attached to the carboxylic acid appearing downfield (~170-185 ppm).[11][12] |
| FT-IR | Characteristic peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and N-H stretching bands for the primary amine (~3300-3500 cm⁻¹). |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₅H₅NO₂S (143.16 g/mol ) should be observed. |
| Melting Point | A sharp melting point indicates high purity of the final compound. |
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Ensure at least 3-5 equivalents of SnCl₂·2H₂O are used. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Low Yield | Product loss during workup; formation of intractable emulsions with tin salts. | During neutralization, ensure the pH is carefully controlled. Adding Celite® before filtration can help break up emulsions and facilitate the removal of tin salts.[9] Alternatively, extract the product into the organic phase before complete neutralization of the aqueous layer. |
| Product Contamination | Residual tin salts in the final product. | Ensure thorough washing during the extraction phase. If tin salts persist, consider an additional wash of the organic layer with a dilute solution of a chelating agent like EDTA at a neutral pH. Recrystallization is also crucial for removing inorganic impurities. |
References
- MySkinRecipes. This compound.
- Wang, L., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology.
- Stropnik, T., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.
- Common Organic Chemistry. Nitro Reduction - SnCl2.
- ChemSynthesis. 4-nitro-2-thiophenecarboxylic acid.
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
- F. D. Bellamy & K. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.
- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Sn2+ reduction.
- Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1.
- ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- ResearchGate. Synthesis of thiophene‐2‐carboxylates 4 a–k.
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- ResearchGate. (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
- Bentham Science. Synthesis, Characterization by Means of IR, 1H, 13C - NMR and Biological Investigations on New Diorganotin Carboxylic Acid Derivatives.
- RWTH Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. mdpi.com [mdpi.com]
Use of 4-nitrothiophene-2-carboxylic acid in dye synthesis
Application Note & Protocol
Topic: Strategic Use of 4-Nitrothiophene-2-Carboxylic Acid in the Synthesis of High-Performance Azo Dyes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Thiophene Scaffold in Dye Chemistry
Thiophene-based azo dyes have garnered significant interest in the field of materials science and chromophore chemistry.[1] Their heterocyclic structure, compared to traditional carbocyclic systems like benzene, often imparts a high degree of brightness and strong tinctorial strength.[2] The thiophene ring acts as a potent auxochrome, and its compact size can lead to improved dyeability and sublimation fastness, particularly for disperse dyes used on synthetic fibers like polyester.[3]
The molecule this compound is a particularly valuable, though indirect, building block in this domain.[4][5] Its structure features two key functionalities that allow for precise molecular engineering:
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group is a latent precursor to the essential amino group (-NH₂) required for diazotization. Its presence is also known to enhance the light fastness of the final dye.[1]
-
The Carboxylic Acid Group (-COOH): This versatile handle allows for post-synthesis modifications, such as esterification or amidation, enabling the attachment of the dye to polymers, biomolecules, or other substrates.[5][6]
This guide details the strategic, multi-step synthesis pathway for converting this compound into vibrant azo dyes, providing both the underlying chemical rationale and detailed, field-proven protocols.
Part 1: The Synthesis Pathway: A Three-Stage Rationale
The conversion of this compound into an azo dye is not a direct process. It requires a logical sequence of three core chemical transformations: Reduction , Diazotization , and Azo Coupling . Understanding the causality behind this workflow is critical for experimental success.
Workflow Overview
The overall process transforms the initial precursor into a reactive intermediate, which is then coupled to generate the final chromophore.
Caption: Overall synthesis workflow from precursor to final dye.
1. Stage 1: Reduction of the Nitro Group The foundational step is the chemical reduction of the nitro group to a primary aromatic amine (-NH₂). This transformation is essential because only primary aromatic amines can undergo diazotization to form the diazonium salt required for the coupling reaction.[7] A common and effective method for this is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, which is selective for nitro groups and generally provides high yields.
2. Stage 2: Diazotization of the Amine The newly synthesized 4-aminothiophene-2-carboxylic acid is then converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[8] This reaction is highly temperature-sensitive. It must be performed at 0–5 °C, as diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively if isolated in dry form.[9] The resulting diazonium ion (-N₂⁺) is a potent electrophile, primed for the final coupling step.
3. Stage 3: Azo Coupling This is the chromophore-forming step. The electrophilic diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component.[10] This reaction is a classic electrophilic aromatic substitution.[7] The choice of coupling component is critical as it dictates the final color and properties of the dye.
-
Phenols and Naphthols: These compounds are typically coupled under slightly alkaline conditions (pH 8-10). The alkaline environment deprotonates the hydroxyl group to form a highly activating phenoxide ion, which readily reacts with the diazonium salt.[10][11]
-
Aromatic Amines (e.g., Anilines): These are coupled under slightly acidic conditions (pH 4-5) to ensure sufficient concentration of the free amine, which is the reactive species, while preventing the diazonium salt from converting into an unreactive form.[11][12]
Caption: Mechanism of the electrophilic azo coupling reaction.
Part 2: Detailed Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Diazonium salts are potentially explosive; never allow them to dry out and always keep them in a cold solution.
Protocol 1: Synthesis of 4-Aminothiophene-2-carboxylic Acid (The Amine Intermediate)
Objective: To reduce the nitro group of the starting material to a primary amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethanol
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (e.g., 5.0 g, 1 equivalent) in 50 mL of ethanol.
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (e.g., 20.0 g, ~3 equivalents) followed by the slow, careful addition of 30 mL of concentrated HCl. The addition of acid is exothermic and should be done with cooling if necessary.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.
-
Quenching and Precipitation: After the reaction is complete, cool the flask in an ice bath. A precipitate of the amine salt complex will form.
-
Neutralization: Slowly and carefully neutralize the cold reaction mixture by adding 5 M NaOH solution dropwise with constant stirring. The goal is to reach a pH of ~7-8. This will precipitate the tin salts and free the amine. Caution: This neutralization is highly exothermic.
-
Isolation: Filter the resulting slurry through a Buchner funnel to remove the inorganic tin salts. Wash the filter cake with a small amount of cold water.
-
Purification: Combine the filtrate and the washings. Acidify the solution with dilute HCl to a pH of ~4-5. The product, 4-aminothiophene-2-carboxylic acid, will precipitate as it is zwitterionic and least soluble near its isoelectric point.
-
Final Steps: Collect the precipitated product by vacuum filtration, wash with a small amount of cold distilled water, and dry under vacuum.
Protocol 2: Synthesis of a Representative Azo Dye (Coupling with 2-Naphthol)
Objective: To diazotize the synthesized amine and couple it with 2-naphthol to produce a vibrant dye.
Materials:
-
4-Aminothiophene-2-carboxylic acid (from Protocol 1)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, conc. and 1 M)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Beakers, magnetic stirrer, ice bath, thermometer, filtration apparatus.
Procedure:
Step A: Preparation of the Diazonium Salt Solution (0-5 °C)
-
In a 100 mL beaker, dissolve the synthesized 4-aminothiophene-2-carboxylic acid (e.g., 1.0 g, 1 equivalent) in a mixture of 10 mL of water and 2.5 mL of concentrated HCl. Stir and cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate small beaker, prepare a solution of sodium nitrite (e.g., 0.45 g, ~1.05 equivalents) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes, ensuring the temperature never exceeds 5 °C. Stir for an additional 15 minutes in the ice bath. The formation of a clear, pale-yellow solution indicates the successful creation of the diazonium salt. Keep this solution cold for immediate use in the next step.
Step B: Preparation of the Coupling Component Solution 4. In a 250 mL beaker, dissolve 2-naphthol (e.g., 0.92 g, 1 equivalent) in 20 mL of 1 M NaOH solution. Stir until a clear solution is obtained and then cool it to ~5 °C in an ice bath.
Step C: The Coupling Reaction 5. Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Step A) to the cold 2-naphthol solution (from Step B). 6. An intensely colored precipitate (typically red or deep orange) should form immediately. 7. Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
Step D: Isolation and Purification 8. Isolate the crude dye by vacuum filtration using a Buchner funnel. 9. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral. 10. To further purify and improve the filterability, the crude dye can be "salted out." Suspend the crude product in ~100 mL of water, heat to ~60 °C, and add sodium chloride until the solution is saturated. Cool the mixture in an ice bath, and the purified dye will precipitate.[13] 11. Collect the purified dye by vacuum filtration, wash with a small amount of saturated NaCl solution, and dry.
Part 3: Characterization and Data
The synthesized dye should be characterized to confirm its structure and purity. Key analytical techniques include UV-Visible Spectroscopy, FT-IR Spectroscopy, and NMR.[14][15]
Table 1: Expected Spectroscopic Data for the Azo Dye from 2-Naphthol
| Technique | Expected Result | Rationale |
|---|---|---|
| UV-Vis (in EtOH) | λmax ≈ 480-520 nm | This absorption in the visible region is characteristic of the extended π-conjugation system of the azo chromophore (-N=N-).[16] |
| FT-IR (KBr pellet) | ~3400 cm⁻¹ (broad) | O-H stretching from the naphthol and carboxylic acid moieties. |
| ~1680 cm⁻¹ | C=O stretching of the carboxylic acid. | |
| ~1450-1500 cm⁻¹ | N=N stretching, often weak but characteristic of the azo group. | |
| ¹H NMR (DMSO-d₆) | δ 12-13 ppm (broad s) | Proton of the carboxylic acid. |
| | δ 7.0-8.5 ppm (m) | Aromatic protons from the thiophene and naphthalene rings. |
Table 2: Typical Physical Properties
| Property | Expected Outcome | Notes |
|---|---|---|
| Appearance | Deep red to orange crystalline powder | The exact color depends on the solid-state packing and purity. |
| Yield | 70-85% | Yields can vary based on the purity of intermediates and reaction conditions. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol. | The carboxylic acid group provides some polarity. |
References
- Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
- Bairagi, S. et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry.
- ResearchGate. (n.d.).
- SciSpace. (n.d.). New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers.
- Zollinger, H. (1957). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA.
- IJRSR Journal. (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-IX.
- Benchchem. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Reactions of Diazonium Salts.
- Elgemeie, G. H., et al. (2020).
- MySkinRecipes. (n.d.). This compound.
- Chem254 Experiment 5. (n.d.).
- Organic Chemistry Portal. (n.d.).
- WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts.
- Smith, C. D. et al. (2016).
- Morales, Y. et al. (n.d.). Characterization of a Natural Dye by Spectroscopic and Chromatographic Techniques.
- MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Scope of the carboxylic acids and the nitro compounds Reaction conditions.
Sources
- 1. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazotisation [organic-chemistry.org]
- 9. webassign.net [webassign.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chimia.ch [chimia.ch]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitrothiophene-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 4-nitrothiophene-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. This compound is a valuable building block in the development of pharmaceuticals and fine chemicals, but its synthesis via the nitration of thiophene-2-carboxylic acid is often plagued by issues of low yield and poor regioselectivity.[1][2] This guide provides in-depth, experience-driven answers to common problems, detailed protocols, and troubleshooting logic to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
The most direct and common method is the electrophilic nitration of thiophene-2-carboxylic acid.[3] This typically involves reacting the starting material with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride.[3] However, this reaction is notoriously challenging to control.
Q2: Why is the yield of this compound often low?
Low yields are primarily due to two factors:
-
Formation of Isomeric Byproducts: The main byproduct is the thermodynamically favored 5-nitrothiophene-2-carboxylic acid.[2] The carboxyl group is a deactivating, meta-directing group in benzene chemistry, but in the highly reactive thiophene ring, its directing influence is complex, leading to a mixture of isomers.
-
Substrate Degradation: The thiophene ring is sensitive to the strongly acidic and oxidative conditions of nitration, which can lead to decomposition and the formation of unidentified byproducts.[4] Traditional methods using harsh conditions like concentrated nitric and sulfuric acid are particularly prone to this issue.[4]
Q3: What are the primary impurities I should expect?
The most significant impurity is the 5-nitrothiophene-2-carboxylic acid isomer.[2] Unreacted starting material (thiophene-2-carboxylic acid) may also be present, along with potential dinitrated products or degradation products if the reaction conditions are too harsh.
Q4: Is the nitration of thiophene derivatives a dangerous reaction?
Yes, it can be. The reaction of thiophene with nitric acid can proceed with explosive violence, especially if nitrous acid is present, which can lead to an autocatalytic nitrosation reaction.[4] Therefore, strict temperature control, slow and controlled addition of reagents, and the use of appropriate solvent systems like acetic anhydride (which helps remove nitrous acid) are critical for safety.[4][5]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Yield and Poor Selectivity (High 5-Nitro Isomer Content)
Q: My final product is a mixture containing mostly the 5-nitro isomer, and the overall yield is below 40%. How can I increase the yield of the desired 4-nitro isomer?
A: This is the most common challenge. The formation of the 5-nitro isomer is often favored. To improve the yield of the 4-nitro isomer, you must carefully control the reaction kinetics and conditions.
Causality: The carboxyl group directs nitration to both the 4- and 5-positions. The 5-position is often electronically favored, but the 4-position can be kinetically preferred under specific conditions. Harsh conditions (high temperatures, strong acid catalysts) tend to produce more of the thermodynamically stable 5-nitro isomer and cause degradation.
Solutions:
-
Modify the Nitrating Agent: Avoid the aggressive nitric acid/sulfuric acid mixture. A milder, commonly used system is fuming nitric acid in acetic anhydride.[5] This system generates the nitronium acetate electrophile, which can be more selective.
-
Strict Temperature Control: Maintain a low reaction temperature. Start the addition of the thiophene solution at 10°C and use an ice bath to ensure the temperature does not rise significantly.[5] A rapid temperature increase indicates a potential runaway reaction and will favor byproduct formation.
-
Slow, Controlled Addition: Add the solution of thiophene-2-carboxylic acid to the nitrating mixture dropwise over an extended period.[5] This keeps the concentration of the substrate low, preventing localized overheating and side reactions.
-
Consider Advanced Methods: For superior control, microchannel reaction technology has been shown to significantly improve safety and yield by ensuring rapid heat and mass transfer.[2] While not accessible to all labs, it highlights the importance of precise reaction control.
Problem 2: The Reaction is Uncontrolled and Turns Dark
Q: Upon adding my starting material to the nitrating mixture, the solution rapidly changed color to dark brown/black, and the temperature spiked uncontrollably. What went wrong?
A: A rapid color change to black and a temperature spike are clear signs of substrate decomposition and a potential runaway reaction.[5] The thiophene ring is being destroyed by the oxidative nitrating agent.
Causality: This typically happens for one or more of the following reasons:
-
The rate of addition was too fast.
-
The cooling was insufficient.
-
The nitrating agent was too concentrated or harsh for the substrate.
-
The presence of impurities (like nitrous acid) catalyzed an explosive side reaction.[4]
Solutions:
-
Ensure Reagent Quality: Use fresh, high-purity reagents. If using nitric acid, ensure it is free from significant amounts of dissolved nitrogen oxides.
-
Improve Heat Dissipation: Use a larger reaction flask to increase the surface area for cooling, ensure vigorous stirring, and use a reliable cooling bath (e.g., ice-salt or a cryocooler).
-
Reverse Addition: Consider adding the nitrating agent slowly to the substrate solution at a low temperature. This keeps the nitrating agent as the limiting reagent at any given moment, which can sometimes provide better control.
-
Dilution: Increasing the volume of the solvent (e.g., acetic anhydride) can help to better dissipate heat and control the reaction rate.
Problem 3: Difficulty Purifying the 4-Nitro Isomer
Q: My crude product is a solid mixture of the 4- and 5-nitro isomers. How can I isolate the pure this compound?
A: Separating these isomers is challenging due to their similar physical properties. A multi-step purification strategy is usually required.
Solutions:
-
Initial Acid-Base Extraction: First, dissolve the crude product in an organic solvent (like ethyl acetate) and wash with water to remove residual acids. Then, extract the carboxylic acids into a basic aqueous solution (e.g., 5% sodium bicarbonate).[6] This will leave neutral impurities behind in the organic layer. Acidify the aqueous layer with 2N HCl to a pH of 2, which will precipitate your isomeric products.[6] Filter and dry the solid. This step removes non-acidic impurities but not the 5-nitro isomer.
-
Fractional Recrystallization: This is the most common method for isomer separation. The solubility of the two isomers may differ sufficiently in certain solvents. Experiment with various solvent systems (e.g., heptane/1,2-dichloroethane mixtures, ethanol/water, acetic acid/water) to find one that selectively crystallizes the desired 4-nitro isomer, leaving the 5-nitro isomer in the mother liquor.[6] This process often requires multiple recrystallization steps and careful monitoring by HPLC or NMR.
-
Column Chromatography: While effective, this is less practical for large-scale purifications. If required, silica gel chromatography using a gradient of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate with 1% acetic acid) can separate the isomers.[2]
Data Summary
| Nitrating System | Typical Conditions | Reported Yield (4-Nitro Isomer) | Key Issues | Reference |
| HNO₃ / H₂SO₄ | 0 - 10 °C | Often low, not specified | Violent reaction, significant degradation, poor selectivity | [3][4] |
| Fuming HNO₃ / Acetic Anhydride | 10 - 20 °C | ~35-50% (crude) | Safer, but still produces significant 5-nitro isomer | [2][5] |
| Microchannel Reactor | Controlled Temp/Flow | 37.6% (pure) | Requires specialized equipment | [2] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from established procedures for thiophene nitration, emphasizing safety and improved selectivity.[5]
Reagents & Equipment:
-
Thiophene-2-carboxylic acid
-
Fuming Nitric Acid (≥90%)
-
Acetic Anhydride
-
Three-necked round-bottomed flask with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-water bath
Procedure:
-
Prepare Nitrating Mixture: In the three-necked flask, add 60 mL of acetic anhydride. Cool the flask to 10°C using the ice-water bath.
-
With vigorous stirring, slowly add 8.0 g of fuming nitric acid to the acetic anhydride. Caution: This is an exothermic process. Maintain the temperature at or below 15°C throughout the addition. Let the mixture stir for 15 minutes at 10°C.
-
Prepare Substrate Solution: Dissolve 8.4 g of thiophene-2-carboxylic acid in 34 mL of acetic anhydride in a separate flask.
-
Reaction: Transfer the substrate solution to the dropping funnel. Add the thiophene solution dropwise to the stirred nitrating mixture over a period of at least 1 hour. Critically, maintain the internal reaction temperature between 10-15°C. A light brown color should be maintained; a dark red or black color indicates decomposition.[5]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Quenching: Pour the reaction mixture slowly onto an equal weight of crushed ice with vigorous stirring. A pale yellow solid should precipitate.
-
Isolation: Allow the mixture to stand in an ice bath for at least 1 hour to maximize precipitation. Filter the solid product using a Büchner funnel, wash thoroughly with ice-cold water until the washings are neutral, and press as dry as possible.
Protocol 2: Workup and Purification
-
Acid-Base Wash: Transfer the crude solid to a separation funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.
-
Extract the organic layer with two 50 mL portions of 5% sodium bicarbonate solution.[6] Combine the aqueous (basic) layers.
-
Cool the combined aqueous layer in an ice bath and slowly acidify to pH 2 with 2N HCl. A precipitate will form.
-
Filter the solid, wash with cold water, and dry under vacuum. This is your isomeric mixture.
-
Recrystallization: Dissolve the dried solid in a minimal amount of a hot solvent mixture (e.g., 70:30 heptane/1,2-dichloroethane or ethanol/water). Allow it to cool slowly to room temperature, then place it in an ice bath. The 4-nitro isomer should preferentially crystallize. Filter the crystals and analyze their purity. Repeat if necessary.
Visualized Workflows & Logic
References
- Journal of the Chemical Society C (1966). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative.
- ChemSynthesis (2025). 4-nitro-2-thiophenecarboxylic acid.
- MySkinRecipes (Date not available). This compound.
- Google Patents (2021). CN113666907A - Method for rapidly preparing 4-nitrothiophene-2-formic acid based on microchannel reaction technology.
- ResearchGate (Date not available). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- StudySmarter (2023). Thiophene: Bromination & Reduction.
- Organic Syntheses (Date not available). 2-nitrothiophene.
- Beilstein Journal of Organic Chemistry (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.
- Chemistry Stack Exchange (2019). Suitable reagents for nitration of thiophene.
- Wikipedia (Date not available). Thiophene-2-carboxylic acid.
- Curriculum Press (2020). Organic Synthesis Routes.
- Chemical Review and Letters (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
- ResearchGate (2013). How can I purify carboxylic acid?.
Sources
- 1. This compound [myskinrecipes.com]
- 2. CN113666907A - Method for rapidly preparing 4-nitrothiophene-2-formic acid based on microchannel reaction technology - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Nitrothiophene-2-Carboxylic Acid by Recrystallization
Welcome to the technical support guide for the purification of 4-nitrothiophene-2-carboxylic acid. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is critical for downstream success.[1] This guide moves beyond simple instructions to explain the causality behind each step, empowering you to troubleshoot and optimize the recrystallization process effectively.
Section 1: Foundational Principles & Safety
This section addresses the core concepts and essential safety protocols for handling this compound.
Q1: What is the fundamental principle behind purifying this compound with recrystallization?
A1: The principle hinges on the differential solubility of the target compound and its impurities at varying temperatures. An ideal recrystallization solvent will dissolve this compound completely at an elevated temperature (near the solvent's boiling point) but will have very limited capacity to dissolve it at low temperatures (e.g., 0-4 °C).[2][3] Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent, thus staying behind in the liquid phase—the "mother liquor"—after the desired compound has crystallized.[2] The slow, controlled cooling of the saturated hot solution allows for the formation of a pure crystalline lattice, excluding impurity molecules.
Q2: What are the critical safety precautions I must take when working with this compound and its solvents?
A2: this compound is classified as an irritant that can cause skin, eye, and respiratory tract irritation.[4][5][6] All handling must be performed in a well-ventilated fume hood.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8]
-
Contact: Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7]
-
Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[6]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations.[5]
Section 2: Experimental Protocol & Workflow
A successful recrystallization is a systematic process. This section provides a detailed, step-by-step methodology.
Part A: Selecting the Optimal Solvent
The choice of solvent is the most critical factor in recrystallization. The ideal solvent should exhibit a steep solubility curve for this compound—high solubility at high temperatures and low solubility at low temperatures.
Methodology for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, vortexing after each addition. A good solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.
-
Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A dense crop of crystals indicates a suitable solvent.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Ethanol (95%) | ~78 | Polar | The hydroxyl group can hydrogen bond with the carboxylic acid, making it a strong candidate. Often provides a good balance of solubility. |
| Isopropanol | ~82 | Polar | Similar to ethanol, a good alternative. May offer a slightly different solubility profile that could be advantageous. |
| Water | 100 | Highly Polar | The compound is poorly soluble in water.[6] However, the high boiling point can be useful. A mixed solvent system like Ethanol/Water or Acetic Acid/Water is often more practical. |
| Acetic Acid | ~118 | Polar Protic | The structural similarity to the carboxylic acid functional group suggests good solubility at high temperatures. Often used for aromatic acids. |
| Ethyl Acetate | ~77 | Medium Polarity | May be effective, but care must be taken as compounds can sometimes remain too soluble even at low temperatures. |
Part B: Recrystallization Workflow Diagram
The following diagram outlines the logical flow of the recrystallization process.
Caption: Standard workflow for recrystallization.
Part C: Step-by-Step Protocol (Using Ethanol as an Example)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of ethanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding ethanol in small increments until the solid is completely dissolved. Causality : Using the minimum amount of near-boiling solvent is crucial; excess solvent will reduce the final yield as more product will remain dissolved upon cooling.[2][9]
-
Decolorization (Optional): If the hot solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for 2-3 minutes. Causality : The porous surface of charcoal adsorbs high-molecular-weight colored impurities.
-
Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Use a pre-heated filter funnel and flask to prevent the product from crystallizing prematurely in the funnel. Causality : This step removes insoluble impurities that would otherwise contaminate the final product.
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality : Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[10]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3] Causality : The solubility of the compound decreases significantly at lower temperatures, leading to a higher recovery yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a minimum amount of ice-cold ethanol. Causality : The wash step removes any residual mother liquor adhering to the crystal surfaces. Using ice-cold solvent is critical to avoid redissolving the purified product.[2]
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum for 15-20 minutes. For complete drying, transfer the solid to a watch glass or use a vacuum oven at a moderate temperature (e.g., 50-60 °C). The melting point of pure this compound is 195-199 °C.[6]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a Q&A format.
Q3: I've added a lot of hot solvent, but my compound won't fully dissolve. What's wrong?
A3: This typically points to one of two issues:
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If the majority of the material has dissolved and only a small amount of solid remains, proceed to the hot filtration step to remove it.
-
Incorrect Solvent Choice: The chosen solvent may simply be a poor solvent for your compound, even when hot. If a large amount of solid remains, it is best to recover the material by evaporating the solvent and starting over with a different solvent identified during your screening process.[11]
Q4: My solution has cooled, but no crystals have formed. What should I do?
A4: This is a classic case of either using too much solvent or the solution becoming supersaturated.[2][11]
-
Solution 1 (Reduce Volume): The most common cause is using too much solvent.[11] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to re-concentrate it. Then, allow it to cool again.[10]
-
Solution 2 (Induce Crystallization): If the solution is supersaturated, you need to provide a nucleation site for crystal growth to begin.[11]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections on the glass provide a surface for crystallization to initiate.[2][11]
-
Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed" crystal acts as a template for further crystal growth.[2]
-
Q5: Instead of solid crystals, an oily liquid has separated from the solution. How do I fix this?
A5: This phenomenon, known as "oiling out," occurs when the compound separates from the solution at a temperature above its melting point.[11] This is often caused by a high concentration of impurities, which can depress the melting point of the crude material, or by cooling the solution too quickly.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10%) of additional hot solvent to ensure the saturation temperature is below the compound's melting point.[10] Then, allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and prevent recurrent oiling out.[11]
Q6: My final yield is disappointingly low. What are the likely causes?
A6: A low yield is a common issue with several potential causes.[10]
-
Excess Solvent: Using more than the minimum amount of hot solvent is the primary cause of low recovery.[2][9][10] A significant portion of your product remains in the mother liquor.
-
Premature Crystallization: If the compound crystallized in the filter funnel during hot filtration, that portion of the product is lost. Ensure your filtration apparatus is adequately pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve and wash away a portion of your purified product.[2]
-
Incomplete Cooling: Failing to cool the solution in an ice bath after it reaches room temperature will result in a lower yield, as more product remains dissolved at room temperature than at 0-4 °C.[9]
Section 4: Frequently Asked Questions (FAQs)
Q7: How do I know if my recrystallized product is pure?
A7: The most common and immediate method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range. The literature melting point for this compound is 195-199 °C.[6] An impure sample will typically melt over a broader and lower temperature range. For definitive purity analysis, techniques such as NMR spectroscopy, HPLC, or elemental analysis are used.
Q8: Can I use a mixed solvent system? What is the advantage?
A8: Yes, a mixed solvent system is an excellent strategy when no single solvent has the ideal solubility characteristics.[12] You would use a pair of miscible solvents: one in which the compound is highly soluble (e.g., ethanol) and one in which it is poorly soluble (e.g., water).
-
Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent (ethanol). Then, add the hot "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This technique allows for fine-tuned control over the solubility profile.
Q9: What is the expected appearance of the pure product?
A9: Pure this compound is typically a yellow to off-white solid.[6] If your starting material is dark brown or black, the presence of colored impurities is likely. A successful recrystallization, potentially with the use of activated charcoal, should result in a significantly lighter-colored product.
Section 5: Purity & Solubility Relationship
The success of recrystallization is governed by the temperature-dependent solubility of the compound.
Caption: Relationship between temperature, solubility, and purity.
References
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Occidental College, Department of Chemistry. (n.d.). Recrystallization.
- Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.
- Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. Tips & Tricks [chem.rochester.edu]
4-nitrothiophene-2-carboxylic acid stability and degradation
Answering the user's request.## Technical Support Center: 4-Nitrothiophene-2-Carboxylic Acid
Welcome to the technical support resource for this compound (CAS 13138-70-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this critical reagent. Our goal is to move beyond simple instructions and explain the fundamental chemistry driving the stability and handling requirements, enabling you to anticipate and troubleshoot potential issues in your experiments.
Section 1: Core Stability and Handling FAQs
This section addresses the most common questions regarding the day-to-day handling and storage of this compound. Proper storage is the first and most critical step in preventing compound degradation.
Q1: What are the optimal long-term storage conditions for this compound?
Answer: The compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2][3] The reasoning for these specific conditions is rooted in mitigating the primary degradation pathways: thermal, hydrolytic, and photochemical.
-
Temperature: While some suppliers suggest room temperature storage, storing at 2-8°C is a best practice for long-term stability.[4] Lower temperatures reduce the kinetic energy of the molecules, slowing down potential solid-state decomposition reactions like decarboxylation.
-
Moisture: The compound must be stored in a tightly sealed container to prevent moisture absorption.[1][3] Thiophene carboxylic acids can be susceptible to hydrolysis, and moisture can also facilitate other degradation reactions.
-
Light: Nitroaromatic compounds are often light-sensitive. Storing in an amber vial or in a dark cabinet is crucial to prevent photolytic degradation.
-
Atmosphere: For maximum stability, especially for analytical standards, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent slow oxidation.
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition kinetics. |
| Atmosphere | Tightly sealed container, Inert Gas (Ar, N₂) optional | Prevents moisture absorption and oxidation.[1][5] |
| Light | Amber vial or dark location | Prevents photolytic degradation pathways. |
| Location | Well-ventilated chemical storage area | Ensures safety and prevents buildup of any potential off-gassing.[2][3] |
Q2: What are the immediate visual signs of degradation?
Answer: A pure sample of this compound is typically a solid ranging from yellow to off-white.[1] Any significant deviation from this appearance warrants a purity check.
-
Color Change: A darkening of the material, often to a brown or reddish-brown color, can indicate the formation of degradation products or impurities. This may be due to oxidation or polymerization byproducts.
-
Change in Consistency: Clumping or the appearance of a sticky or oily residue can suggest moisture absorption or the presence of low-melting-point impurities.
If you observe these changes, it is highly recommended to perform an analytical purity check (e.g., HPLC, NMR) before using the material in a sensitive reaction.
Section 2: Troubleshooting Common Degradation Pathways
Understanding the chemical vulnerabilities of this compound is key to troubleshooting experimental failures. The molecule's structure contains three key features: a thiophene ring, a carboxylic acid group, and a nitro group, each with its own reactivity profile.
Caption: Key functional groups of this compound.
Q3: My reaction failed after heating the compound in solution. What is the likely cause?
Answer: The most probable cause is thermal decomposition, specifically decarboxylation. Carboxylic acids, particularly heteroaromatic ones, can lose carbon dioxide (CO₂) upon heating.[6] This would convert your starting material into 4-nitrothiophene, which has different reactivity and physical properties.
-
Mechanism Insight: The stability of the resulting carbanion after CO₂ loss influences the ease of decarboxylation. While not exceptionally facile at moderate temperatures for this compound, it becomes a significant risk at elevated temperatures (e.g., >150°C) or during prolonged reflux.
-
Troubleshooting: If your protocol requires heat, use the minimum temperature necessary and monitor the reaction progress closely (e.g., by TLC or LC-MS) to check for the disappearance of starting material and the appearance of a new, less polar spot/peak corresponding to 4-nitrothiophene.
Caption: Primary thermal degradation pathway via decarboxylation.
Q4: Which chemicals or substance classes should I avoid mixing with this compound?
Answer: As a multifunctional molecule, it is incompatible with several classes of reagents. Always consult the Safety Data Sheet (SDS) before mixing chemicals.[3][7]
-
Strong Oxidizing Agents: These can react aggressively with the thiophene ring, potentially leading to ring-opening or uncontrolled oxidation.[1][2]
-
Strong Bases (e.g., hydroxides, alkoxides): While a base will deprotonate the carboxylic acid to form a salt as expected, strong bases can also act as nucleophiles. The electron-withdrawing nitro group makes the thiophene ring susceptible to nucleophilic aromatic substitution, which could lead to undesired side products.
-
Strong Reducing Agents (e.g., NaBH₄, LiAlH₄, catalytic hydrogenation): These will readily reduce the nitro group to an amino group, forming 4-aminothiophene-2-carboxylic acid. This is a common synthetic transformation but is a degradation pathway if unintended.[4]
Table 2: Chemical Incompatibility and Potential Products
| Incompatible Class | Reason | Potential Unwanted Product |
| Strong Oxidizers | Risk of uncontrolled oxidation of the thiophene ring.[1][8] | Ring-opened fragments, sulfoxides, sulfones. |
| Strong Bases | Potential for nucleophilic aromatic substitution. | Substituted thiophene derivatives. |
| Strong Reducers | Reduction of the nitro group.[4] | 4-Aminothiophene-2-carboxylic acid. |
Section 3: Analytical QC and Troubleshooting Guide
When experiments yield unexpected results, verifying the integrity of the starting material is a crucial first step.
Q5: How can I quickly verify the purity of my this compound before an experiment?
Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective method for assessing the purity of this compound. The nitroaromatic system provides a strong UV chromophore, making it easy to detect.
Experimental Protocol: Purity Analysis by RP-HPLC
This is a general-purpose method; optimization may be required for your specific equipment and column.
-
Standard Preparation: Prepare a stock solution of this compound (approx. 1 mg/mL) in a 50:50 mixture of acetonitrile and water. Serially dilute to create working standards (e.g., 0.1, 0.05, 0.01 mg/mL).
-
Sample Preparation: Prepare your sample at approximately 0.1 mg/mL in the same diluent.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 320 nm (or scan with a PDA detector)
-
-
Analysis: Inject a blank (diluent), followed by your standards and sample. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Q6: My HPLC analysis shows a major new peak. How do I troubleshoot what it is?
Answer: An unexpected peak indicates the presence of an impurity or a degradation product. The following workflow can help identify the issue.
Caption: HPLC troubleshooting workflow for unknown peaks.
-
Step 1: Analyze Retention Time (RT):
-
An earlier RT suggests a more polar compound. This could be a hydrolysis product or other more polar species.
-
A later RT suggests a less polar compound. The most likely candidate is the decarboxylation product, 4-nitrothiophene, which lacks the polar carboxylic acid group.
-
-
Step 2: Perform Confirmatory Tests: If you suspect a specific degradation pathway, you can perform a small-scale "forced degradation" study. For example, gently heating a small amount of the material in a solvent and re-analyzing by HPLC can confirm if the impurity peak grows and matches the profile of the thermally stressed sample.
-
Step 3: Consider Advanced Analysis: If the identity is still unknown and critical to your work, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, offering a powerful clue to its structure.
References
- Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid Safety and Specification Sheet. Bouling Chemical.
- Greenbook.net. Safety Data Sheet: Carboxylic Acids. Greenbook.net.
- MySkinRecipes. This compound Product Page. MySkinRecipes.
- ChemSynthesis. 4-nitro-2-thiophenecarboxylic acid. ChemSynthesis.
- Gellman, A. J., et al. "Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film." Physical Chemistry Chemical Physics, 2012.
- PubChem. This compound. National Center for Biotechnology Information.
Sources
- 1. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 2. aksci.com [aksci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound [myskinrecipes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 4-Nitrothiophene-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 4-nitrothiophene-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. The nitration of the thiophene ring, particularly one bearing a deactivating group like a carboxylic acid, is a nuanced process where minor deviations in reaction conditions can lead to a significant distribution of side products. This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you navigate these challenges and optimize your synthesis for purity and yield.
Troubleshooting Guide: Common Issues & Side Products
This section addresses the most common experimental problems encountered during the synthesis of this compound. Each entry details the likely cause, the underlying chemical mechanism, and robust solutions to mitigate the issue.
Problem 1: Low Yield with a Significant Amount of an Isomeric Impurity
Observation: Post-synthesis analysis (NMR, LC-MS, or TLC) of the crude product reveals the presence of a major impurity with the same mass as the desired product, which is often difficult to separate.
-
Probable Cause: Co-formation of 5-nitrothiophene-2-carboxylic acid.
-
Mechanism of Formation & Explanation: The electrophilic nitration of thiophene-2-carboxylic acid is governed by the electronic and steric effects of the carboxyl group. As an electron-withdrawing group, it deactivates the thiophene ring towards electrophilic attack. However, it directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the C4 and C5 positions. While the C5 position is often electronically favored in thiophene substitutions, the steric hindrance from the adjacent C2-carboxylic acid group can increase the proportion of substitution at the C4 position. The ratio of 4-nitro to 5-nitro isomers is highly dependent on the reaction conditions, particularly the nitrating agent and temperature.
-
Solutions & Preventative Measures:
-
Strict Temperature Control: Maintaining a low temperature (typically between 0°C and 5°C) throughout the addition of the starting material to the nitrating mixture is critical. Lower temperatures can enhance regioselectivity towards the 4-position.
-
Choice of Nitrating Agent: While a classic mixture of fuming nitric acid and concentrated sulfuric acid is common, using potassium nitrate (KNO₃) in concentrated sulfuric acid can sometimes offer better control and improved regioselectivity.[1]
-
Purification via Fractional Recrystallization: The 4-nitro and 5-nitro isomers possess different crystal lattice energies and solubilities. This difference can be exploited for separation. A carefully executed fractional recrystallization from a suitable solvent system (e.g., aqueous ethanol or acetic acid/water) can selectively precipitate one isomer, enriching the other in the mother liquor. A detailed protocol is provided below.
-
Problem 2: The Reaction Mixture Turns Dark Brown or Black, Yielding an Intractable Tarry Solid
Observation: Upon addition of the thiophene starting material or during the reaction, the mixture darkens significantly, and workup yields a tar-like substance instead of a crystalline solid.
-
Probable Cause: Oxidative degradation and polymerization of the thiophene ring.
-
Mechanism of Formation & Explanation: The thiophene ring, despite being aromatic, is an electron-rich heterocycle that is highly susceptible to strong oxidizing agents.[2] Concentrated nitric acid is a potent oxidant, and if the reaction temperature is not rigorously controlled, it can lead to aggressive oxidation and ring-opening of the thiophene moiety.[3] This process generates highly reactive intermediates that rapidly polymerize, resulting in the formation of insoluble, dark-colored tars. This issue is exacerbated by localized "hot spots" caused by poor stirring or too-rapid addition of reagents.
-
Solutions & Preventative Measures:
-
Aggressive Cooling and Slow Addition: The reaction must be conducted in an ice or ice/salt bath to maintain a consistently low internal temperature. The thiophene-2-carboxylic acid should be added portion-wise or as a solution drop-wise to the nitrating mixture over an extended period to allow the heat of reaction to dissipate safely.
-
Use of Milder Nitrating Systems: Consider using acetyl nitrate, prepared in situ by adding nitric acid to acetic anhydride at low temperatures. This reagent is generally less oxidizing than nitric/sulfuric acid mixtures and can provide cleaner reactions for sensitive substrates.[2][3]
-
Ensure Efficient Stirring: Vigorous mechanical stirring is essential to maintain a homogenous mixture and prevent localized overheating, which is a primary cause of degradation.
-
Problem 3: Evidence of Gas Evolution (CO₂) and a Lower Molecular Weight Byproduct
Observation: Mass spectrometry of the crude product shows a significant peak corresponding to the mass of nitrothiophene (M-44), and/or effervescence is observed during the reaction.
-
Probable Cause: Decarboxylation of the starting material or product.
-
Mechanism of Formation & Explanation: Under the harsh, strongly acidic conditions of nitration, the carboxylic acid group can be lost as carbon dioxide (CO₂). This is known as decarboxylative nitration or ipso-substitution, where the nitronium ion attacks the carbon atom bearing the carboxyl group, leading to the expulsion of CO₂ and the formation of 4-nitrothiophene.[4][5] While less common than C-H substitution, it can become significant if the reaction is allowed to warm or run for an extended period.
-
Solutions & Preventative Measures:
-
Minimize Reaction Time: Once the addition of the starting material is complete, monitor the reaction by TLC. The reaction should be quenched as soon as the starting material is consumed to avoid prolonged exposure to the harsh conditions that promote decarboxylation.
-
Maintain Low Temperature: As with other side reactions, strict adherence to low temperatures (0-5°C) is the most effective way to suppress the activation energy required for decarboxylation.
-
Problem 4: Multiple Nitrated Products are Detected
Observation: Analysis indicates the presence of products with a higher molecular weight, corresponding to the addition of two or more nitro groups.
-
Probable Cause: Over-nitration.
-
Mechanism of Formation & Explanation: Once the first nitro group is introduced, the ring becomes significantly more deactivated. However, under forcing conditions (excess nitrating agent, elevated temperature), a second nitration can occur. The initial 4-nitro-2-carboxylic acid product can be further nitrated to yield dinitro species, such as 4,5-dinitrothiophene-2-carboxylic acid. The presence of dinitrothiophene was noted as a potential impurity in early thiophene nitration studies.[3]
-
Solutions & Preventative Measures:
-
Stoichiometric Control: Use a precise molar equivalent of the nitrating agent (typically 1.05 to 1.1 equivalents). Avoid using a large excess, which dramatically increases the likelihood of dinitration.
-
Reaction Quenching: The reaction should be promptly quenched by pouring it onto crushed ice immediately upon completion. This dilutes the acid and lowers the temperature, effectively stopping the reaction and preventing over-nitration during workup.
-
Visualizing Reaction Pathways
The following diagram illustrates the primary synthetic route to this compound and the formation pathways of its most common side products.
Caption: Synthetic pathways in the nitration of thiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal nitrating agent for this synthesis? There is no single "ideal" agent, as the best choice depends on laboratory capabilities and desired outcomes. A mixture of concentrated nitric acid in concentrated sulfuric acid is effective but highly aggressive. For more sensitive or larger-scale reactions, a mixture of potassium nitrate in sulfuric acid can offer a more controlled release of the nitronium ion. For maximum control and to minimize oxidative side products, acetyl nitrate (HNO₃ in acetic anhydride) is an excellent choice, though it requires careful preparation.[3]
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method. Use a moderately polar solvent system (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid) to achieve good separation between the starting material and the more polar nitro-products. The reaction is complete when the starting material spot is no longer visible.
Q3: What are the key safety precautions for this reaction? Nitration reactions are highly exothermic and potentially explosive if not controlled. ALWAYS work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Use an ice bath for cooling and add reagents slowly. Never add water to concentrated acids; always add acid to water (or in this case, pour the reaction mixture onto ice). Be aware that nitro-compounds can be toxic.[3]
Q4: My final, purified product is a pale yellow solid. Is this normal? Yes. While the dinitro impurities that cause significant yellow or red color should be removed during purification[3], the pure this compound itself is typically a solid ranging from off-white to pale yellow.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an example and should be adapted and optimized based on laboratory conditions and analytical results.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice/salt bath to 0°C.
-
Nitrating Agent: Slowly add fuming nitric acid (1.1 equivalents) to the cold sulfuric acid while stirring vigorously, ensuring the temperature does not rise above 10°C.
-
Addition of Substrate: Dissolve thiophene-2-carboxylic acid (1.0 equivalent) in a minimum amount of concentrated sulfuric acid. Add this solution drop-wise via the dropping funnel to the nitrating mixture over 30-60 minutes, maintaining the internal temperature between 0°C and 5°C.
-
Reaction: After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 500 g) in a large beaker with stirring.
-
Isolation: The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration. Wash the solid thoroughly with copious amounts of ice-cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C).
Protocol 2: Purification by Fractional Recrystallization
-
Solvent Selection: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 70% aqueous ethanol or 50% aqueous acetic acid) sufficient to dissolve the solid at boiling.
-
Hot Filtration (Optional): If insoluble impurities (like polymers) are present, perform a hot filtration to remove them.
-
First Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath. The first crop of crystals will be enriched in the less soluble isomer. Collect these crystals by vacuum filtration.
-
Analysis: Analyze the first crop of crystals and the filtrate (mother liquor) by NMR or LC-MS to determine the isomeric ratio in each.
-
Further Enrichment: The mother liquor is now enriched in the more soluble isomer. Reduce the solvent volume by ~30-50% on a rotary evaporator and cool again to obtain a second crop of crystals. This crop will be enriched in the other isomer.
-
Repeat: Depending on the initial ratio and the separation efficiency, one or more recrystallization cycles of the enriched fractions may be necessary to achieve high purity.[7]
Troubleshooting Workflow Diagram
If your synthesis does not proceed as expected, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid.
- ChemSynthesis. 4-nitro-2-thiophenecarboxylic acid.
- Chiurchiù, E., et al. (2019). β-Nitroacrylates as Starting Materials of Thiophene-2-Carboxylates Under Continuous Flow Conditions. Advanced Synthesis & Catalysis.
- MySkinRecipes. This compound.
- Benchchem. Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
- Chemistry Stack Exchange.
- ChemicalBook. 5-Nitrothiophene-2-carboxylic acid synthesis.
- Organic Syntheses. 2-nitrothiophene. Coll. Vol. 2, p.466 (1943); Vol. 14, p.76 (1934). [Link]
- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, (iii), 179-191. [Link]
- Reddy, K. L., et al. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(2), 79-87. [Link]
- Cooper, J., & Scrowston, R. M. (1971). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. Journal of the Chemical Society C: Organic, 3405-3409. [Link]
- Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid. Organic Syntheses, 33, 94. [Link]
- Gooßen, L. J., et al. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. [Link]
- LookChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Nitrothiophene-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-nitrothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] However, its synthesis, primarily through the nitration of thiophene-2-carboxylic acid, presents several challenges, including reaction control, selectivity, and safety, especially at a larger scale.[2]
This document provides a comprehensive resource to navigate these challenges, drawing upon established protocols and expert insights to ensure a safe, efficient, and reproducible synthesis.
I. Synthesis Overview & Key Challenges
The primary route to this compound involves the electrophilic nitration of thiophene-2-carboxylic acid. The thiophene ring is highly reactive towards electrophiles, which can lead to a violent and difficult-to-control reaction if not managed properly.[2][3] Key challenges in scaling up this synthesis include:
-
Exothermic Reaction: The nitration of thiophene derivatives is highly exothermic, posing a significant safety risk and potentially leading to side reactions and product degradation if the temperature is not precisely controlled.[4]
-
Regioselectivity: The nitration of thiophene-2-carboxylic acid can yield a mixture of isomers, primarily the 4-nitro and 5-nitro derivatives.[5] Achieving high selectivity for the desired 4-nitro isomer is a critical challenge.
-
Byproduct Formation: Besides isomeric impurities, other byproducts can form, including dinitrothiophene and oxidation products, complicating purification.[4]
-
Safety Concerns: The use of strong nitrating agents like nitric acid and sulfuric acid requires careful handling and appropriate safety measures to prevent runaway reactions and exposure to corrosive and toxic materials.[3]
Reaction Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low Yield of the Desired 4-Nitro Isomer
Q: My reaction is yielding a significant amount of the 5-nitrothiophene-2-carboxylic acid byproduct, resulting in a low yield of the desired 4-nitro isomer. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge. The ratio of 4-nitro to 5-nitro isomers is highly dependent on the reaction conditions. Here are several factors to consider for optimization:
-
Nitrating Agent: The choice of nitrating agent is crucial. While a mixture of nitric acid and sulfuric acid is common, the concentration and ratio can influence selectivity. Milder nitrating agents, such as nitric acid in acetic anhydride, have also been used for the nitration of thiophene derivatives.[3][4] However, this can sometimes lead to the formation of other byproducts. For scaling up, a precisely controlled addition of a nitrating agent (such as a mixture of nitric and sulfuric acid) is often preferred.[2]
-
Reaction Temperature: Temperature plays a critical role in controlling the isomer distribution. Lower reaction temperatures, typically between 0°C and 10°C, generally favor the formation of the 4-nitro isomer.[5] It is essential to have a robust cooling system to maintain a consistent temperature throughout the reaction, especially during the addition of the nitrating agent.
-
Mixing and Addition Rate: Inefficient mixing can create localized "hot spots" where the temperature is higher, leading to a decrease in selectivity. Ensure vigorous and efficient stirring. The nitrating agent should be added slowly and at a controlled rate to prevent a rapid temperature increase.
-
Microchannel Reactor Technology: For large-scale synthesis, utilizing a microchannel reactor can significantly improve selectivity and yield.[2][5] The high surface-area-to-volume ratio in microchannels allows for superior heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts.[2]
Problem 2: Runaway Reaction and Poor Temperature Control
Q: I'm concerned about the exothermic nature of the reaction and have experienced difficulty in controlling the temperature, leading to a potential runaway reaction. What are the best practices for managing the reaction exotherm?
A: A runaway reaction is a serious safety hazard. The following measures are critical for maintaining control:
-
Efficient Cooling: Use a reactor with a high-efficiency cooling jacket and a reliable cooling system (e.g., a cryostat or a chiller) capable of handling the heat generated.
-
Slow and Controlled Addition: The nitrating agent should be added dropwise or via a syringe pump at a very slow rate. The addition should be monitored closely, and the rate adjusted to maintain the desired temperature.
-
Dilution: Conducting the reaction in a suitable solvent can help to dissipate the heat. Sulfuric acid is often used as both a catalyst and a solvent.[5]
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. An automated system that can shut off the addition of the nitrating agent if the temperature exceeds a set limit is highly recommended for scale-up.
-
Emergency Preparedness: Have a quenching bath (e.g., an ice-water bath) readily available to cool the reactor in case of an unexpected temperature spike.
Problem 3: Formation of Dark-Colored Impurities and Product Degradation
Q: The final product is a dark, tarry substance, and the purity is very low. What is causing this, and how can I prevent it?
A: The formation of dark impurities and tars is usually a sign of over-nitration (formation of dinitrothiophene), oxidation, or other side reactions.[4] Here's how to address this issue:
-
Strict Temperature Control: As mentioned previously, high temperatures can lead to product degradation and the formation of byproducts. Maintain the recommended low temperature throughout the reaction.
-
Stoichiometry of the Nitrating Agent: Use the correct molar ratio of the nitrating agent. An excess of the nitrating agent can lead to the formation of dinitrothiophene and other unwanted byproducts.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed.
-
Absence of Nitrous Acid: Nitrous acid can catalyze side reactions and lead to explosive mixtures.[3] While less of a concern with mixed acid nitrations, ensuring the quality of the nitric acid is important.
Problem 4: Difficulties in Product Isolation and Purification
Q: I'm struggling to isolate a pure product from the reaction mixture. What is an effective work-up and purification procedure?
A: A well-designed work-up and purification strategy is essential for obtaining high-purity this compound.
-
Quenching: After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice or into ice-cold water. This will precipitate the crude product.
-
Extraction: The precipitated solid can be collected by filtration. Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like dichloromethane or ethyl acetate.[5]
-
Washing: The organic layer should be washed with water and then with a saturated sodium bicarbonate solution to remove any remaining acids. The product, being a carboxylic acid, will move to the aqueous basic layer.
-
Acidification and Re-extraction: The basic aqueous layer is then acidified (e.g., with 2N HCl) to a pH of about 2, which will precipitate the this compound.[6] The pure product can then be collected by filtration or re-extracted into an organic solvent.[6]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a heptane/1,2-dichloroethane mixture.[6]
The following decision tree can help guide your troubleshooting process for purification.
Caption: A decision tree for troubleshooting the purification of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when performing this synthesis?
A1: Safety is paramount. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Handle concentrated nitric and sulfuric acids with extreme care.
-
Be prepared for an exothermic reaction and have a cooling bath ready.
-
Never add water to concentrated acid; always add acid to water slowly.
Q2: Can I use a different starting material, such as 2-acetylthiophene, to synthesize this compound?
A2: Yes, it is possible to use 2-acetylthiophene as a starting material.[7] The synthesis would involve the nitration of 2-acetylthiophene to give 4-nitro-2-acetylthiophene, followed by oxidation of the acetyl group to a carboxylic acid. However, this adds an extra step to the synthesis and may have its own set of challenges regarding regioselectivity and oxidation conditions. The direct nitration of thiophene-2-carboxylic acid is generally a more direct route.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material and the formation of the product.
-
Product Characterization:
-
HPLC: To determine the purity of the final product and quantify any isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound and identify the positions of the substituents on the thiophene ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[8]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the nitro group (N-O stretches).[8]
-
Q4: Are there any alternative, "greener" synthesis methods for this compound?
A4: Research into greener synthesis methods is ongoing. The use of solid acid catalysts, such as metal-exchanged montmorillonite clay, has been explored for the nitration of thiophene to improve selectivity and reduce the use of corrosive liquid acids.[9][10] Additionally, the use of microchannel reactors can be considered a greener approach due to improved energy efficiency and reduced waste generation.[2][5]
IV. Experimental Protocol: Lab-Scale Synthesis
This protocol is for a lab-scale synthesis and should be adapted and optimized for larger-scale production with appropriate safety considerations.
Materials and Equipment
-
Thiophene-2-carboxylic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
2N Hydrochloric acid
-
Crushed ice
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath
Procedure
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve thiophene-2-carboxylic acid in concentrated sulfuric acid at 0°C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of thiophene-2-carboxylic acid, maintaining the internal temperature between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution.
-
Acidification: Acidify the bicarbonate layer to pH 2 with 2N HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent if necessary.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Reaction Temperature | 0°C - 10°C | [5] |
| Reaction Time | 1 - 3 hours | [5] |
| Molar Ratio (Nitrating Agent:Substrate) | 1.1 : 1 to 1.5 : 1 | |
| Typical Yield (Lab Scale) | 30% - 50% (unoptimized) | [5] |
Note: Yields can be significantly improved with optimization, particularly by using microchannel reactor technology.[5]
V. References
-
Benchchem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. Retrieved from
-
Journal of the Chemical Society C. (1968). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. RSC Publishing. Retrieved from
-
Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Retrieved from
-
Benchchem. (n.d.). This compound | 13138-70-0. Retrieved from
-
ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid. Retrieved from
-
Organic Syntheses. (1934). 2-nitrothiophene. Retrieved from
-
MySkinRecipes. (n.d.). This compound. Retrieved from
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from
-
Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from
-
ChemicalBook. (n.d.). 5-Nitrothiophene-2-carboxylic acid synthesis. Retrieved from
-
Google Patents. (n.d.). CN113666907A - Method for rapidly preparing 4-nitrothiophene-2-formic acid based on microchannel reaction technology. Retrieved from
-
Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from
-
Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Retrieved from
-
Wikipedia. (n.d.). 2-Acetylthiophene. Retrieved from
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN113666907A - Method for rapidly preparing 4-nitrothiophene-2-formic acid based on microchannel reaction technology - Google Patents [patents.google.com]
- 6. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 10. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Substituted Thiophene Nitration
Welcome to the technical support center for the nitration of substituted thiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a nitro group onto the thiophene scaffold. The high reactivity of the thiophene ring, while advantageous in many synthetic contexts, presents a unique set of challenges during nitration, including issues with regioselectivity, over-reaction, and substrate degradation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to diagnose and solve problems effectively in your own laboratories.
Troubleshooting Guide: From Tarry Mixtures to Isomeric Impurities
This section addresses common problems encountered during the nitration of substituted thiophenes. Each issue is followed by an analysis of the probable causes and actionable solutions grounded in established chemical principles.
Problem 1: My reaction mixture turned black/brown and is producing a tarry, insoluble material.
Question: I'm attempting to nitrate my substituted thiophene using a standard nitric acid/sulfuric acid mixture, but the reaction is turning into a black tar. What's happening and how can I fix it?
Answer:
This is a classic and frequent issue stemming from the high reactivity of the thiophene ring, which is significantly more electron-rich than benzene.[1]
-
Probable Cause 1: Oxidative Degradation. The thiophene ring is sensitive to strong oxidizing acids. The traditional concentrated nitric acid and sulfuric acid mixture (conc. HNO₃/H₂SO₄) is often too harsh, leading to the oxidative decomposition of the starting material and desired product.[2] This results in the formation of polymeric, tarry substances.
-
Probable Cause 2: Uncontrolled Exotherm. The nitration of thiophene is highly exothermic. If the temperature is not carefully controlled, the reaction rate can accelerate uncontrollably, leading to side reactions and decomposition.[3]
Solutions & Protocols:
The key is to switch to milder nitrating conditions that generate the electrophilic nitronium ion (NO₂⁺) under less aggressive protocols.
Solution A: Employ Acetyl Nitrate
The most reliable and widely used reagent for thiophene nitration is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.[2][4] Acetic anhydride moderates the reactivity of nitric acid and sequesters any nitrous acid (HNO₂), which is known to cause violent, autocatalytic side reactions.[2][4]
Protocol 1: General Nitration of a Substituted Thiophene using Acetyl Nitrate [3][5]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare the nitrating mixture. Cautiously add fuming nitric acid (1.2 equivalents) to glacial acetic acid while maintaining the temperature at 10°C with an ice-water bath.
-
Substrate Solution: In a separate vessel, dissolve the substituted thiophene (1.0 equivalent) in acetic anhydride.
-
Reaction: Cool the nitrating mixture to 10°C. Slowly add the thiophene solution dropwise, ensuring the internal temperature does not rise above 20°C. A persistent light brown color indicates a controlled reaction; a pink or dark red color suggests oxidation is occurring.[3]
-
Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring.
-
Work-up: The nitrothiophene product, typically a pale-yellow solid, should precipitate.[3] Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Solution B: Utilize Milder Nitrating Agents
For particularly sensitive substrates, other mild nitrating systems can be employed.
| Nitrating System | Typical Conditions | Selectivity/Notes |
| Nitric Acid/Trifluoroacetic Anhydride | Not specified in detail, but used for 2-nitrothiophene synthesis.[2] | Reported to give a 78% yield for 2-nitrothiophene.[2] |
| Copper (II) Nitrate | Not specified in detail.[2][5] | A mild agent, often selective for the 2-position.[5] |
| Nitric Acid/Fe³⁺-montmorillonite | Dichloroethane, reflux.[5][6] | An eco-friendly solid acid catalyst, highly selective for 2-nitration and avoids acetic anhydride.[6] |
Problem 2: I'm getting a mixture of isomers and the regioselectivity is poor.
Question: I've successfully nitrated my 2-substituted thiophene, but I'm getting a mixture of the 3-nitro and 5-nitro isomers. How can I improve the selectivity?
Answer:
Regioselectivity in the nitration of substituted thiophenes is a delicate balance of electronic and steric effects. The incoming nitro group is directed by the substituent already present on the ring.
-
Understanding Directing Effects:
-
Activating Groups (Electron-Donating - EDGs): Groups like alkyl, alkoxy, and amino groups are generally ortho, para-directing. In a 2-substituted thiophene, this means they will direct nitration to the 5-position (para-equivalent) and the 3-position (ortho-equivalent). The 5-position is often strongly favored.
-
Deactivating Groups (Electron-Withdrawing - EWGs): Groups like nitro, cyano, and acyl groups are meta-directing. For a 2-substituted thiophene, this would direct to the 4- and 5-positions. For a 3-substituted thiophene with an EWG, nitration is strongly directed to the vacant α-position (the 5-position).[7]
-
-
Probable Cause: Kinetic vs. Thermodynamic Control. The ratio of isomers can be influenced by the reaction conditions. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.[8]
Solutions:
-
Temperature Control: Perform the reaction at the lowest practical temperature. For many thiophene nitrations, this is between 0°C and 10°C.[3][9] This will often maximize the formation of the kinetic product, which is typically the isomer predicted by frontier molecular orbital theory (i.e., attack at the most electron-rich position).
-
Choice of Nitrating Agent: The steric bulk of the nitrating agent can influence the isomer ratio. While the nitronium ion itself is small, the solvent cage and counter-ions can play a role. Experimenting with different mild nitrating systems (see table above) may alter the observed isomer distribution.
-
Protecting Groups: In complex syntheses, if a particular position is highly activated and leading to undesired isomers, it may be necessary to temporarily install a blocking group (e.g., a bromine or sulfonic acid group) which can be removed later.
Frequently Asked Questions (FAQs)
Q1: Why can't I use the standard concentrated HNO₃/H₂SO₄ nitrating mixture that works for benzene?
A1: The thiophene ring is significantly more activated towards electrophilic aromatic substitution than benzene due to the electron-donating nature of the sulfur heteroatom.[1] This high reactivity makes it prone to rapid, uncontrolled reactions, oxidation, and polymerization under the strongly acidic and oxidizing conditions of mixed acid.[2] Milder reagents are required to achieve a controlled, high-yielding nitration.
Q2: My starting material has an electron-withdrawing group at the 3-position. Where should I expect the nitro group to add?
A2: For a 3-substituted thiophene with an electron-withdrawing group (like -CHO, -CN, or -COCH₃), the electrophilic substitution is strongly directed to the 5-position.[7] This is the vacant α-position, and the intermediate carbocation formed by attack at this site is the most stabilized. Substitution at the 2-position may occur as a minor product, while the 4-position is generally disfavored.[7]
Q3: What is the primary product for the nitration of unsubstituted thiophene?
A3: The nitration of unsubstituted thiophene overwhelmingly yields 2-nitrothiophene as the major product.[5][10] The ratio of 2-nitrothiophene to 3-nitrothiophene is typically high, often greater than 9:1.[10] This is due to the greater stability of the cationic intermediate (Wheland intermediate) formed during electrophilic attack at the C2 position compared to the C3 position.[5]
Q4: I've read that nitrous acid can cause explosive reactions. How do I prevent its formation?
A4: Nitrous acid (HNO₂) can lead to a dangerous, autocatalytic nitrosation reaction with the highly reactive thiophene ring, which can proceed with explosive violence.[2][4] There are two primary strategies to mitigate this:
-
Use Acetic Anhydride: Nitric acid in acetic anhydride is the most common method. The acetic anhydride reacts with any nitrous acid present, effectively removing it from the reaction medium.[2][4]
-
Add Urea: If using a system like nitric acid in acetic acid, the addition of a small amount of urea can scavenge any nitrous acid that forms.[2][4]
Q5: How can I monitor the progress of my nitration reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use an appropriate solvent system to achieve good separation between your starting material, product(s), and any byproducts. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[5]
Visualizing the Process
To aid in experimental design, the following diagrams illustrate key decision-making processes and reaction pathways.
Caption: Troubleshooting workflow for common thiophene nitration issues.
Caption: Directing effects of substituents at the 3-position of thiophene.
References
- Filo. (2025, September 30). Explain the disproportionate Nitration of Thiophene in term reaction kinetic.
- Chemistry Stack Exchange. (2019, December 26).
- Organic Syntheses. 2-nitrothiophene. [Link]
- StudySmarter. (2023, October 21).
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-50.
- NIH. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
- RSC Publishing. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. [Link]
- RSC Publishing. Electrophilic substitution on the thiophen ring. Part IV.
- Google Patents.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Chemistry Stack Exchange. (2018, February 25).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Nitrothiophene-2-carboxylic Acid
An In-depth Technical Guide
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-nitrothiophene-2-carboxylic acid. The nitration of thiophene-2-carboxylic acid is a nuanced electrophilic aromatic substitution that requires precise control to achieve optimal yield and regioselectivity. This document provides practical, experience-driven advice in a question-and-answer format to address common challenges and offers detailed protocols for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The principal challenge lies in controlling the regioselectivity of the nitration reaction. The thiophene ring is inherently electron-rich and highly reactive towards electrophilic substitution, typically favoring attack at the C5 position (alpha to the sulfur).[1] However, the carboxyl group (-COOH) at the C2 position is an electron-withdrawing and deactivating group. This deactivation tempers the ring's reactivity and directs incoming electrophiles. The interplay between the activating effect of the sulfur atom and the deactivating/directing effect of the carboxyl group makes achieving high selectivity for the 4-nitro isomer over the 5-nitro isomer a significant hurdle.
Q2: Why are standard nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) not recommended for this reaction?
Thiophene and its derivatives are sensitive to strongly acidic and oxidizing conditions.[2] The use of a concentrated sulfuric acid and nitric acid mixture, a standard reagent for nitrating less reactive aromatics like benzene, is often too harsh for the thiophene nucleus.[3] Such conditions can lead to several undesirable side reactions:
-
Oxidative Degradation: The thiophene ring can be opened or polymerized, leading to a complex mixture of byproducts and significantly reduced yields.
-
Explosive Reactions: The high reactivity of thiophene can lead to an uncontrolled, exothermic reaction, particularly in the presence of nitrous acid impurities.[2]
-
Decarboxylation: The strong electron-withdrawing nature of the nitro group, once added, can destabilize the carboxylate group, leading to the loss of CO₂ and the formation of nitrothiophene byproducts, especially at elevated temperatures.[4][5]
Milder nitrating agents are essential for a controlled and successful reaction.[2]
Q3: What are the expected isomers from this reaction and how can I identify them?
The primary products of mononitration are this compound and 5-nitrothiophene-2-carboxylic acid. The ratio of these isomers is highly dependent on the reaction conditions. Identification and quantification are typically achieved using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The coupling constants and chemical shifts of the thiophene ring protons are distinct for each isomer.
-
High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can effectively separate and quantify the isomers, as well as unreacted starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
Troubleshooting Guide: Common Experimental Issues
Problem 1: The reaction yield is very low or no product is isolated.
-
Potential Cause A: Reaction Temperature Was Too High.
-
Explanation: Excessive heat can cause significant decomposition of the starting material and/or the product. The nitration of thiophenes is highly exothermic.[6]
-
Solution: Maintain strict temperature control, typically between 0°C and 10°C, throughout the addition of the nitrating agent. Use an ice-salt bath for cooling and add the reagents slowly and dropwise to manage the exotherm.
-
-
Potential Cause B: Decarboxylation.
-
Explanation: The reaction conditions may have been too harsh, promoting the loss of the carboxylic acid group. This is a known side reaction for aromatic carboxylic acids undergoing nitration.[4]
-
Solution: Employ milder nitrating conditions. A well-regarded method is the use of fuming nitric acid in acetic anhydride.[6] This generates acetyl nitrate in situ, which is a less aggressive nitrating agent. Avoid strong mineral acids like sulfuric acid if decarboxylation is suspected.
-
-
Potential Cause C: Improper Workup Procedure.
-
Explanation: this compound is an acid. If the aqueous phase is not sufficiently acidified during extraction, the product will remain in the aqueous layer as its carboxylate salt and will not be extracted into the organic solvent.
-
Solution: After quenching the reaction on ice, ensure the aqueous solution is acidified to a pH of 1-2 with an acid like 2N HCl before extracting with an organic solvent (e.g., ethyl acetate). This protonates the carboxylate, rendering the product soluble in the organic phase.[7]
-
Problem 2: The primary product is the 5-nitro isomer, not the desired 4-nitro isomer.
-
Potential Cause: Kinetic vs. Thermodynamic Control.
-
Explanation: The directing effects on the thiophene ring are complex. While the -COOH group is a meta-director in benzene chemistry, on the thiophene ring, its deactivating effect is felt at all positions. The C5 position is often kinetically favored due to the sulfur atom's ability to stabilize the adjacent positive charge in the reaction intermediate.[8] Achieving substitution at the C4 position often requires conditions that favor the thermodynamically more stable product.
-
Solution: Systematically vary the reaction conditions. Some studies on related systems suggest that lower temperatures may favor one isomer, while higher temperatures favor another.[9] Experiment with different solvent systems. The choice of solvent can influence the solvation of the transition state and thereby alter the isomeric ratio.
-
Problem 3: The isolated product is dark, oily, or difficult to purify.
-
Potential Cause A: Oxidation and Polymerization.
-
Explanation: The appearance of a dark red or brown color during the reaction is a strong indicator of oxidative side reactions.[6] This leads to the formation of polymeric, tar-like impurities that are difficult to remove.
-
Solution: Ensure the nitrating agent is fresh and free of excess nitrogen oxides. Adding a small amount of urea to the reaction mixture can scavenge any nitrous acid, which is often a catalyst for runaway reactions.[2] Maintain a low temperature and an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Potential Cause B: Presence of Dinitro Byproducts.
-
Explanation: Using an excessive amount of nitrating agent or allowing the temperature to rise can lead to dinitration.
-
Solution: Use a carefully measured molar equivalent of the nitrating agent (typically 1.05 to 1.2 equivalents). The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). An acid-base extraction is also a powerful purification tool: dissolve the crude product in an organic solvent, extract with a mild base like sodium bicarbonate solution, wash the basic aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[7]
-
Data Summary & Recommended Conditions
The selection of a nitrating agent is critical for success. The following table summarizes common nitrating systems and their characteristics for thiophene derivatives.
| Nitrating Agent/System | Solvent(s) | Typical Temp. (°C) | Advantages | Disadvantages |
| Fuming HNO₃ | Acetic Anhydride | 0 - 10 | Milder than H₂SO₄/HNO₃; good yields reported for thiophene.[1] | Acetic anhydride is corrosive and moisture-sensitive. |
| HNO₃ / H₂SO₄ | None | < 10 | Powerful nitrating agent. | Often too harsh, leading to oxidation and low yields.[2] |
| Copper (II) Nitrate | Acetic Anhydride | Room Temp. | Mild conditions, can offer good selectivity.[2] | May require longer reaction times. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Acetonitrile | 0 - 20 | Powerful, anhydrous nitrating agent. | Can be aggressive; may promote decarboxylation.[5] |
Visualizing the Process
Reaction Pathway and Regioselectivity
The diagram below illustrates the electrophilic attack of the nitronium ion (NO₂⁺) on the thiophene-2-carboxylic acid ring, showing the resonance structures for the intermediate sigma complexes formed during attack at the C4 and C5 positions.
Caption: Nitration mechanism showing competing pathways.
Recommended Experimental Workflow
This workflow provides a visual overview of the entire synthesis process, from preparation to final analysis.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
This protocol is a robust starting point adapted from established procedures for the nitration of reactive heterocycles.[6] Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Fuming nitric acid and acetic anhydride are highly corrosive.
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Acetic Anhydride
-
Fuming Nitric Acid (>90%, 1.1 eq)
-
Crushed Ice
-
2N Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Solution: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetic anhydride (approx. 5 mL per gram of starting material). Cool the flask to 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the cold acetic anhydride with vigorous stirring. Maintain the temperature below 10°C at all times. Allow the resulting solution (acetyl nitrate) to stir at 0°C for 15 minutes.
-
Reaction Setup: In a separate, larger three-necked flask equipped with a stirrer, thermometer, and the dropping funnel containing the nitrating solution, dissolve thiophene-2-carboxylic acid (1.0 eq) in acetic anhydride (approx. 5 mL per gram). Cool this solution to 0°C.
-
Nitration: Add the prepared nitrating solution dropwise from the funnel to the solution of thiophene-2-carboxylic acid. The rate of addition should be controlled to ensure the internal temperature does not exceed 10°C. A color change to light brown is expected; a dark red color indicates decomposition.[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or HPLC to ensure consumption of the starting material.
-
Workup - Quenching: Pour the reaction mixture slowly and with vigorous stirring into a large beaker containing a generous amount of crushed ice. A pale yellow solid should precipitate.
-
Workup - Acidification & Extraction: Allow the ice to melt. Check the pH of the aqueous slurry and acidify to pH 1-2 using 2N HCl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford this compound as a crystalline solid.
References
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene.
- BenchChem. (2025).
- Man_of_Knowledge, et al. (2019). Suitable reagents for nitration of thiophene. Chemistry Stack Exchange.
- StudySmarter. (2023).
- Google Patents. (2002).
- ResearchGate. (n.d.).
- Al-Awadi, H., & El-Dusouqui, O. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-10.
- Babasinian, V. S. (1934). 2-NITROTHIOPHENE. Organic Syntheses, 14, 76. [Link]
- ChemicalBook. (n.d.). 5-Nitrothiophene-2-carboxylic acid synthesis.
- BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Fischer Esterification of 4-Nitrothiophene-2-carboxylic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Fischer esterification of 4-nitrothiophene-2-carboxylic acid. We will move beyond basic procedural steps to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to diagnose and resolve low-yield issues effectively.
Section 1: Core Principles & Reaction Mechanism
The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to produce an ester and water.[1][2] Understanding its reversible nature is the first step in troubleshooting. The reaction's success hinges on pushing the equilibrium toward the product side, a principle articulated by Le Châtelier.[3][4]
The reaction proceeds through a multi-step nucleophilic acyl substitution mechanism:[1][2]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[1][5]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (H₂O).[1]
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by deprotonation of the resulting species, yielding the final ester product.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common failure points in the esterification of this compound in a direct question-and-answer format.
Question 1: My reaction has stalled. TLC analysis shows significant starting material remaining even after 24 hours of reflux. What are the likely causes and solutions?
Diagnosis: A stalled reaction points to one of three primary issues: insufficient reactivity, poor solubility, or equilibrium working against you.
-
Inhibited Equilibrium: The accumulation of water, a byproduct of the reaction, can drive the equilibrium backward, preventing further ester formation.[1][6] This is the most frequent cause of stalled Fischer esterifications.
-
Poor Solubility: this compound is a solid with limited solubility in common alcohols, especially at room temperature.[7] If the acid does not fully dissolve under reflux, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
-
Catalyst Deactivation/Insufficiency: The acid catalyst may be insufficient in quantity or may have been neutralized by impurities.
Solutions:
-
Aggressively Remove Water:
-
Dean-Stark Apparatus: If using a solvent like toluene that forms an azeotrope with water, a Dean-Stark trap is the most effective method for continuous water removal, driving the reaction to completion.[1][8][9]
-
Drying Agents: For reactions run in excess alcohol as the solvent, adding freshly activated molecular sieves (3Å or 4Å) to the reaction flask can sequester the water as it is formed.[10]
-
-
Address Solubility:
-
Ensure the reaction is at a vigorous reflux to maximize the solubility of the starting material.
-
If solubility remains an issue in the chosen alcohol, consider adding a co-solvent like toluene to create a homogeneous solution at reflux temperature.
-
-
Optimize Catalyst:
-
Use a catalytic amount of a strong acid, typically 3-5 mol%. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1]
-
Ensure all reagents and glassware are thoroughly dry to prevent premature quenching of the catalyst.
-
Question 2: The isolated yield is very low (<40%), although TLC analysis suggested high conversion. Where am I losing my product?
Diagnosis: This scenario strongly indicates problems during the aqueous work-up and product isolation phases. The target ester, while organic, may have some water solubility, and improper extraction techniques can lead to significant losses.
Solutions:
-
Refine the Neutralization Step: The work-up typically involves washing with an aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted carboxylic acid.[9][11]
-
Perform carefully: Add the bicarbonate solution slowly to the cooled reaction mixture to control CO₂ evolution.
-
Check pH: After washing, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If it's still acidic, the unreacted carboxylic acid will not have been fully removed and may co-crystallize with your product.
-
-
Optimize the Extraction:
-
Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Multiple Extractions: It is more effective to extract the aqueous layer multiple times with smaller volumes of organic solvent (e.g., 3 x 50 mL) than once with a large volume (1 x 150 mL).
-
Brine Wash: After the bicarbonate wash, wash the combined organic layers with a saturated NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Prevent Premature Precipitation: Quenching the reaction mixture on a large volume of ice water can sometimes cause the product to precipitate as a fine, difficult-to-filter solid, leading to mechanical losses.[11] It is often better to neutralize the reaction mixture first, then extract the product into an organic solvent.
Question 3: How does the electron-withdrawing nitro group on the thiophene ring affect this reaction?
Diagnosis: The electronic properties of the substrate are a critical, often overlooked, factor.
-
Positive Effect: The strongly electron-withdrawing nitro group makes the carbonyl carbon of the carboxylic acid more electrophilic.[12] This inherent activation can increase the rate of the nucleophilic attack by the alcohol, which is beneficial for the reaction. Studies on substituted benzoic acids confirm that electron-withdrawing groups are well-tolerated and can lead to good yields.[13][14]
-
Potential Negative Effect: The nitro group also significantly increases the acidity of the carboxylic acid proton. While this doesn't directly interfere with the mechanism, it's a key physical property. More importantly, highly electron-deficient aromatic systems can sometimes be susceptible to decomposition under harsh acidic conditions at high temperatures, though this is less common for Fischer esterification than for other reaction types.
Solutions:
-
Leverage the Activation: The electronic activation means that harsh conditions may not be necessary. If you observe charring or byproduct formation, consider using a milder catalyst (p-TsOH is generally gentler than H₂SO₄) or slightly reducing the reflux temperature.
-
Alternative Methods (if necessary): If Fischer conditions consistently fail or lead to decomposition, consider alternative esterification methods that do not require strong acid and heat, such as converting the carboxylic acid to an acid chloride followed by reaction with the alcohol, or using coupling reagents like DCC (Steglich esterification).[10][15]
Section 3: Optimized Protocol & Best Practices
This benchmark protocol provides a robust starting point for achieving high yields.
Experimental Protocol: Synthesis of Methyl 4-nitrothiophene-2-carboxylate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.78 mmol).
-
Reagents: Add anhydrous methanol (30 mL, a large excess). The alcohol acts as both a reagent and the solvent.[2]
-
Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (0.16 mL, ~3.0 mmol, 0.05 eq). An exothermic reaction will be observed.
-
Reaction: Heat the mixture to a steady reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The starting acid should be significantly less soluble and will appear at a lower Rf value than the more nonpolar ester product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing 100 mL of ice-cold water. The crude product may precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers in a separatory funnel and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, or until CO₂ evolution ceases), and finally with saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from a methanol/water mixture) to yield methyl 4-nitrothiophene-2-carboxylate as a solid.[16]
Table 1: Key Parameter Optimization
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Alcohol to Acid Ratio | > 20 equivalents (use as solvent) | Shifts the equilibrium strongly towards the ester product according to Le Châtelier's principle.[1][4] |
| Acid Catalyst | H₂SO₄ or p-TsOH (3-5 mol%) | H₂SO₄ is a strong catalyst and dehydrating agent.[17] p-TsOH is a solid, easier to handle, and sometimes milder. |
| Temperature | Reflux of the alcohol | Ensures a reasonable reaction rate and helps dissolve the starting material. |
| Water Removal | Optional but recommended for >95% yield | Use of a Dean-Stark trap (with co-solvent) or molecular sieves prevents the reverse reaction, maximizing yield.[1][10] |
| Reaction Time | 4-24 hours | Monitor by TLC. Electron-deficient substrates are often reactive, but driving to full completion may require extended time. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best acid catalyst for this reaction? A: Both concentrated sulfuric acid and p-toluenesulfonic acid (p-TsOH) are effective. H₂SO₄ is inexpensive and also acts as a mild dehydrating agent.[4][17] p-TsOH is a crystalline solid that is easier to handle and can be less prone to causing charring in sensitive substrates.
-
Q: How much excess alcohol is enough? A: Using the alcohol as the reaction solvent provides a very large molar excess, which is typically sufficient to drive the equilibrium to achieve yields in the 70-90% range without water removal.[1][2] One study noted that increasing from a 1:1 ratio to a 10-fold excess of alcohol increased yield from 65% to 97%.[1]
-
Q: Is a Dean-Stark apparatus absolutely necessary? A: It is not strictly necessary if you are using a vast excess of alcohol as the solvent. However, for maximizing yield (>95%) or when using stoichiometric amounts of a more expensive alcohol, active water removal via a Dean-Stark trap is the gold standard.[1][8]
-
Q: How can I confirm the identity and purity of my product, methyl 4-nitrothiophene-2-carboxylate? A: Purity can be assessed by melting point determination and TLC analysis (should show a single spot). The structure should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show a characteristic ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch.
Section 5: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving low-yield issues.
References
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- University of Colorado Boulder. (n.d.).
- JoVE. (2020, March 26).
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- Quora. (2019, September 1). In Fischer esterification, is the presence of an acid necessary?[Link]
- JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- Sciencemadness.org. (2020, March 24).
- Master Organic Chemistry. (n.d.).
- OperaChem. (2024, January 5).
- Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- The Organic Chemistry Tutor. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. [Link]
- Lair, C. M., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(10), 6466–6475. [Link]
- Stolz, D., Kazmaier, U., & Pick, R. (2006). Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Synthesis, 2006(19), 3341-3347. [Link]
- Reddit. (2020, February 13).
- Bouling Chemical Co., Limited. (n.d.). 4-Nitro-2-Thiophene Carboxylic Acid. [Link]
- Lair, C. M., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(10), 6466-6475. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. [Link]
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- J&K Scientific. (n.d.).
- Bentham Science. (2024, August 8). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. [Link]
- Longdom Publishing. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
- J&K Scientific. (2009, September 19). This compound, 98%. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Video: Esterification - Concept [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 8. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. athabascau.ca [athabascau.ca]
- 16. jk-sci.com [jk-sci.com]
- 17. quora.com [quora.com]
Technical Support Center: Monitoring 4-Nitrothiophene-2-Carboxylic Acid Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 4-nitrothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable analytical methods to track reaction progress, quantify yield, and identify impurities. As a key intermediate in the synthesis of pharmaceuticals and other complex molecules, accurate monitoring of its transformations is critical.[1]
This document moves beyond simple protocols to explain the underlying principles and rationale for each step, empowering you to troubleshoot effectively and adapt methods to your specific reaction conditions. We will cover the most pertinent analytical techniques, focusing on common challenges and their solutions in a direct question-and-answer format.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is the premier technique for monitoring reactions of this compound. It offers excellent separation of the polar analyte from starting materials, reagents, and byproducts.[2] However, the acidic nature of the target molecule and the reactivity of the nitro group can present unique challenges.
Workflow for HPLC Analysis
The general process for analyzing a reaction aliquot is outlined below.
Caption: General workflow for HPLC-UV analysis of reaction mixtures.
HPLC Troubleshooting FAQs
Question: My peak for this compound is tailing severely. How can I fix this?
Answer: Peak tailing is the most common issue when analyzing acidic compounds on silica-based reversed-phase columns.[3][4] The primary cause is secondary ionic interactions between the deprotonated carboxylate group of your analyte and residual, ionized silanol groups (-Si-O⁻) on the column's stationary phase.[3][5] This creates a secondary, undesirable retention mechanism that broadens the peak.
Here is a systematic approach to eliminate tailing:
-
Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of both your analyte's carboxylic acid and the column's silanol groups. By adding an acidifier to your aqueous mobile phase to achieve a pH of approximately 2.5-3.0, you ensure both groups are fully protonated, minimizing ionic interactions.[6]
-
Action: Add 0.1% (v/v) formic acid or phosphoric acid to the aqueous portion of your mobile phase.[6]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups. If you are using an older column, it may have more active sites.[5][6]
-
Action: Switch to a modern, end-capped C18 column from a reputable manufacturer.
-
-
Check for Column Contamination or Voids: Strongly retained basic compounds from previous analyses can contaminate the column and create active sites. A physical void at the head of the column can also cause peak distortion.[4][6]
Caption: Decision tree for troubleshooting HPLC peak tailing.
Question: My retention times are drifting between injections. What is the cause?
Answer: Drifting retention times compromise data integrity, making peak identification and quantification unreliable. This is typically caused by a lack of system equilibrium or changes in the mobile phase.
-
Insufficient Equilibration: The column requires adequate time to equilibrate with the mobile phase, especially when changing solvents or after sitting idle.
-
Action: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved before starting your analytical run.[7]
-
-
Mobile Phase Composition: If you are mixing solvents online, a faulty pump proportioning valve can cause inconsistent mobile phase composition.[7] Additionally, volatile organic solvents can evaporate over time, changing the mobile phase ratio.
-
Action: Prepare the mobile phase manually (pre-mix) to rule out pump issues.[7] Keep solvent bottles capped to prevent evaporation.
-
-
Temperature Fluctuations: Column temperature significantly affects retention time. Most modern HPLC systems have a column oven to maintain a constant temperature.
-
Action: Use a column oven set to a constant temperature (e.g., 40 °C) for improved reproducibility.[8]
-
Question: What are the best starting conditions for developing an HPLC method for this analysis?
Answer: A good starting point for method development is crucial. The following table provides a robust set of initial conditions that can be optimized for your specific reaction mixture.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | High-purity, end-capped C18, 2.7-5 µm, 4.6 x 50-150 mm | A C18 phase provides good retention for the thiophene ring. End-capping is critical to prevent peak tailing.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure sharp peaks for the carboxylic acid.[6] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common, effective organic modifier. Methanol is an alternative and can offer different selectivity. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is excellent for scouting to see all components in the reaction mixture. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust if using a different column diameter. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[8] |
| Detection (UV) | 230-320 nm (Diode Array Detector) | Thiophene derivatives show strong absorbance in this range. A DAD allows you to find the optimal wavelength and check for peak purity.[2] |
| Injection Vol. | 5-10 µL | Keep the volume low to prevent peak distortion. Overloading the column can cause fronting.[6][7] |
Question: I am concerned about the stability of my analyte in the autosampler. Is this a valid concern?
Answer: Yes, this is a critical consideration. Nitroaromatic compounds can be susceptible to degradation, especially in certain solvents or over extended periods.[9][10] A stability study showed that some nitroaromatics decompose in common HPLC solvents like acetonitrile/water mixtures within 48 hours.[9]
-
Self-Validating Protocol: To ensure trustworthiness, run a stability check. Inject a standard of your compound at the beginning of your sequence and then re-inject the same vial at the end. If the peak area has decreased significantly, you have an instability issue.
-
Mitigation:
-
Use an autosampler with temperature control and keep vials at a low temperature (e.g., 4 °C).
-
Prepare samples fresh and analyze them in a timely manner.
-
Investigate the stability of your compound in the chosen sample solvent (ideally, the initial mobile phase).
-
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Mechanistic Insights
NMR spectroscopy is an exceptionally powerful tool for real-time, non-destructive reaction monitoring. It provides structural information and quantitative data on the concentration of reactants, intermediates, and products directly in the reaction solution.[11][12]
NMR Troubleshooting FAQs
Question: How can I set up an experiment to monitor my reaction kinetics using NMR?
Answer: You can acquire a series of ¹H NMR spectra over time to track the reaction progress.[12] This is often done as a pseudo-2D experiment where the second dimension is time.
Experimental Protocol: NMR Reaction Monitoring
-
Prepare a "Dummy" Sample: In a separate NMR tube, prepare a sample containing your deuterated solvent and all starting materials except the one that initiates the reaction (e.g., the catalyst or a key reagent).
-
Instrument Setup: Place the dummy sample in the spectrometer. Set the desired temperature, lock on the deuterium signal, and optimize the magnetic field homogeneity (shimming). Set up your ¹H acquisition parameters (e.g., zg30). Aim for the fewest number of scans (e.g., ns=1) that gives you adequate signal-to-noise for your peaks of interest. This ensures each spectrum is a quick "snapshot" of the reaction.[12]
-
Prepare the Reaction Sample: In a clean NMR tube, combine all reagents to initiate the reaction.
-
Start Acquisition: Quickly eject the dummy sample, insert your reaction sample, and start the pre-configured arrayed experiment. The software will automatically acquire spectra at defined intervals.
-
Data Analysis: Process the pseudo-2D dataset. You can then integrate the peaks corresponding to a reactant and a product in each time slice to generate a kinetic profile.
Caption: Workflow for setting up an NMR kinetic experiment.
Question: My NMR peaks are becoming broad and distorted as the reaction proceeds. Why is this happening and can I still get quantitative data?
Answer: This is a common issue. As a reaction progresses, changes in the chemical composition can alter the bulk magnetic susceptibility of the sample, leading to a degradation of the magnetic field homogeneity (shimming).[13] When the reaction is fast, it's impossible to re-shim during the kinetic run.
-
Cause: The instrument's shims are optimized for the starting conditions. As reactants are consumed and products are formed, the sample properties change, and the initial shim values are no longer optimal.
-
Solution: While distorted lineshapes make traditional peak integration challenging, it is not impossible to extract quantitative data. Modern software packages can analyze spectra without perfect peak shapes. For instance, methods based on the Wasserstein distance can quantify components even with significant peak overlap and distortion, without needing traditional peak-picking.[13] Alternatively, full-spectrum deconvolution algorithms can be used.
Section 3: Other Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: Can I use GC-MS to analyze my reaction? this compound is not very volatile. Answer: You are correct; the carboxylic acid group makes the analyte non-volatile and thermally labile, which is unsuitable for direct GC-MS analysis. However, GC-MS is excellent for identifying volatile byproducts or impurities. To analyze your main product, you would need to perform a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester). After derivatization, the sample can be analyzed using standard GC-MS methods.[14]
UV-Vis Spectrophotometry
Question: Can I use a simple UV-Vis spec to get a quick estimate of reaction completion? Answer: Yes, if there is a significant difference in the UV-Vis spectra of the starting material and the product. For example, if the product has a unique absorption maximum where the reactant does not absorb, you can monitor the increase in absorbance at that wavelength over time.
-
Limitation: This technique is not separative. Any intermediates or impurities that absorb at the same wavelength will interfere with the measurement, leading to inaccurate results.[15] It is best used for a rough estimation of reaction progress, which should always be confirmed by a more specific method like HPLC.
References
- Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.
- Šebestík, J., et al. (2020). Monitoring peptide tyrosine nitration by spectroscopic methods. Amino Acids, 52, 1619–1634. [Link]
- Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Chrom Tech Blog. [Link]
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
- Roth, H. D., et al. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science, 9(4), 939-944. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- Spectro Scientific. (2017).
- Sielc.com. (n.d.). HPLC Troubleshooting Guide. [Link]
- SpectraBase. (n.d.). thiophene-2-carboxylic acid 2-thienyl ester. [Link]
- DaMM, M., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6918, Thiophene-3-carboxylic acid. [Link]
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Magritek. (n.d.). Reaction Monitoring. [Link]
- Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. [Link]
- SpectraBase. (n.d.). Thiophene-2-carboxylic acid, 4,5-dimethyl-3-(1-pyrrolyl)-. [Link]
- Semenov, A. A., et al. (2019). IR-Spectroscopic Method for Determining the Degree of Nitration of β-Cyclodextrin. Russian Journal of Applied Chemistry, 92(1), 118-123. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid. [Link]
- Ferrer-Sueta, G., et al. (2003). Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. Proceedings of the National Academy of Sciences, 100(7), 3671-3676. [Link]
- Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3044-3051. [Link]
- Fiedoruk, M., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 95(31), 11681–11688. [Link]
- Kriwacki, R. W., & Palmer, A. G. (2002). NMR Methods for Kinetic Analysis. Encyclopedia of Nuclear Magnetic Resonance. [Link]
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Organic and Medicinal Chemistry, 8(3), 1-2. [Link]
- Ketola, R. A., & Tarkiainen, V. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 56(11-12), 995-1001. [Link]
- Clausen, J. L., et al. (2011). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 82(9), 1260-1265. [Link]
- Kumar, R., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 18(03), 1083–1089. [Link]
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Laza, S. M., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Molecules, 24(3), 443. [Link]
- SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]
- Guo, K., & Li, L. (2009). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 81(10), 3919-3932. [Link]
- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
- Le, C., et al. (2023). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. [Link]
- PubChemLite. (n.d.). This compound (C5H3NO4S). [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- ChemSynthesis. (n.d.). 4-nitro-2-thiophenecarboxylic acid. [Link]
- Bouling Chemical Co., Limited. (n.d.). 4-Nitro-2-Thiophene Carboxylic Acid. [Link]
- SpectraBase. (n.d.). Thiophene-2-carboxylic acid. [Link]
- Li, H., et al. (2018). Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. BioResources, 13(2), 2534-2543. [Link]
- Ramachandran, V., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PLoS ONE, 13(5), e0195190. [Link]
- Fernandes, A., & Oliveira, J. (2020). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Frontiers and New Trends in the Science of Fermented Food and Beverages. [Link]
- Jiao, Y., et al. (2014). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Micronutrients and Health. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Magritek [magritek.com]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Nitrothiophene-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-nitrothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of the workup procedure for this synthesis. Our focus is on providing practical, field-tested insights to ensure the successful isolation and purification of your target compound.
I. Understanding the Workup: Core Principles
The synthesis of this compound typically involves the electrophilic nitration of thiophene-2-carboxylic acid. The reaction medium is highly acidic and oxidative, commonly a mixture of nitric acid and sulfuric acid. Consequently, the workup procedure is critical for quenching the reaction, separating the desired product from inorganic acids, and, most importantly, isolating it from undesired isomers, primarily 5-nitrothiophene-2-carboxylic acid.[1]
The workup strategy hinges on several key chemical principles:
-
Quenching: The highly exothermic nitration reaction must be safely and rapidly stopped.
-
Precipitation: The desired product's solubility in the aqueous acidic medium is low, allowing for its initial isolation by precipitation.
-
Acid-Base Chemistry: The carboxylic acid functional group provides a handle for purification via acid-base extraction, separating it from non-acidic impurities.
-
Isomer Separation: The physical properties of the 4-nitro and 5-nitro isomers are often similar, making their separation a significant challenge that must be addressed during the purification stage.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup and purification of this compound in a question-and-answer format.
Q1: After pouring my reaction mixture onto ice, I obtained a sticky oil instead of a solid precipitate. What went wrong?
A1: This is a common issue that can be attributed to several factors:
-
Incomplete Reaction or Low Purity: The presence of unreacted starting material or significant amounts of byproducts can lead to the formation of a eutectic mixture, which has a lower melting point than the pure product.
-
Excessive Heat Generation During Quenching: If the reaction mixture is not added to the ice slowly and with vigorous stirring, localized heating can occur, leading to the decomposition of the product or the formation of oily byproducts.
-
Residual Solvent: If a co-solvent was used in the nitration, its presence could be plasticizing the crude product.
Troubleshooting Steps:
-
Verify Reaction Completion: Before quenching, ensure the reaction has gone to completion using a suitable analytical technique like TLC or LC-MS on a small, carefully quenched aliquot.
-
Controlled Quenching: Add the reaction mixture dropwise to a well-stirred slurry of crushed ice. Ensure the temperature of the ice-water mixture remains at or near 0 °C throughout the addition.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-water interface. Seeding with a small crystal of pure product, if available, can also induce crystallization.
-
Solvent Extraction: If crystallization fails, proceed with a liquid-liquid extraction. Extract the oily product into an organic solvent like ethyl acetate or dichloromethane.[1][2] This will separate it from the aqueous acid. You can then proceed with the acid-base workup described in the protocols section.
Q2: My final product yield is significantly lower than expected. Where could I have lost my product?
A2: Low yields can stem from both the reaction itself and losses during the workup. Here are the most common points of product loss during the workup:
-
Incomplete Precipitation: this compound has some solubility in acidic water, especially if the volume of water used for quenching is large.
-
Premature Product Loss During Washes: Washing the crude precipitate with water that is not ice-cold can lead to significant product dissolution.
-
Inefficient Extraction: During an acid-base workup, incomplete extraction into the basic aqueous layer or incomplete re-precipitation upon acidification will result in yield loss. Ensure the pH is sufficiently basic (pH > 8) during the extraction and sufficiently acidic (pH < 2) during the precipitation.[2]
-
Emulsion Formation: Emulsions during liquid-liquid extraction can trap the product at the interface. To break emulsions, try adding brine or filtering the mixture through a pad of Celite.
Q3: HPLC analysis of my product shows a significant amount of the 5-nitro isomer. How can I improve the purity?
A3: The formation of the 5-nitro isomer is a known challenge in the nitration of 2-substituted thiophenes.[1] While optimizing the reaction conditions (e.g., temperature, nitrating agent) is the primary way to control the isomer ratio, the workup and purification are crucial for removing the undesired isomer.
-
Fractional Crystallization: This is the most common method for separating the isomers. The solubility of the 4-nitro and 5-nitro isomers may differ in various solvents. Experiment with different recrystallization solvents (e.g., ethanol/water, acetic acid/water, toluene) to enrich the desired 4-nitro isomer in either the crystalline solid or the mother liquor. This process may need to be repeated several times to achieve high purity.
-
Column Chromatography: While potentially more laborious and costly for large-scale work, column chromatography on silica gel can be effective for separating the isomers.[1] A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient with a small amount of acetic acid to keep the carboxylic acid protonated, is a good starting point.
Q4: The color of my isolated product is dark yellow or brown, not the expected pale yellow. What causes this discoloration?
A4: The presence of color often indicates impurities.
-
Dinitro Species: Over-nitration can lead to the formation of highly colored dinitrothiophene species.[3] These are often more polar and can sometimes be removed by careful recrystallization.
-
Oxidation Byproducts: The strongly oxidizing conditions of the nitration can lead to the formation of colored, polymeric byproducts.[3]
-
Light Sensitivity: Some nitroaromatic compounds can be light-sensitive and may darken upon exposure to light over time.[3] It is good practice to store the product in an amber vial or in the dark.
Purification Tip: A wash of the crude product with a cold, dilute solution of sodium bisulfite can sometimes help to remove some colored, oxidized impurities.
III. Detailed Workup Protocols
Protocol 1: Standard Quenching and Direct Crystallization
This protocol is suitable for reactions that yield a solid precipitate upon quenching.
-
Preparation: Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water (approximately 10 grams of ice for every 1 mL of the reaction mixture).
-
Quenching: Slowly and carefully add the reaction mixture dropwise to the ice slurry using a pipette or dropping funnel. Monitor the temperature to ensure it remains below 5 °C.
-
Precipitation and Aging: After the addition is complete, continue to stir the mixture in an ice bath for 30-60 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of ice-cold deionized water until the filtrate is neutral to pH paper. This removes residual mineral acids.
-
Drying: Press the filter cake as dry as possible on the funnel, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
Protocol 2: Workup via Acid-Base Extraction
This protocol is recommended when an oily product is obtained after quenching, or when a higher initial purity is desired.
-
Quenching and Extraction: After quenching the reaction mixture in ice water as described in Protocol 1, transfer the entire mixture to a separatory funnel. Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume). Combine the organic layers.
-
Basic Extraction: Extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.[2] The carboxylic acid will be deprotonated and move into the aqueous layer. Repeat the extraction until no more product is extracted (monitor by TLC).
-
Organic Layer Wash (Optional): The organic layer, now containing neutral and basic impurities, can be discarded. For improved purity, the combined basic aqueous layers can be washed once with a small volume of the organic solvent to remove any trapped neutral impurities.
-
Acidification and Precipitation: Cool the combined basic aqueous layers in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise until the pH of the solution is approximately 1-2.[2] The this compound will precipitate as a solid.
-
Isolation and Drying: Collect the purified solid by vacuum filtration, wash with ice-cold water, and dry as described in Protocol 1.
IV. Visual Workflow and Data Summary
Workup and Purification Workflow
The following diagram illustrates the decision-making process and workflow for the workup of this compound.
Sources
Technical Support Center: Solvent Effects on the Synthesis of 4-Nitrothiophene-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 4-nitrothiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. The nitration of 2-thiophenecarboxylic acid is a deceptively complex transformation. The thiophene ring is highly activated towards electrophilic substitution, yet it is also sensitive to the strongly acidic and oxidative conditions typical of nitration, often leading to degradation.[1][2] The interplay between the electron-donating sulfur atom and the electron-withdrawing carboxylic acid group creates a significant challenge in achieving the desired regioselectivity for the 4-nitro isomer.
This guide provides field-proven insights and troubleshooting strategies focused on the critical role of the solvent in navigating these challenges to achieve a successful synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in the nitration of 2-thiophenecarboxylic acid?
A: Solvent selection is paramount for three primary reasons:
-
Reactivity Moderation: Thiophene is significantly more reactive than benzene and can react violently or decompose under standard nitrating conditions (e.g., concentrated nitric and sulfuric acids).[1][2] The solvent system is used to temper the reactivity of the nitrating agent, preventing runaway reactions and degradation of the starting material. A dark red or black reaction color is a common indicator of oxidative decomposition.[3][4]
-
Control of the Active Electrophile: The solvent can fundamentally alter the nature of the nitrating species. In a classic "mixed acid" system (HNO₃/H₂SO₄), the powerful electrophile is the nitronium ion (NO₂⁺).[5][6] In contrast, using a solvent like acetic anhydride with nitric acid generates acetyl nitrate in situ, a milder and more selective nitrating agent.[1][2] This change is often essential for sensitive substrates like thiophenes.
-
Influencing Regioselectivity: The goal is to introduce the nitro group at the 4-position. The thiophene ring itself directs electrophiles to the 5-position (ortho to the sulfur), while the meta-directing carboxylic acid group favors the 4- and 5-positions. The solvent's polarity and its ability to solvate intermediates can influence the transition state energies for attack at each position, thereby altering the final isomer ratio.
Q2: What are the primary safety concerns associated with this synthesis?
A: The synthesis of this compound involves significant hazards that require strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[7]
-
Runaway Reactions: The nitration of highly reactive heterocycles like thiophene can be violently exothermic, potentially leading to an explosive reaction, especially with poor temperature control or in the presence of contaminants like nitrous acid.[2][7]
-
Product Toxicity: Nitrothiophenes are toxic. Accidental skin contact with solutions has been reported to cause painful blisters.[3] All handling of the crude and purified product should be done with appropriate personal protective equipment (PPE).
-
General Precautions: Always work in a well-ventilated chemical fume hood.[7] Wear acid-resistant gloves, safety goggles with side-shields, and a flame-retardant lab coat.[7][8] Have an emergency eyewash and shower station readily accessible.[7]
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Problem 1: Reaction Failure - Low or No Yield of Product
-
Question: My reaction resulted in a very low yield of the desired product, with most of the starting material recovered. What went wrong?
-
Answer: This issue typically points to reaction conditions that are too mild or inefficient. Consider the following causes:
-
Insufficiently Potent Nitrating Agent: If you are using a very mild system (e.g., a metal nitrate salt in a non-acidic solvent), it may not be electrophilic enough to overcome the deactivating effect of the carboxylic acid group.
-
Poor Solubility: The 2-thiophenecarboxylic acid may not be fully dissolved in the chosen solvent, preventing it from reacting. Ensure your solvent system can adequately dissolve the starting material at the reaction temperature.
-
Low Temperature: While crucial for preventing degradation, a temperature that is too low can significantly slow the reaction rate to an impractical level. A careful, incremental increase in temperature while monitoring for decomposition may be necessary.
-
Problem 2: Product Degradation - Darkening of Reaction and Tar Formation
-
Question: My reaction mixture turned dark red or black, and the final workup yielded a tar-like substance. Why did this happen and how can I prevent it?
-
Answer: This is a classic sign of oxidation and decomposition of the thiophene ring.[3][4] It is the most common failure mode when conditions are too harsh.
-
Causality: This occurs when the nitrating agent is too aggressive or the temperature is too high. The traditional HNO₃/H₂SO₄ mixed acid system is a frequent cause of this issue with thiophene substrates.[1] The presence of nitrous acid can also catalyze explosive decomposition.[2]
-
Solution: Switch to a milder, more controlled solvent and reagent system. The use of nitric acid in acetic anhydride is the most widely recommended solution.[1][2] Acetic anhydride serves a dual purpose: it creates the less reactive acetyl nitrate electrophile and scavenges any nitrous acid that forms. Strict temperature control, typically keeping the reaction at or below 10°C, is also critical.[3]
-
Problem 3: Poor Regioselectivity - High Proportion of 5-Nitro Isomer
-
Question: My product analysis (¹H NMR, LC-MS) shows a mixture of isomers, with a significant amount of the 5-nitrothiophene-2-carboxylic acid. How can I improve the selectivity for the 4-nitro product?
-
Answer: Achieving high 4-position selectivity is the primary chemical challenge of this synthesis. The outcome depends on a delicate electronic and steric balance.
-
Electronic Factors: The sulfur atom strongly directs incoming electrophiles to the 5-position. The carboxylic acid group deactivates the ring but directs meta, to the 4- and 5-positions. The 5-position is therefore electronically favored.
-
Solvent and Steric Influence: To favor the 4-position, the reaction conditions must overcome the inherent electronic preference for the 5-position.
-
Acetic Anhydride: This solvent is often effective because the in situ-formed acetyl nitrate is a bulkier electrophile than the nitronium ion. This steric hindrance can disfavor attack at the more crowded 5-position, which is adjacent to the carboxylic acid group.
-
Sulfuric Acid: While risky, using concentrated sulfuric acid as the solvent (with a nitrating salt like KNO₃ at low temperature) can sometimes favor the 4-nitro isomer.[9] This may be due to the protonation of the carboxylic acid, which could alter its directing effect, or through specific solvation effects in the highly polar medium. This approach requires extremely careful temperature control.
-
-
Section 3: Recommended Experimental Protocol
This protocol is based on the widely cited method of using nitric acid in acetic anhydride, which offers a reliable balance of reactivity and control for this sensitive substrate.[1][3]
Protocol: Synthesis of this compound via Acetyl Nitrate
Safety Warning: This procedure must be performed in a certified chemical fume hood. All glassware must be dry. Appropriate PPE, including acid-resistant gloves and safety goggles, is mandatory. The reaction is exothermic and requires strict temperature control.
Reagents & Equipment:
-
2-Thiophenecarboxylic acid
-
Acetic anhydride (reagent grade)
-
Fuming nitric acid (≥90%)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-water bath
Procedure:
-
Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.
-
Dissolution: To the flask, add 2-thiophenecarboxylic acid (1 eq.) and acetic anhydride (approx. 4 mL per gram of starting material). Stir the mixture until the solid is fully dissolved, maintaining the temperature below 10°C.
-
Preparation of Nitrating Agent: In a separate, pre-chilled beaker, carefully and slowly add fuming nitric acid (1.1 eq.) to acetic anhydride (approx. 6 mL per gram of starting material). Caution: This mixing is exothermic. Perform this addition slowly in an ice bath. This creates the acetyl nitrate reagent.
-
Nitration: Slowly add the prepared acetyl nitrate solution to the stirred solution of 2-thiophenecarboxylic acid via the dropping funnel. The rate of addition must be controlled to maintain the internal reaction temperature between 0°C and 10°C. A rapid rise in temperature indicates the reaction is proceeding too quickly and risks decomposition.[3][4]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 5-10°C for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot in water and extracting with ethyl acetate.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a pale yellow solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Purification: Wash the crude solid thoroughly with cold water until the washings are neutral to pH paper. The primary impurity will be the 5-nitro isomer. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) is typically required to obtain the pure this compound.
Section 4: Data Summary & Visualization
Table 1: Comparison of Common Solvent Systems for Nitration
| Solvent System | Typical Temperature | Key Advantages | Potential Issues & Side Reactions |
| Acetic Anhydride | 0 to 10°C | Generates milder acetyl nitrate; scavenges nitrous acid; good control; generally favors cleaner reactions.[1][2] | Reaction can be slower than with mixed acid. |
| Sulfuric Acid | -5 to 5°C | Highly potent; can sometimes improve 4-isomer selectivity.[9] | High risk of rapid, exothermic decomposition and oxidation; requires meticulous temperature control. |
| Acetic Acid | 10 to 20°C | A common solvent, but can be problematic as it does not remove nitrous acid. | Prone to autocatalytic, violent reactions if nitrous acid is not scavenged (e.g., with urea).[1][2] |
| Inert Solvent (e.g., Dichloroethane) | Varies | Can be used with solid-phase catalysts (e.g., clay catalysts) for heterogeneous nitration.[10] | May require specialized catalysts; solubility of starting material can be an issue. |
Diagram: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- Valsynthese SA (2021-02-19).
- Organic Syntheses Procedure. 2-nitrothiophene.
- Organic Syntheses. Working with Hazardous Chemicals.
- Nitration reaction safety - YouTube (2024-06-07).
- Chemistry Stack Exchange (2019-12-26). Suitable reagents for nitration of thiophene.
- ResearchGate (2025-08-07). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
- Semantic Scholar. Direct nitration of five membered heterocycles.
- Journal of the Chemical Society C - RSC Publishing. Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative.
- MySkinRecipes. This compound.
- Master Organic Chemistry (2018-04-30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ResearchGate (2016-10-05). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- YouTube (2019-01-03). nitration of aromatic compounds.
- Wikipedia. Nitration.
- Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid.
- J&K Scientific (2009-09-19). This compound, 98% | 13138-70-0.
- Nitration and aromatic reactivity.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen.
- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- PubChem. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700.
- Chemical Review and Letters (2020-02-15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids.
- ChemSynthesis (2025-05-20). 4-nitro-2-thiophenecarboxylic acid.
- Chemistry LibreTexts (2019-06-05). 8.4 Solvent Effects.
- Google Patents. Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Google Patents. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
- PMC - NIH. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
- ResearchGate. Effect of base and solvent on the yield for the synthesis of 2a.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. valsynthese.ch [valsynthese.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 4-Nitrothiophene-2-Carboxylic Acid
This guide offers an in-depth spectroscopic characterization of 4-nitrothiophene-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility as an intermediate stems from the reactive handles provided by the carboxylic acid and the potential for transformations of the nitro group. For researchers in drug development and organic synthesis, unambiguous structural confirmation is paramount. This document provides a comparative analysis of its expected spectroscopic signature against a well-characterized aromatic analogue, 2-nitrobenzoic acid, highlighting the distinguishing features imparted by the thiophene ring. We will delve into Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Molecular Structure and Spectroscopic Probes
The unique arrangement of a carboxylic acid and a nitro group on a thiophene ring dictates its chemical and spectroscopic properties. The electron-withdrawing nature of both substituents significantly influences the electron density distribution within the aromatic system.
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For this compound, the conjugated system includes the thiophene ring, the carbonyl group, and the nitro group.
We can expect strong absorption bands corresponding to π→π* transitions. The extensive conjugation in the molecule, enhanced by the powerful electron-withdrawing nitro group, is expected to shift the absorption maximum (λmax) to a longer wavelength compared to unsubstituted 2-thiophenecarboxylic acid.
Comparative Analysis
The electronic structure of the thiophene ring is different from that of the benzene ring, which will lead to different absorption maxima. Studies on thiophene derivatives indicate that substituents have a significant effect on their UV spectra.
| Compound | Solvent | Expected/Observed λmax (nm) | Associated Transition |
| This compound | Ethanol or Methanol | ~280 - 320 | π→π |
| 2-Nitrobenzoic Acid | Methanol | 275 | π→π |
| 2-Thiophenecarboxylic acid | Hexane | 262 | π→π* |
The comparison suggests that the nitro group causes a significant bathochromic (red) shift in both systems, and the specific λmax will be characteristic of the underlying aromatic ring.
Experimental Workflow: UV-Vis Spectroscopy
Caption: A typical workflow for obtaining a UV-Vis absorption spectrum.
Detailed Experimental Protocols
The following are generalized methodologies for obtaining the spectroscopic data discussed in this guide.
I. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method): A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory is used.
-
Data Acquisition: Pressure is applied via a built-in clamp to ensure firm contact between the sample and the crystal. The spectrum is collected over a range of 4000-400 cm⁻¹ by co-adding 32 or 64 scans to achieve an optimal signal-to-noise ratio.
-
Data Processing: The final spectrum is presented after automatic background subtraction and data processing.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse program is used with a spectral width of approximately 15 ppm.
-
¹³C NMR Acquisition: Carbon NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (~220 ppm) is used, and a greater number of scans are required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier Transform. The spectra are then phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
III. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount and dissolving it in a spectroscopic grade solvent (e.g., ethanol, methanol). This solution is then serially diluted to an appropriate concentration (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.5 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A quartz cuvette is filled with the pure solvent to serve as the reference (blank). A second cuvette is filled with the sample solution. The absorbance spectrum is recorded over a specified wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic interpretation of data from multiple analytical techniques. FT-IR confirms the presence of the critical carboxylic acid and nitro functional groups. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, with the number of signals and their chemical shifts in the aromatic region clearly distinguishing it from its benzenoid analogs. Finally, UV-Vis spectroscopy probes the conjugated electronic system, offering a characteristic λmax value that is sensitive to the thiophene core and its electron-withdrawing substituents. Together, these methods provide a comprehensive and validated fingerprint for the unequivocal identification and quality assessment of this important synthetic intermediate.
References
- Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide. Benchchem.
- A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors. Benchchem.
- Spectroscopic Analysis for Confirming the Structure of 3-Chloro-4-nitrobenzoic Acid Derivatives: A Comparison Guide. Benchchem.
- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.
- Crystallographic and Spectroscopic Characterization. Amanote Research.
- 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. SpectraBase.
- This compound (C5H3NO4S). PubChem.
- 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. NIST WebBook.
- This compound. MySkinRecipes.
- 5-Nitrothiophene-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & SDS. Chemical Information China.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- 4-nitro-2-thiophenecarboxylic acid. ChemSynthesis.
- IR: carboxylic acids. University of Calgary.
- 5-Nitro-thiophene-2-carboxylic acid, anion. SpectraBase.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta
A Comparative Guide to the Purity Analysis of 4-Nitrothiophene-2-Carboxylic Acid by HPLC
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Nitrothiophene-2-carboxylic acid, a key building block, is no exception. Its purity profile directly influences the downstream reaction yields and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this critical intermediate, grounded in established scientific principles and regulatory expectations.
The Imperative of Purity for Synthetic Intermediates
This compound serves as a precursor in various synthetic pathways. Impurities, whether they are starting materials, by-products, or degradation products, can have significant consequences. They may reduce the yield of the desired product, introduce new and potentially toxic components into the final drug substance, or interfere with the crystallization and isolation of the API. Therefore, a robust, accurate, and precise analytical method for purity determination is essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[1][2]
The Primary Method: Reversed-Phase HPLC with UV Detection
The most common and effective approach for analyzing polar aromatic compounds like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This technique separates molecules based on their hydrophobicity.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. The long alkyl chains provide a non-polar environment. The moderately polar this compound interacts with this stationary phase, but not so strongly that it cannot be eluted by a suitable mobile phase. This interaction allows for the separation of the main component from more polar (earlier eluting) and less polar (later eluting) impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is used. The aqueous component often contains an acid, like phosphoric acid or trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid group (pKa ≈ 2.6).[4][5] By maintaining a low pH (typically pH 2-3), the analyte is in its neutral, less polar form, which enhances its retention and improves peak shape on the C18 column. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties for many compounds.
-
Detection: The nitro-aromatic structure of the molecule contains a strong chromophore, making it ideal for UV-Vis detection. A wavelength is chosen where the analyte has high absorbance, ensuring high sensitivity for both the main peak and any impurities.
Detailed Experimental Protocol: Primary RP-HPLC Method
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final volume of 10 mL to create a 1 mg/mL stock solution.
-
Dilute further if necessary to fall within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Workflow Visualization
Caption: Standard workflow for HPLC purity analysis.
Comparative Analysis: Alternatives and Enhancements
While the primary RP-HPLC method is robust, alternative approaches may offer advantages depending on the specific analytical challenge, such as resolving a co-eluting impurity or increasing throughput.
Alternative HPLC Conditions
-
Ultra-High-Performance Liquid Chromatography (UHPLC): This technique uses columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. The primary benefit is a significant reduction in analysis time and solvent consumption while often increasing resolution.[2][8] A UHPLC method could potentially reduce the run time from 25 minutes to under 5 minutes.
-
Mixed-Mode Chromatography: For complex samples containing impurities with varied polarities and charge states, mixed-mode columns can offer unique selectivity.[4][9] A column with both reversed-phase and anion-exchange characteristics could improve the retention and separation of highly polar acidic impurities that are poorly retained on a standard C18 column.
-
Alternative Mobile Phase Modifiers: Using formic acid instead of phosphoric acid makes the mobile phase compatible with mass spectrometry (LC-MS), which is invaluable for identifying unknown impurities.[4][10]
Alternative Analytical Technologies
-
Gas Chromatography (GC): Generally unsuitable for non-volatile and thermally labile compounds like this compound unless derivatization is performed.[2]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the absolute purity of highly pure, crystalline substances by measuring the melting point depression caused by impurities.[11] It's a powerful orthogonal technique but cannot separate and quantify individual impurities.
-
Spectrophotometry (UV-Vis): While used as a detector in HPLC, standalone UV-Vis spectrophotometry lacks the specificity to resolve and quantify individual impurities in a mixture, making it unsuitable for purity analysis beyond a simple assay of the bulk material.[12]
Performance Comparison Table
| Method | Principle | Resolution | Analysis Time | Key Advantage | Key Disadvantage |
| Primary RP-HPLC | Hydrophobic Interaction | High | Moderate (20-30 min) | Robust, reliable, widely available | Moderate speed and solvent use |
| UHPLC | Hydrophobic Interaction | Very High | Fast (< 5 min) | High throughput, less solvent | Requires specialized high-pressure equipment |
| Mixed-Mode HPLC | Hydrophobic & Ion-Exchange | Application-Specific | Moderate to Long | Unique selectivity for difficult separations | Method development can be more complex |
| LC-MS | Hydrophobic & Mass-to-Charge | High | Moderate | Provides impurity identification | Higher instrument cost and complexity |
| DSC | Melting Point Depression | N/A (Bulk Property) | Fast (~30 min) | Determines absolute purity without standards | Cannot identify or quantify individual impurities |
Decision-Making Guide for Method Selection
Caption: Decision tree for selecting an analytical method.
Trustworthiness: The Role of Method Validation
A method is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] All protocols must be validated in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[14][15][16]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by running blank, placebo, and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are used to establish a linear range, and the correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of analyte (recovery studies).
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (between laboratories).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are crucial for the analysis of trace impurities.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase), providing an indication of its reliability during normal usage.
By rigorously validating the chosen HPLC method against these criteria, an organization ensures the integrity of its data, complies with global regulatory standards, and guarantees the quality of its final product. The principles of chromatography and system suitability are further detailed in the United States Pharmacopeia (USP) General Chapter <621>.[6][7][17][18]
Conclusion
The purity analysis of this compound is a critical quality control step. A well-developed and validated reversed-phase HPLC method serves as a reliable and robust primary technique. For laboratories seeking higher throughput, UHPLC presents a clear advantage. In cases of complex separation challenges or the need for impurity identification, mixed-mode chromatography and LC-MS, respectively, are powerful alternatives. The choice of method should be guided by the specific analytical needs, available instrumentation, and the stage of drug development, with all methods underpinned by a thorough validation to ensure data integrity and regulatory compliance.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- US Pharmacopeia (USP). <621> CHROMATOGRAPHY.
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioGlobaX. <621> Chromatography.
- USP-NF. <621> CHROMATOGRAPHY.
- International Council for Harmonisation (ICH). Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Agilent. Understanding the Latest Revisions to USP <621>.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development.
- PubMed Central (PMC). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- J&K Scientific. This compound, 98%.
- Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids.
- NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals.
- IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 6. usp.org [usp.org]
- 7. bioglobax.com [bioglobax.com]
- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. ijrar.org [ijrar.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. starodub.nl [starodub.nl]
- 17. agilent.com [agilent.com]
- 18. usp.org [usp.org]
A Senior Application Scientist's Guide to the Differential Reactivity of 4-Nitro vs. 5-Nitrothiophene-2-carboxylic Acid
For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of heterocyclic building blocks is paramount. Thiophene derivatives, in particular, are ubiquitous scaffolds, and their functionalization is a cornerstone of modern synthetic chemistry. This guide provides an in-depth comparison of two closely related isomers: 4-nitrothiophene-2-carboxylic acid and 5-nitrothiophene-2-carboxylic acid. While structurally similar, the positional difference of the nitro group imparts dramatically different electronic characteristics and, consequently, distinct chemical reactivities.
This analysis moves beyond simple definitions, focusing on the underlying physical organic principles that govern their behavior. We will explore how electronic effects influence acidity and susceptibility to both nucleophilic and electrophilic attack, supported by mechanistic insights and practical experimental considerations.
The Decisive Factor: Electronic Effects of the Nitro Substituent
The reactivity of any aromatic system is dictated by the electron density of the ring. Both the carboxylic acid (-COOH) and the nitro (-NO₂) groups are strongly electron-withdrawing, a property that deactivates the thiophene ring towards electrophilic attack.[1][2] The critical difference between the 4-nitro and 5-nitro isomers lies in how effectively the nitro group withdraws electron density via resonance (mesomeric effect) versus induction.
-
5-Nitro Isomer ("Para-like" Conjugation): In 5-nitrothiophene-2-carboxylic acid, the nitro group is in a position analogous to a para substituent in a benzene ring. This allows for direct electronic communication across the conjugated system of the thiophene ring. The strong -M (negative mesomeric) effect of the nitro group can delocalize electron density from the entire ring, including the carbon bearing the carboxylic acid.
-
4-Nitro Isomer ("Meta-like" Non-conjugation): In the 4-nitro isomer, the nitro group is in a meta-like position relative to the carboxylic acid. Direct through-conjugation between the two groups is not possible. Therefore, the nitro group's electron-withdrawing character at the C2 position is exerted primarily through its powerful -I (inductive) effect, which dissipates with distance.
This fundamental electronic distinction is the root cause of the observed differences in acidity and reactivity.
Comparative Reactivity Profile
Acidity of the Carboxylic Acid
The acidity of the carboxylic proton is determined by the stability of the resulting carboxylate anion. A more stable conjugate base corresponds to a stronger acid.
-
5-Nitro Isomer: Deprotonation yields a carboxylate anion. The negative charge can be effectively delocalized onto the electronegative oxygen atoms of the 5-nitro group via resonance. This additional stabilization makes the conjugate base more stable and, therefore, 5-nitrothiophene-2-carboxylic acid is the stronger acid .
-
4-Nitro Isomer: The 4-nitro group can only stabilize the carboxylate anion through its inductive effect. While significant, this is less effective than the combined inductive and resonance stabilization present in the 5-nitro isomer.
Reactivity Towards Nucleophiles: Nucleophilic Aromatic Substitution (SNAr)
While thiophene itself is electron-rich and resistant to nucleophilic attack, the presence of a strong electron-withdrawing group like nitro can activate the ring towards Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group is present.[3] The reaction proceeds via a stepwise addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key to the reaction rate.
-
5-Nitro Isomer: This isomer is highly activated for SNAr reactions at positions C2 or C5. If a leaving group is present at C2 (and the nucleophile attacks there), the negative charge of the Meisenheimer intermediate can be delocalized directly onto the nitro group at C5. This provides substantial stabilization, lowering the activation energy and accelerating the reaction. Kinetic studies on related 2-L-5-nitrothiophenes confirm their high reactivity with various amines.[5]
-
4-Nitro Isomer: This isomer is significantly less reactive towards SNAr. A nucleophilic attack at C2 would place a negative charge in the ring that cannot be directly delocalized onto the 4-nitro group through resonance. The intermediate is thus less stable, the activation energy is higher, and the reaction is much slower.
Reactivity Towards Electrophiles: Electrophilic Aromatic Substitution (SEAr)
Thiophene is generally more reactive than benzene towards electrophiles.[6][7] However, the presence of two powerful deactivating groups (-COOH and -NO₂) renders both the 4-nitro and 5-nitro isomers extremely unreactive towards Electrophilic Aromatic Substitution (SEAr). Reactions like nitration, halogenation, or Friedel-Crafts acylation are highly unlikely to proceed under standard conditions.[8][9] Any attempt would require exceptionally harsh conditions, which would likely lead to decomposition rather than substitution.
Comparative Data Summary
The following table summarizes the key properties and predicted reactivity trends for the two isomers.
| Feature | This compound | 5-Nitrothiophene-2-carboxylic acid | Rationale |
| Structure | Nitro group at C4 | Nitro group at C5 | Positional Isomers |
| CAS Number | 13138-70-0[10] | 6317-37-9[11][12] | Unique chemical identifier |
| Molecular Formula | C₅H₃NO₄S[10] | C₅H₃NO₄S[12][13] | Identical |
| Molecular Weight | 173.15 g/mol [14] | 173.15 g/mol [13] | Identical |
| Predicted Acidity | Weaker Acid | Stronger Acid | Resonance stabilization of the carboxylate by the 5-nitro group. |
| SNAr Reactivity | Low / Very Slow | High / Fast | Resonance stabilization of the Meisenheimer intermediate by the 5-nitro group.[4][5] |
| SEAr Reactivity | Extremely Low | Extremely Low | Strong deactivation by two electron-withdrawing groups.[8] |
Experimental Protocol: A Self-Validating Competitive Reaction
To empirically validate the predicted difference in nucleophilic reactivity, a competitive reaction is the most elegant and self-validating approach. This experiment is designed to provide a clear, quantitative measure of the relative reaction rates by allowing both substrates to compete for a limited amount of a nucleophile.
Objective: To determine the relative reactivity of an activated derivative of 4-nitro- vs. 5-nitrothiophene-2-carboxylic acid towards a common nucleophile.
Rationale for Derivative Choice: Carboxylic acids themselves are poor substrates for SNAr. They are typically converted to more active forms, such as acid chlorides or methyl esters, to facilitate the reaction. For this protocol, we will consider the methyl esters.
Step-by-Step Methodology
-
Preparation of Substrates:
-
Synthesize methyl 4-nitrothiophene-2-carboxylate and methyl 5-nitrothiophene-2-carboxylate from their respective carboxylic acids using a standard esterification procedure (e.g., SOCl₂ in methanol).
-
Purify both esters by column chromatography to ensure >99% purity.
-
Accurately determine the concentration of stock solutions for each ester in a suitable solvent (e.g., DMSO or DMF).
-
-
Competitive Reaction Setup:
-
In a reaction vessel, combine exactly 1.0 equivalent of methyl 4-nitrothiophene-2-carboxylate and 1.0 equivalent of methyl 5-nitrothiophene-2-carboxylate.
-
Add a suitable solvent (e.g., DMSO) and an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Warm the mixture to a controlled temperature (e.g., 80 °C).
-
Initiate the reaction by adding 0.5 equivalents of a nucleophile, such as piperidine. The sub-stoichiometric amount of the nucleophile is crucial; it ensures the substrates must compete.
-
-
Reaction Monitoring and Analysis:
-
At timed intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by diluting with acidified water).
-
Analyze the quenched aliquot by a suitable method, such as ¹H NMR spectroscopy or LC-MS.
-
Analysis Logic: By comparing the integration of the signals corresponding to the starting materials and the two different products against the internal standard, one can quantify the consumption of each starting material and the formation of each product over time.
-
-
Interpretation of Results:
-
The isomer that is consumed faster and forms its corresponding amide product in a higher yield is demonstrably the more reactive substrate.
-
It is predicted that methyl 5-nitrothiophene-2-carboxylate will react significantly faster, yielding a much higher ratio of the 5-substituted product compared to the 4-substituted product. This outcome would provide direct, quantitative evidence supporting the principles of electronic stabilization discussed earlier.
-
Conclusion and Synthetic Implications
The positional chemistry of the nitro group on the thiophene-2-carboxylic acid scaffold is not a trivial structural change; it is a fundamental switch that governs the molecule's electronic nature and reactivity.
-
5-Nitrothiophene-2-carboxylic acid is the more acidic isomer and is highly activated for nucleophilic aromatic substitution. This makes it a valuable synthon for introducing nucleophiles at the C5 position (after converting the carboxylic acid to a suitable derivative if necessary) or using its acidity for base-mediated reactions.
-
This compound is less acidic and significantly less reactive towards nucleophiles. Its utility lies in applications where the specific regio- and electronic properties of the 4-nitro substitution are desired, and where reactivity towards nucleophiles is to be avoided.
-
Both isomers are effectively inert to electrophilic substitution, a crucial consideration for reaction planning.
For the synthetic chemist, this comparison underscores a critical lesson: a deep understanding of physical organic principles is essential for predicting reactivity and selecting the correct isomer for a given synthetic challenge. The 5-nitro isomer is the clear choice for reactions leveraging SNAr pathways, while the 4-nitro isomer would be employed for its distinct structural and electronic footprint where such reactivity is not required.
References
- Millefiori, S., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. The Journal of Organic Chemistry, 71(14), 5144-5150.
- Smaoui, H., et al. (2022). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistrySelect, 7(38).
- ProQuest. ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES. ORIENTATION STUDY OF THE NITRATION OF THIOPHENE AND DEACTIVATED MONOSUBSTITUTED THIOPHENES.
- ResearchGate. (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- Brainly.in. explain electrophilic substitution reaction in thiophene.
- Química Organica.org. Electrophilic substitution on thiophene.
- RSC Publishing. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic.
- Wikipedia. Nucleophilic aromatic substitution.
- StudySmarter. Thiophene: Bromination & Reduction.
- ChemSynthesis. 5-nitro-2-thiophenecarboxylic acid.
- MySkinRecipes. This compound.
- ChemSynthesis. 4-nitro-2-thiophenecarboxylic acid.
- Protheragen. 5-Nitrothiophene-2-carboxylic acid.
- ResearchGate. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory.
- National Institutes of Health. A Walk through Recent Nitro Chemistry Advances.
Sources
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainly.in [brainly.in]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. ELECTROPHILIC SUBSTITUTION IN THIOPHENE AND THIOPHENE DERIVATIVES. ORIENTATION STUDY OF THE NITRATION OF THIOPHENE AND DEACTIVATED MONOSUBSTITUTED THIOPHENES. ULTRAVIOLET AND PROTON MAGNETIC RESONANCE SPECTRA OF THIOPHENE AND ITS DERIVATIVES. - ProQuest [proquest.com]
- 9. Electrophilic substitution on thiophene [quimicaorganica.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 5-Nitrothiophene-2-carboxylic acid | 6317-37-9 [chemicalbook.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 5-Nitrothiophene-2-carboxylic acid - Protheragen [protheragen.ai]
- 14. This compound [myskinrecipes.com]
A Comparative Guide to the Biological Activity of 4-Nitrothiophene-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thiophene Scaffold
The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the design of novel therapeutic agents. The introduction of a nitro group to the thiophene-2-carboxylic acid core dramatically influences its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of 4-nitrothiophene-2-carboxylic acid and its key analogs, supported by experimental data and detailed methodologies. We will explore its antibacterial potential and its role as an enzyme inhibitor, offering insights for researchers in drug discovery and development.
Antimicrobial Activity: A Tale of Isomers and Substituents
Nitroaromatic compounds, including nitrothiophenes, are known to exhibit antimicrobial properties. Their mechanism of action is often linked to the reductive activation of the nitro group by bacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other vital cellular components.
Comparative Analysis of Nitrothiophene-2-carboxylic Acid Isomers
The position of the nitro group on the thiophene ring plays a critical role in determining the antibacterial efficacy. A direct comparison between this compound and its isomer, 5-nitrothiophene-2-carboxylic acid, reveals significant differences in their activity against common bacterial pathogens.
| Compound | Target Microorganism | MIC (µg/mL) |
| This compound | Escherichia coli | >128 |
| Staphylococcus aureus | 64 | |
| 5-Nitrothiophene-2-carboxylic acid | Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
This data is illustrative and compiled from various sources. Actual values may vary based on experimental conditions.
From the table, it is evident that the 5-nitro isomer exhibits superior antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to the 4-nitro isomer. This difference can be attributed to the electronic effects of the nitro group's position, influencing its reduction potential and subsequent activation by bacterial nitroreductases.
The Impact of Halogenation
The introduction of halogen atoms to the thiophene ring is a common strategy to modulate biological activity. While direct comparative studies on halogenated derivatives of this compound are limited, research on related thiophene-2-carboxamides provides valuable insights. For instance, a comparative study on 5-chloro- and 5-bromo-thiophene-2-carboxamide derivatives demonstrated comparable anti-norovirus activity, suggesting that in some biological contexts, the specific halogen may have a less pronounced effect on potency.[1] However, in the context of antibacterial activity, halogenation can significantly impact membrane permeability and interaction with molecular targets.
A study on thioureide derivatives of 2-thiophene carboxylic acid revealed that these compounds exhibit antimicrobial activity, though specific data for halogenated nitro-derivatives is not provided.[2] Further head-to-head comparisons are necessary to fully elucidate the structure-activity relationship of halogenated this compound analogs.
Enzyme Inhibition: Targeting D-Amino Acid Oxidase
D-amino acid oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, which are increasingly recognized as important signaling molecules in the central nervous system. Inhibition of DAO is a promising therapeutic strategy for various neurological and psychiatric disorders. Thiophene-2-carboxylic acids have emerged as a promising class of DAO inhibitors.[3]
Structure-Activity Relationship of Thiophene-2-carboxylic Acid Analogs as DAO Inhibitors
A comprehensive study on thiophene-2-carboxylic acids as DAO inhibitors revealed key structural features that govern their inhibitory potency.[3] While this particular study did not include this compound, it provides a valuable framework for predicting its potential activity and for designing more potent analogs.
| Compound | R1 | R2 | R3 | IC50 (µM) |
| Thiophene-2-carboxylic acid | H | H | H | 7.8[3] |
| 5-Fluorothiophene-2-carboxylic acid | F | H | H | 1.2[3] |
| 5-Chlorothiophene-2-carboxylic acid | Cl | H | H | 0.28[3] |
| 5-Bromothiophene-2-carboxylic acid | Br | H | H | 0.35[3] |
| 4,5-Dichlorothiophene-2-carboxylic acid | Cl | Cl | H | 0.09[3] |
The data clearly indicates that the presence of small halogen substituents at the 5-position of the thiophene ring significantly enhances DAO inhibitory activity compared to the unsubstituted parent compound.[3] Disubstitution with chlorine at the 4 and 5 positions leads to a further increase in potency.[3] Based on these findings, it can be hypothesized that the introduction of an electron-withdrawing nitro group at the 4-position could also influence DAO inhibition, although experimental verification is required.
Experimental Methodologies
To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental protocols for the key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for quantifying the in vitro antibacterial activity of a compound.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the test compounds (this compound and its analogs) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). This will create a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., E. coli or S. aureus) in sterile saline or MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with bacteria and no compound) to ensure bacterial growth and a negative control (wells with medium only) to check for contamination.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
D-Amino Acid Oxidase (DAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DAO.
Workflow for DAO Inhibition Assay
Caption: Workflow for D-Amino Acid Oxidase (DAO) Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of DAO enzyme, the substrate (e.g., D-serine), and a detection reagent (e.g., Amplex Red, which reacts with the H₂O₂ product in the presence of horseradish peroxidase to produce a fluorescent signal) in an appropriate assay buffer (e.g., sodium pyrophosphate buffer, pH 8.5).
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the DAO enzyme solution, the test compound dilution, and the detection reagent.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Signal Detection: Immediately begin measuring the fluorescence (or absorbance, depending on the detection method) at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. The percent inhibition is determined relative to a control reaction with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action: A Visual Representation
The antibacterial activity of nitrothiophenes is predicated on their activation by bacterial nitroreductases. This signaling pathway is crucial for their cytotoxic effect.
Caption: Proposed mechanism of antibacterial action for nitrothiophenes.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound and its analogs. The available data suggests that the 5-nitro isomer is a more potent antibacterial agent. Furthermore, the structure-activity relationships of related thiophene-2-carboxylic acids indicate that substitution with electron-withdrawing groups can enhance DAO inhibitory activity, suggesting that this compound may be a promising scaffold for the development of novel DAO inhibitors.
However, a significant knowledge gap remains due to the lack of direct, head-to-head comparative studies for many of these analogs. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives, including positional isomers and a variety of halogenated and other substituted analogs. Such studies, employing the standardized methodologies outlined in this guide, will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents.
References
- Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 159, 218-228. [Link]
- Shirai, F., et al. (2021). Discovery of novel anti-norovirus agents targeting the viral 3C-like protease. Bioorganic & Medicinal Chemistry, 47, 116383. [Link]
- Wang, C. Y., et al. (1975). Antibacterial activity of nitropyrroles, nitrothiophenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216–219. [Link]
- Hameed, P. S., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7277. [Link]
- CLSI. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 18. [Link]
- Hartkoorn, R. C., et al. (2014). Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944–2947. [Link]
- Miller, J. H. (1992). A Short Course in Bacterial Genetics: A Laboratory Manual and Handbook for Escherichia coli and Related Bacteria.
- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254. [Link]
- Ames, B. N., et al. (1973). Carcinogens are mutagens: a simple test system combining liver homogenates for activation and bacteria for detection. Proceedings of the National Academy of Sciences, 70(8), 2281-2285. [Link]
- Laemmli, U. K. (1970). Cleavage of structural proteins during the assembly of the head of bacteriophage T4.
- Towbin, H., et al. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350-4354. [Link]
- Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.).
- Ausubel, F. M., et al. (Eds.). (2003). Current Protocols in Molecular Biology. John Wiley & Sons. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]
- Bădiceanu, C. D., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 58(5), 554-561. [Link]
Sources
A Researcher's Guide to the Computational Analysis of 4-nitrothiophene-2-carboxylic acid: A Comparative Approach
This guide provides a comparative analysis of computational methods for characterizing 4-nitrothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a building block for pharmaceuticals, particularly in developing novel therapeutic agents, necessitates a deep understanding of its molecular properties.[1] Computational chemistry offers a powerful, cost-effective toolkit to predict and analyze these properties, accelerating the research and development pipeline long before a compound is synthesized in the lab.[3][4]
This document is structured not as a rigid protocol but as a strategic guide. It emphasizes the causality behind methodological choices, empowering researchers to select the appropriate computational tools for their specific research questions. We will explore how to build a robust, self-validating computational model and compare different theoretical approaches, from foundational property prediction to interaction with biological targets.
Part 1: Choosing the Right Computational Lens: A Hierarchy of Methods
The first decision in any computational study is selecting the appropriate theoretical method. This choice is a critical balance between the desired accuracy and the available computational resources. For a molecule like this compound, we can categorize the primary methods into a hierarchy.
-
Ab Initio Methods: These are "from the beginning" methods derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they are computationally very expensive and often reserved for small, simple systems.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that has become the workhorse of computational chemistry for medium-sized organic molecules.[5] It offers a very favorable balance of accuracy and computational cost by approximating the complex many-electron problem, making it ideal for calculating the electronic structure and properties of our target molecule.[6][7]
-
Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations. They are much faster than DFT but are generally less accurate. They can be useful for very large systems or for initial, high-throughput screening.
The logical relationship and trade-offs between these methods can be visualized as follows:
Caption: Hierarchy of computational chemistry methods.
For this compound, DFT provides the optimal starting point for a detailed and reliable investigation.
Part 2: Comparative Analysis of Computational Protocols
We will now compare two key computational workflows: predicting the intrinsic molecular properties using Density Functional Theory and evaluating its potential biological activity using Molecular Docking.
Method A: Density Functional Theory (DFT) for Molecular Property Prediction
Rationale: DFT is the method of choice for obtaining accurate geometric, electronic, and spectroscopic properties. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a well-established combination that has proven effective for a wide range of organic molecules, including various thiophene derivatives.[6][8] This level of theory reliably captures electron correlation effects, which are crucial for describing the molecule's structure and reactivity.
Key Properties & Their Significance:
-
Optimized Geometry: Provides the most stable 3D structure, including bond lengths and angles. This is the foundation for all other property calculations.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule; a smaller gap suggests it is more reactive.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions, which is invaluable for predicting intermolecular interactions.[9]
-
Simulated Vibrational Spectra (FT-IR): Calculating vibrational frequencies allows for the prediction of the infrared spectrum. This is a powerful tool for structural validation, as the calculated spectrum can be directly compared to experimental data.[5] Key peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1710-1760 cm⁻¹), and the nitro group (NO₂) symmetric and asymmetric stretches can be identified.[10][11]
This protocol outlines the general steps using a computational chemistry package (e.g., Gaussian, ORCA).
-
Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file specifying the calculation type.
-
Route Section: Define the method (# B3LYP/6-311++G(d,p)), the job type (Opt Freq for optimization followed by frequency calculation), and any additional requests (Pop=NBO for Natural Bond Orbital analysis).
-
Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).
-
Coordinate Section: Provide the initial atomic coordinates from the molecule builder.
-
-
Job Submission: Run the calculation on a suitable workstation or high-performance computing cluster.
-
Analysis of Results:
-
Verify Optimization: Confirm the optimization converged successfully by checking for the absence of imaginary frequencies.
-
Extract Data: From the output file, extract optimized coordinates, HOMO/LUMO energies, and vibrational frequencies.
-
Visualize: Use visualization software to view the optimized structure, molecular orbitals, and the MEP surface. Generate the simulated IR spectrum.
-
The following table summarizes the expected results from a DFT/B3LYP/6-311++G(d,p) calculation, based on literature values for similar thiophene and nitro-aromatic compounds.[8]
| Property | Predicted Value / Observation | Significance in Drug Design |
| HOMO Energy | ~ -7.5 to -8.5 eV | Indicates electron-donating ability; susceptibility to electrophilic attack. |
| LUMO Energy | ~ -3.0 to -4.0 eV | Indicates electron-accepting ability; susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and stability.[8] |
| Dipole Moment | High (due to NO₂ and COOH groups) | Influences solubility and ability to cross nonpolar biological membranes. |
| MEP Surface | Negative potential around the oxygen atoms of the nitro and carboxyl groups; positive potential around the acidic hydrogen.[9] | Predicts sites for hydrogen bonding and other non-covalent interactions with a target. |
| Key IR Frequencies | C=O stretch: ~1720 cm⁻¹; O-H stretch: ~3000 cm⁻¹ (broad); NO₂ stretches: ~1550 cm⁻¹ and ~1350 cm⁻¹.[10][11] | Provides a spectral fingerprint for experimental validation and quality control. |
Method B: Molecular Docking for Target Interaction Analysis
Rationale: Once the intrinsic properties of the ligand are understood, the next logical step in drug design is to predict how it will interact with a biological target, such as a protein or enzyme.[12][13] Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, estimating the strength of the interaction (binding affinity).[14] Given that many thiophene derivatives exhibit antibacterial properties, a relevant hypothetical target could be an essential bacterial enzyme, such as Dihydrofolate Reductase (DHFR).[7]
Workflow: The molecular docking process is a sequential workflow that requires careful preparation of both the ligand and the receptor.
Caption: A typical workflow for molecular docking studies.
This protocol outlines the general steps using common software tools (e.g., AutoDock Tools, PyMOL, AutoDock Vina).
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds. Save the file in the required format (e.g., PDBQT).
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign partial charges. Save in PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of the enzyme (often where the co-crystallized ligand was located).
-
Define a 3D grid box that encompasses this entire active site. The docking algorithm will search for binding poses only within this box.
-
-
Docking Execution:
-
Run the docking software (e.g., AutoDock Vina), providing the prepared ligand, receptor, and grid box configuration as input.
-
-
Results Analysis:
-
The software will output several possible binding poses, ranked by their predicted binding affinity (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein.
-
This table compares the hypothetical docking results of our compound against a known inhibitor for a bacterial target.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interpretation |
| This compound | -7.2 | ASP 27, ILE 94, THR 113 | Strong predicted binding. Carboxylate forms H-bond with Threonine; Thiophene ring in hydrophobic pocket. |
| Known Inhibitor (e.g., Trimethoprim) | -8.5 | ASP 27, PHE 31, ILE 94 | Very strong binding, serving as a positive control. |
| Alternative: Thiophene-2-carboxylic acid | -5.8 | ILE 94, THR 113 | Weaker binding. Demonstrates the potential contribution of the nitro group to binding affinity. |
Part 3: Experimental Validation: Bridging Theory and Reality
Computational results, while powerful, are predictions. Their true value is realized when they guide and are validated by physical experiments.
-
Spectroscopic Validation: The most direct validation is to synthesize this compound and acquire its FT-IR spectrum. A close match between the positions and relative intensities of the major peaks (C=O, O-H, NO₂) in the experimental and DFT-simulated spectra provides strong confidence in the computed molecular structure.[5][15]
-
Biological Validation: If docking predicts a strong binding affinity to a specific enzyme, the next step is to perform an in vitro enzyme inhibition assay. This experiment directly measures the ability of the compound to inhibit the enzyme's activity, providing a quantitative measure (e.g., IC₅₀ value) that can be correlated with the computational predictions.
Conclusion
The computational study of this compound serves as a prime example of how modern theoretical methods can accelerate drug discovery and materials science. By comparing robust methods like Density Functional Theory and molecular docking, researchers can build a comprehensive profile of a molecule's intrinsic properties and its potential for biological interaction. DFT provides the foundational understanding of structure and reactivity, while molecular docking places the molecule in a biological context, generating testable hypotheses. This synergistic approach, where computation guides experimentation, is the cornerstone of efficient and innovative chemical research.
References
- Patsnap Synapse. (2025).
- Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
- Song, G. L., et al. (n.d.). Computational Methods in Drug Discovery. PubMed Central.
- SteerOn Research. (2025).
- Eman, P. (2024). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development.
- MySkinRecipes. (n.d.). This compound.
- ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid.
- Benchchem. (n.d.). This compound | 13138-70-0.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- El-Metwaly, N. M., et al. (2023).
- Al-Hussain, S. A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Neacsu, A., et al. (2024).
- ResearchGate. (n.d.). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid”.
- ResearchGate. (2010).
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. publishing.emanresearch.org [publishing.emanresearch.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What are computational methods for rational drug design? [synapse.patsnap.com]
- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neuroquantology.com [neuroquantology.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Structure of 4-Nitrothiophene-2-carboxylic Acid and Its Analogs
This guide provides an in-depth analysis of the anticipated X-ray crystal structure of 4-nitrothiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science.[1] While a definitive crystal structure for this specific isomer is not publicly available at the time of this publication, we can construct a robust, predictive model of its solid-state architecture. By leveraging crystallographic data from closely related analogs, we can elucidate the critical intermolecular interactions that govern its crystal packing. This guide will compare the parent compound, thiophene-2-carboxylic acid, with other nitro-substituted aromatic acids to provide researchers with a comprehensive structural framework.
The Subject Molecule: this compound
This compound is a heterocyclic building block used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] Its structure combines a thiophene ring, a carboxylic acid group, and a nitro group. This unique combination of functional groups dictates its reactivity and, crucially, its three-dimensional arrangement in the solid state. Understanding this arrangement through X-ray crystallography is paramount for predicting physical properties like solubility, stability, and bioavailability.
The molecular structure of this compound is presented below.
Caption: 2D structure of this compound.
Comparative Structural Analysis
To predict the crystal structure of this compound, we will analyze key comparators: the unsubstituted parent molecule to understand the core packing motif, and other nitro-substituted acids to understand the influence of the electron-withdrawing nitro group.
The Foundational Structure: Thiophene-2-carboxylic Acid
The crystal structure of the parent compound, thiophene-2-carboxylic acid, provides the fundamental blueprint for how these molecules arrange themselves. The dominant intermolecular interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[2] This is a classic and highly robust supramolecular synthon in carboxylic acid chemistry.
The molecules are essentially planar, though the sulfur atom may show a slight displacement from the plane of the carbon atoms.[2] This dimerization creates a stable, repeating unit that forms the basis of the crystal lattice.
Caption: The classic centrosymmetric hydrogen-bonded dimer motif.
The Influence of the Nitro Group: Comparison with Nitrobenzoic Acids
The introduction of a nitro group adds significant complexity and directionality to the intermolecular interactions. Studies on isomers of nitrobenzoic acid reveal that while the carboxylic acid dimer often persists, the nitro group actively participates in forming the extended crystal lattice.[3][4]
Key interactions involving the nitro group include:
-
Weak C-H···O Hydrogen Bonds: Aromatic C-H donors can interact with the oxygen atoms of the nitro group, helping to organize molecules into layers or ribbons.
-
N···O Interactions: In some structures, close contacts between the nitrogen atom of one nitro group and an oxygen atom of another can contribute to crystal packing.[5]
-
π-π Stacking: The electron-deficient nature of the nitro-substituted ring can promote stacking interactions with adjacent rings.
In the case of this compound, we predict that the primary carboxylic acid dimer will be further stabilized by a network of C-H···O interactions involving the thiophene ring hydrogens and the nitro group oxygens of neighboring dimers.
Isomeric and Heterocyclic Effects: 5-Nitrothiophene vs. 5-(4-Nitrophenyl)furan Carboxylic Acids
The position of the nitro group is critical. While data for the 4-nitro isomer is pending, analysis of the related 5-nitrothiophene-2-carboxylic acid shows that the molecule remains approximately planar. This planarity is crucial for efficient crystal packing and facilitating π-π stacking.
A similar system, 5-(4-nitrophenyl)furan-2-carboxylic acid, has been successfully crystallized and analyzed.[6][7] Its structure reveals a complex network of hydrogen bonds and tight π-π stacking forces, underscoring the powerful role of both the carboxylic acid and nitro-aromatic moieties in directing the supramolecular assembly.[6] This structure serves as an excellent model for the types of interactions we anticipate for this compound.
Summary of Crystallographic Data
The table below summarizes known crystallographic data for relevant comparator compounds. This provides a quantitative basis for understanding the structural effects of the nitro-substituent and the change of the heteroatom.
| Parameter | This compound | Thiophene-2-carboxylic acid[2] | 5-(4-Nitrophenyl)furan-2-carboxylic acid[6] |
| Formula | C₅H₃NO₄S | C₅H₄O₂S | C₁₁H₇NO₅ |
| Crystal System | To be determined | Monoclinic | Monoclinic |
| Space Group | To be determined | P2₁/c | P2₁/c |
| a (Å) | To be determined | 5.67 | 11.23 |
| b (Å) | To be determined | 5.03 | 5.65 |
| c (Å) | To be determined | 19.57 | 16.31 |
| β (°) | To be determined | 98.2 | 93.6 |
| Z | To be determined | 4 | 4 |
| Key Interactions | Predicted: O-H···O dimers, C-H···O (nitro), π-π stacking | O-H···O dimers | O-H···O dimers, C-H···O, π-π stacking |
Experimental Protocol: Single-Crystal X-ray Diffraction
For researchers aiming to solve the structure of this compound or similar compounds, the following protocol outlines the essential steps. This workflow is designed to be a self-validating system, ensuring data integrity at each stage.
Step 1: Crystal Growth (The Causality of Solvent Choice)
-
Objective: To obtain single, defect-free crystals suitable for diffraction.
-
Rationale: The choice of solvent is critical. The ideal solvent system should dissolve the compound at a higher temperature and allow it to slowly precipitate as well-formed crystals upon cooling or solvent evaporation. A solvent screen is essential.
-
Protocol:
-
Screen for solubility in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof).
-
Prepare a near-saturated solution of the compound in a promising solvent system at an elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly and undisturbed (slow evaporation method). Place the vial in a larger beaker covered with parafilm with a few pinholes. This slows the evaporation rate, promoting the growth of larger, higher-quality crystals.
-
Monitor for crystal formation over several days.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable crystal and collect diffraction data.
-
Rationale: The crystal must be mounted on a goniometer head and flash-cooled in a cryostream (typically liquid nitrogen at 100 K). Cryo-cooling minimizes radiation damage to the crystal and improves data quality by reducing thermal motion.
-
Protocol:
-
Select a well-formed, clear crystal (approx. 0.1-0.3 mm) under a microscope.
-
Pick up the crystal using a cryo-loop.
-
Mount the loop on the goniometer head of the diffractometer.
-
Immediately place the crystal into the cold nitrogen stream.
-
Perform an initial unit cell determination to confirm crystal quality and obtain cell parameters.
-
Proceed with a full data collection strategy, ensuring complete data coverage and adequate redundancy.
-
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data and build a final molecular model.
-
Rationale: The collected data (reflection intensities) are used to determine the electron density map of the unit cell, from which atomic positions can be deduced. This initial model is then refined to best fit the experimental data.
-
Protocol:
-
Integrate the raw diffraction images and perform data reduction using appropriate software (e.g., XDS or SAINT). This corrects for experimental factors.
-
Solve the structure using direct methods or Patterson methods (e.g., using SHELXT) to obtain an initial atomic model.
-
Refine the model against the experimental data using full-matrix least-squares (e.g., using SHELXL). This involves refining atomic positions, and anisotropic displacement parameters.
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.
-
Validate the final structure using tools like CheckCIF to ensure the model is chemically sensible and accurately represents the data.
-
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of its parent compound and functional group analogs provides a powerful predictive framework. We confidently predict a structure dominated by the classic carboxylic acid hydrogen-bonded dimer. This primary motif is likely augmented by a network of weaker C-H···O interactions involving the nitro group, which stabilizes the extended lattice and influences the overall packing efficiency. The planarity of the thiophene ring system is expected to facilitate π-π stacking interactions. The experimental determination of this structure would be a valuable contribution, providing a benchmark for computational models and aiding in the rational design of new materials and pharmaceutical agents.
References
- Zhurov, V. V., & Pinkerton, A. A. (2015). Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A, 119(52), 13092–13100. [Link]
- ResearchGate. (n.d.). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid.
- Fun, H.-K., et al. (2012). Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2885–o2889. [Link]
- Gagnon, E., et al. (2007). The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of hexakis(4-nitrophenyl)benzene. Tetrahedron, 63(28), 6603-6613. [Link]
- Rezer, J., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1289. [Link]
- Grzonka, P., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design, 23(8), 5678–5688. [Link]
- Nardelli, M., & Fava, G. (1959). The crystal and molecular structure of α-thiophene- and α-selenophene-carboxylic acids. Acta Crystallographica, 12(10), 727-732. [Link]
- Quora. (2015). How do o-nitrobenzoic acid form its intramolecular H-bonding?
- ResearchGate. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- PubChem. (n.d.). 2-Thiophenecarboxylic acid.
- PubChem. (n.d.). 5-Nitro-2-furoic acid.
- Chemchart. (n.d.). Thiophene-2-carboxylic acid (527-72-0).
- Rezer, J., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- NIST. (n.d.). 5-Nitrofuran-2-carboxylic acid.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- PubChemLite. (n.d.). This compound (C5H3NO4S).
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). Thiophene-3-carboxylic acid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of h… [ouci.dntb.gov.ua]
- 6. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Nitrothiophene-2-Carboxylic Acid for Advanced Research and Development
Introduction: 4-Nitrothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic importance lies in its utility as a precursor for a variety of more complex molecules, including pharmacologically active agents. The presence of both a nitro group and a carboxylic acid on the thiophene ring provides two distinct points for chemical modification, making it a versatile intermediate. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the experimental choices, mechanistic underpinnings, and practical considerations for each approach.
Route 1: Direct Nitration of Thiophene-2-Carboxylic Acid
The most direct approach to this compound is the electrophilic nitration of the commercially available starting material, thiophene-2-carboxylic acid. This method is conceptually straightforward but presents significant challenges in controlling regioselectivity.
Mechanistic Rationale:
The nitration of thiophene-2-carboxylic acid is an electrophilic aromatic substitution reaction. The thiophene ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the substituent at the 2-position, the carboxylic acid group (-COOH), is an electron-withdrawing group and acts as a meta-director in benzene chemistry. In the five-membered thiophene ring, the directing effects are more complex. The deactivating nature of the carboxyl group reduces the overall reactivity of the ring towards nitration. The incoming nitro group (-NO2) can add to either the 4- or 5-position. The distribution of these isomers is influenced by a combination of electronic and steric factors. Theoretical studies and experimental observations suggest that while the 5-position is electronically favored for electrophilic attack in 2-substituted thiophenes with electron-donating groups, the presence of a deactivating group like a carboxylic acid can lead to a mixture of isomers.
A plausible reaction mechanism involves the in-situ formation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, which is then attacked by the π-electron system of the thiophene ring.
Caption: Electrophilic nitration of thiophene-2-carboxylic acid.
Experimental Protocol:
A typical procedure involves the slow addition of thiophene-2-carboxylic acid to a nitrating mixture, commonly fuming nitric acid in concentrated sulfuric acid, at low temperatures.
Step-by-Step Methodology:
-
A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0-5 °C in an ice bath.
-
Thiophene-2-carboxylic acid is added portion-wise to the stirred nitrating mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration.
-
The reaction is quenched by pouring it onto crushed ice.
-
The precipitated solid, a mixture of 4-nitro and 5-nitro isomers, is collected by filtration, washed with cold water, and dried.
-
Separation of the isomers is typically achieved by fractional crystallization, often from a suitable solvent like ethanol or acetic acid, exploiting the differential solubility of the two isomers.
Performance and Challenges:
The primary challenge of this route is the co-formation of the 5-nitro isomer, which necessitates a tedious separation process. The ratio of 4-nitro to 5-nitro isomers can vary depending on the reaction conditions, but often the 5-nitro isomer is the major product. This lack of regioselectivity significantly impacts the overall yield of the desired 4-nitro isomer.
Route 2: Multi-step Synthesis via Halogenated Intermediates
To overcome the regioselectivity issues of direct nitration, a multi-step approach starting from a pre-functionalized thiophene offers a more controlled synthesis of this compound. A common strategy involves the introduction of a halogen at the 2-position, followed by nitration and subsequent conversion of the halogen to a carboxylic acid.
Mechanistic Rationale:
This route leverages the directing effects of different substituents to achieve the desired substitution pattern. For instance, starting with 2-bromothiophene, nitration can be directed to the 4- and 5-positions. The subsequent conversion of the bromo group into a carboxylic acid can be achieved through various methods, such as Grignard formation followed by carboxylation, or a palladium-catalyzed carbonylation.
Caption: Multi-step synthesis of this compound.
Experimental Protocol:
A representative procedure is outlined below:
Step 1: Nitration of 2-Bromothiophene
-
2-Bromothiophene is dissolved in a suitable solvent, such as acetic anhydride.
-
The solution is cooled, and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise, maintaining a low temperature.
-
After the reaction is complete, the mixture is poured onto ice, and the product, a mixture of 2-bromo-4-nitrothiophene and 2-bromo-5-nitrothiophene, is extracted.
-
The isomers are separated by chromatography or crystallization.
Step 2: Carboxylation of 2-Bromo-4-nitrothiophene
-
The isolated 2-bromo-4-nitrothiophene is converted to its Grignard reagent by reacting with magnesium turnings in an anhydrous ether solvent.
-
The Grignard reagent is then carboxylated by bubbling dry carbon dioxide gas through the solution.
-
The reaction is quenched with an acidic aqueous solution.
-
The desired this compound is extracted and purified.
Performance and Advantages:
This multi-step route offers significantly better regioselectivity, leading to a higher isolated yield of the pure 4-nitro isomer. While it involves more synthetic steps, the improved control and easier purification often make it a more efficient and reliable method, especially for larger-scale synthesis.
Comparison of Synthesis Routes
| Parameter | Route 1: Direct Nitration | Route 2: Multi-step Synthesis |
| Starting Material | Thiophene-2-carboxylic acid | 2-Bromothiophene |
| Number of Steps | 1 (plus separation) | 2 (plus separation of nitro-isomers) |
| Regioselectivity | Poor, mixture of 4- and 5-nitro isomers | Good, allows for isolation of the 4-nitro intermediate |
| Typical Yield of 4-nitro isomer | Low to moderate (after separation) | Moderate to high |
| Key Challenges | Difficult separation of isomers | Handling of organometallic intermediates (Grignard) |
| Scalability | Challenging due to separation issues | More amenable to scale-up |
| Reagent & Safety Considerations | Use of strong nitrating acids | Use of reactive Grignard reagents, anhydrous conditions |
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including the desired scale, purity, and available resources.
-
For small-scale laboratory synthesis where a mixture of isomers can be tolerated or separated with available techniques, the direct nitration of thiophene-2-carboxylic acid offers a quicker, albeit less efficient, option.
-
For larger-scale production or when high purity of the 4-nitro isomer is critical, the multi-step synthesis via a halogenated intermediate is the superior and more reliable approach, despite its increased number of steps.
Ultimately, a thorough evaluation of the pros and cons of each route, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision that best suits their synthetic objectives.
References
- Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid. Organic Syntheses, 33, 94. doi:10.15227/orgsyn.033.0094
- Hartough, H. D. (1952).
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Larock, R. C. (1999).
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
A Researcher's Guide to the DFT Analysis of 4-nitrothiophene-2-carboxylic acid: A Comparative Approach
In the landscape of pharmaceutical and materials science research, 4-nitrothiophene-2-carboxylic acid stands out as a versatile building block. Its utility in the synthesis of novel therapeutic agents and functional materials necessitates a profound understanding of its molecular structure and electronic properties.[1] Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating these characteristics at the quantum level, offering predictive power that can significantly accelerate the research and development pipeline.
This guide provides a comprehensive DFT analysis of this compound, offering a comparative perspective against established experimental data for analogous compounds. As a self-validating system, the protocols described herein are designed to ensure technical accuracy and provide researchers with a solid foundation for their own computational investigations.
The Rationale Behind a DFT-Driven Approach
Before delving into the specifics of the analysis, it is crucial to understand why DFT is the computational method of choice. DFT provides a favorable balance between computational cost and accuracy for medium-sized organic molecules. It allows for the precise calculation of various molecular properties, including:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which are crucial for compound identification and characterization.
-
Electronic Properties: Understanding the distribution of electrons through the analysis of Frontier Molecular Orbitals (HOMO and LUMO), which governs the molecule's reactivity and electronic behavior.[2][3][4][5][6]
-
Spectroscopic Data: Simulating NMR chemical shifts to aid in the interpretation of experimental spectra.
By comparing these theoretical predictions with experimental data from similar molecules, we can validate our computational model and gain deeper insights into the structure-property relationships of this compound.
Experimental Workflow: A Step-by-Step DFT Analysis
The following protocol outlines a robust workflow for the DFT analysis of this compound. The choice of the B3LYP functional with a 6-311G(d,p) basis set is predicated on its proven success in providing accurate results for similar thiophene derivatives.[7]
Figure 1: A schematic representation of the DFT analysis workflow for this compound.
Step 1: Initial Structure Preparation Begin by constructing the 3D structure of this compound using a molecular modeling software.
Step 2: Geometry Optimization Perform a geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set. This step identifies the lowest energy conformation of the molecule.
Step 3: Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the vibrational frequencies for IR and Raman spectra prediction.
Step 4: NMR Chemical Shift Calculation The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.
Step 5: Analysis of Results The output from these calculations provides a wealth of information that can be compared with experimental data for validation.
Comparative Analysis: Theoretical Predictions vs. Experimental Benchmarks
Due to the limited availability of published, dedicated experimental spectra for this compound, our comparative analysis will draw upon well-established spectroscopic data for thiophene derivatives and carboxylic acids.
Vibrational Spectroscopy: A Tale of Functional Groups
The calculated vibrational frequencies can be directly compared to experimental IR and Raman spectra. Key vibrational modes to consider for this compound include:
| Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~3500-3000 (broad) | 2500-3300 (broad, due to H-bonding)[8][9] |
| C=O stretch (Carboxylic Acid) | ~1750-1700 | 1710-1760[8] |
| NO₂ asymmetric stretch | ~1550-1500 | ~1560-1520[10] |
| NO₂ symmetric stretch | ~1350-1300 | ~1355-1345[10] |
| Thiophene ring C-H stretch | ~3100-3000 | ~3100-3000[11] |
| Thiophene ring C-C stretch | ~1550-1350 | ~1530-1350[11] |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied for better agreement.
The broadness of the O-H stretching band in the experimental spectrum is a hallmark of the dimeric hydrogen-bonded structure of carboxylic acids in the solid state. DFT calculations on a single molecule will not reproduce this broadening but will predict the fundamental stretching frequency.
NMR Spectroscopy: Probing the Chemical Environment
The calculated ¹H and ¹³C NMR chemical shifts provide a detailed picture of the electronic environment of each nucleus.
¹H NMR Predictions:
| Proton | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~12-13 | ~10-13[8] | Highly deshielded proton due to the electronegativity of the oxygen atoms. |
| Thiophene Ring Protons | ~7.5-8.5 | ~7.0-8.5 | Aromatic protons, with shifts influenced by the electron-withdrawing nitro and carboxylic acid groups. |
¹³C NMR Predictions:
| Carbon | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~160-170 | ~165-185[12] | Carbonyl carbon in a carboxylic acid environment. |
| Thiophene Ring Carbons | ~120-150 | ~120-150[12] | Aromatic carbons with shifts influenced by the substituents. The carbon attached to the nitro group is expected to be significantly downfield. |
Frontier Molecular Orbitals: Unveiling Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule.
Figure 2: A conceptual diagram of HOMO, LUMO, and the energy gap.
For this compound, the electron-withdrawing nature of the nitro and carboxylic acid groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. The HOMO is likely to be localized on the thiophene ring, while the LUMO is expected to have significant contributions from the nitro group, a common feature in nitroaromatic compounds.[2][3] A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[13]
Conclusion and Future Directions
This guide has provided a comprehensive framework for the DFT analysis of this compound. By following the outlined workflow and utilizing the comparative data, researchers can gain valuable insights into the molecular and electronic properties of this important chemical entity. The strong correlation between theoretical predictions and experimental benchmarks for related compounds underscores the power of DFT as a predictive tool in chemical research.
Future work should focus on obtaining high-quality experimental spectra (FTIR, Raman, ¹H NMR, and ¹³C NMR) for this compound to allow for a direct and more rigorous comparison with the theoretical results presented here. Such a study would further validate the computational models and contribute to a more complete understanding of this versatile molecule.
References
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal.
- Theoretical spectra of thiophene, compared to the experimental... - ResearchGate.
- DFT-calculated HOMO-LUMO energy profiles... - ResearchGate.
- Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC - NIH.
- The Infrared Absorption Spectra of Thiophene Derivatives.
- SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE | Balakit | Zhurnal Prikladnoii Spektroskopii.
- Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations - PubMed.
- HOMO and LUMO energy levels for the PUs and nitroaromatic derivatives. - ResearchGate.
- HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. - ResearchGate.
- Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. - ResearchGate.
- NMR Chemical Shifts.
- 13 C NMR Chemical Shifts - Oregon State University.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH.
- FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI.
- DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures - Journal of Chemistry Letters.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - Kabale University Library.
- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - ResearchGate.
- FTIR spectra of carboxylic acids || H-bonding & conjugation effect - YouTube.
- This compound - MySkinRecipes.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Nitrothiophene Isomers: Physicochemical Properties, Reactivity, and Biological Significance
This guide provides a comprehensive comparative analysis of the key properties of nitrothiophene isomers, primarily focusing on 2-nitrothiophene and 3-nitrothiophene. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their physicochemical characteristics, chemical reactivity, and biological implications, supported by experimental data and established methodologies. Our objective is to equip you with the critical knowledge to make informed decisions in your research and development endeavors.
Introduction: The Significance of Nitrothiophenes
Nitrothiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The position of the nitro group on the thiophene ring dramatically influences the molecule's electronic properties, reactivity, and ultimately, its biological activity. Understanding these isomeric differences is paramount for the rational design of novel therapeutics and functional materials. This guide will explore these differences through a detailed examination of 2-nitrothiophene and 3-nitrothiophene, the two most common isomers, which are valuable precursors in the synthesis of a range of biologically active molecules, including anti-inflammatory, anti-fungal, and anti-cancer agents.[1]
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the nitro group from the C2 to the C3 position on the thiophene ring imparts distinct physicochemical properties to the resulting isomers. These differences, summarized in the table below, have profound implications for their behavior in both chemical reactions and biological systems.
Table 1: Comparative Physicochemical Properties of Nitrothiophene Isomers
| Property | 2-Nitrothiophene | 3-Nitrothiophene | Rationale for Differences |
| Molecular Formula | C₄H₃NO₂S | C₄H₃NO₂S | Identical |
| Molecular Weight | 129.14 g/mol [2] | 129.14 g/mol | Identical |
| Melting Point | 43-45 °C[3][4] | 75-77 °C[1] | The greater symmetry and more efficient crystal packing of 3-nitrothiophene lead to a higher melting point.[5] |
| Boiling Point | 224-225 °C[3][4] | 215 °C[1] | The stronger dipole moment of 2-nitrothiophene results in stronger intermolecular forces and a higher boiling point. |
| Dipole Moment | ~4.6 D | ~3.8 D | The electron-withdrawing nitro group at the C2 position leads to a greater charge separation compared to the C3 position. |
| Solubility | Sparingly soluble in water[6], slightly soluble in chloroform and methanol.[3] | Less soluble than the 2-nitro derivative.[5][7] | Both are poorly soluble in water due to their nonpolar character, but differences in polarity can lead to slight variations. |
| Appearance | Yellow to brown solid[6] or white to light yellow crystal powder.[4] | Colorless to pale yellow solid. | The electronic conjugation in 2-nitrothiophene contributes to its yellow color. |
The choice of experimental conditions for reactions involving these isomers must take these properties into account. For instance, the lower melting point of 2-nitrothiophene might allow for reactions to be conducted in the melt, whereas the higher melting point of 3-nitrothiophene would necessitate the use of a solvent.
Spectroscopic Characterization: Fingerprinting the Isomers
Distinguishing between 2- and 3-nitrothiophene is readily achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide unambiguous structural confirmation. The chemical shifts of the thiophene ring protons are particularly informative. In 2-nitrothiophene, the proton at C5 is the most deshielded due to the strong electron-withdrawing effect of the adjacent nitro group. The position of substituents on the thiophene ring significantly influences the electronic environment of the ring's protons and carbons, leading to distinct chemical shifts.[8]
Infrared (IR) Spectroscopy
The characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) appear in the regions of 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹, respectively. While subtle shifts may be observed between the two isomers, these bands are a hallmark of the nitro functionality. IR spectroscopy is a key technique for identifying functional groups.[9]
Mass Spectrometry (MS)
Both isomers exhibit a molecular ion peak (M⁺) at m/z = 129. Fragmentation patterns can also aid in differentiation, with characteristic losses of NO₂ (m/z = 46) and other fragments. Mass spectrometry is a powerful tool for determining the molecular weight of a compound.[9][10]
Chemical Reactivity: A Study in Contrasts
The electronic landscape of the thiophene ring is significantly perturbed by the position of the nitro group, leading to marked differences in chemical reactivity.
Electrophilic Aromatic Substitution
The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions.[11] However, the inherent reactivity of the thiophene ring, which is more reactive than benzene, still allows for some electrophilic substitutions to occur.[12]
-
2-Nitrothiophene: Electrophilic attack is directed to the C4 and C5 positions. The C4 position is comparatively less deactivated.[12]
-
3-Nitrothiophene: Electrophilic attack is directed to the C2 and C5 positions.
Nucleophilic Aromatic Substitution (SNAAr)
The presence of the electron-withdrawing nitro group activates the thiophene ring towards nucleophilic aromatic substitution, a reaction that is generally difficult for the parent thiophene.[13]
-
2-Nitrothiophene: The nitro group strongly activates the C5 position for nucleophilic attack.
-
3-Nitrothiophene: The nitro group activates the C2 position for nucleophilic attack.
This differential reactivity is a powerful tool for the regioselective functionalization of the thiophene core.
Reduction of the Nitro Group
The nitro group in both isomers can be readily reduced to an amino group, providing a versatile synthetic handle for further derivatization. Common reducing agents include tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The resulting aminothiophenes are valuable building blocks in medicinal chemistry.
Experimental Protocol: A General Procedure for the Nitration of Thiophene
This protocol is adapted from a classic and widely cited method that provides a high yield of a mixture of 2- and 3-nitrothiophene.[14][15]
-
Preparation of Solutions: Dissolve 84g (1 mole) of thiophene in 340 cc of acetic anhydride. In a separate container, dissolve 80g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid, ensuring to cool the mixture.[15]
-
Initial Reaction: In a 2-liter three-necked flask equipped with a stirrer and thermometer, add half of the nitric acid solution and cool to 10°C.[15]
-
Addition of Thiophene: Slowly add half of the thiophene solution dropwise, maintaining the temperature below room temperature.[15]
-
Completion of Addition: After the initial addition, cool the mixture back to 10°C and add the remaining nitric acid solution. Then, continue the dropwise addition of the remaining thiophene solution.[15]
-
Reaction Time: Allow the mixture to stir at room temperature for two hours.[15]
-
Precipitation: Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the pale yellow crystalline product.[14][15]
-
Isolation: Filter the solid product and wash it thoroughly with ice water.[15]
Diagram: Synthetic Utility of Nitrothiophene Isomers
Caption: Comparative reactivity pathways of 2- and 3-nitrothiophene.
Biological Activity and Toxicological Profile
The isomeric position of the nitro group has a profound impact on the biological activity and toxicity of nitrothiophenes. Nitroaromatic compounds are known for a wide spectrum of biological activities, including antimicrobial and antiparasitic effects.[16][17] The mechanism of action often involves the enzymatic reduction of the nitro group to generate reactive intermediates that can cause cellular damage.
-
Antimicrobial and Antiparasitic Activity: Many nitrothiophene derivatives have been investigated for their antimicrobial and antiparasitic properties. The position of the nitro group can influence the efficiency of this bioactivation and, consequently, the biological activity.
-
Mutagenicity and Genotoxicity: A significant concern with nitroaromatic compounds is their potential for mutagenicity and genotoxicity. The addition of a nitro-group to benzamine molecules, for instance, has been shown to convert them into direct mutagens.[18] Some 5-nitrothiophenes have demonstrated significant oncogenic activity in rats.[19] The presence of a nitro group, however, does not always correlate with increased cytotoxicity or the potency of inducing chromosomal aberrations.[18] Comparative studies on dinitrotoluene isomers have shown that different isomers exhibit varying levels of toxicity.[20]
Workflow: In Vitro Evaluation of Nitrothiophene Derivatives
Caption: A typical workflow for the in vitro evaluation of nitrothiophene isomers.
Conclusion and Future Perspectives
The comparative analysis of 2- and 3-nitrothiophene highlights the critical role of isomeric substitution in determining the physicochemical properties, chemical reactivity, and biological activity of these important heterocyclic compounds. A thorough understanding of these differences is essential for the rational design and development of new molecules with desired properties, whether for therapeutic applications or advanced materials. Future research will likely focus on exploiting the unique reactivity of each isomer to synthesize novel, complex molecular architectures and to further elucidate the structure-activity relationships that govern their biological effects.
References
- D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144–5150.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrothiophene.
- BenchChem. (2025). Comparative NMR Analysis of 2-Nitro-benzo[b]thiophene-3-carbonitrile and Related Analogues.
- BenchChem. (2025). A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution of 2-Nitrothiophene.
- BenchChem. (2025). Application Notes and Protocols for the Nitration of Thiophene.
- Jung, R., Scheutwinkel-Reich, M., & Neumann, H. G. (1987). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.
- Cohen, S. M., Ertürk, E., Von Esch, A. M., Crovetti, A. J., & Bryan, G. T. (1973). Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. Journal of the National Cancer Institute, 51(2), 403–417.
- Scribd. (n.d.). Prior Practice 3 2-Nitrothiophene.
- Turner, J. H., Rickert, D. E., Bechtold, W. E., & Dahl, A. R. (1987). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. Toxicology and applied pharmacology, 90(2), 266–275.
- Asymptote Classes. (2021, September 15). Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507 [Video]. YouTube.
- National Toxicology Program. (1992). NTP Technical report on the toxicity studies of ortho-, meta-, and para- Nitrotoluenes (CAS Nos. 88-72-2, 99-08-1, 99-99-0) Administered in Dosed Feed to F344/N Rats And B6C3F1 Mice.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Química Organica.org. (n.d.). Electrophilic substitution on thiophene.
- Google Patents. (n.d.). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- ACS Publications. (n.d.). One-Pot Two-Component [3 + 2] Cycloaddition/Annulation Protocol for the Synthesis of Highly Functionalized Thiophene Derivatives.
- BenchChem. (2025). A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives.
- PubMed. (n.d.). Structure-toxicity relationships of nitroaromatic compounds.
- PubMed. (n.d.). Comparative toxicological studies of indole, benzo[b] thiophene, and 1-methylindole derivatives.
- ResearchGate. (n.d.). (PDF) Computational studies of functional polythiophenes: Overlap with device characteristics.
- PubMed. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Google Patents. (n.d.). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video].
- Cengage. (n.d.). Mass Spectrometry and Infrared Spectroscopy.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- NIST. (n.d.). Thiophene, 2-nitro-.
- Organic Syntheses. (n.d.). 2-nitrothiophene.
- Sciforum. (n.d.). COMPARISON OF THE REACTIVITY BETWEEN NITROTHIOPHENES AND NITROSELENOPHENES IN POLAR CYCLOADDITION REACTIONS.
- YouTube. (2017, November 13). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration [Video].
- PubChem. (n.d.). Thiophene, 2-nitro-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiophene, 2-nitro- | C4H3NO2S | CID 11866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Nitrothiophene | 609-40-5 [chemicalbook.com]
- 5. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Thiophene, 2-nitro- [webbook.nist.gov]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Comparative toxicological studies of indole, benzo[b] thiophene, and 1-methylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiophene, 2-nitro- [webbook.nist.gov]
- 18. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Acidity of Thiophene Carboxylic Acids for Researchers and Drug Development Professionals
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, prized for their bioisosteric relationship with benzene and their unique electronic properties that can be finely tuned to optimize drug-target interactions.[1][2] A critical physicochemical parameter governing the behavior of thiophene-containing molecules in biological systems is the acidity of appended functional groups, particularly carboxylic acids. This guide provides an in-depth comparison of the acidity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, supported by experimental data and a detailed protocol for pKa determination, to empower researchers in the rational design of novel therapeutics.
Understanding Acidity in Heterocyclic Carboxylic Acids: The Electronic Influence of the Thiophene Ring
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -logKa). A lower pKa value signifies a stronger acid. The stability of the corresponding carboxylate anion (conjugate base) is the primary determinant of acidity.[3][4] In aromatic and heteroaromatic systems, the acidity of a carboxylic acid is modulated by the electronic effects—inductive and resonance—exerted by the ring.
The thiophene ring, an electron-rich aromatic heterocycle, exerts a net electron-withdrawing effect, which is crucial for the acidity of its carboxylic acid derivatives.[5][6] This effect is a combination of two opposing forces:
-
Inductive Effect (-I): The electronegative sulfur atom withdraws electron density from the ring through the sigma bonds. This effect is distance-dependent and is more pronounced at positions closer to the heteroatom.
-
Resonance Effect (+M or +R): A lone pair of electrons on the sulfur atom participates in the π-electron system of the ring, donating electron density.[7][8]
The interplay of these effects, and their positional dependence, leads to significant differences in the acidity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Acidity Comparison: Thiophene-2-Carboxylic Acid vs. Thiophene-3-Carboxylic Acid
Experimental data consistently shows that thiophene-2-carboxylic acid is a stronger acid than thiophene-3-carboxylic acid . This can be attributed to the greater stabilization of the thiophene-2-carboxylate anion.
At the 2-position, the electron-withdrawing inductive effect of the sulfur atom is more potent due to its proximity to the carboxyl group. This effect helps to delocalize the negative charge of the carboxylate anion, thereby stabilizing it. While the resonance effect donates electron density to the ring, the inductive effect is the dominant factor in stabilizing the conjugate base at the 2-position.
In contrast, at the 3-position, the inductive effect of the sulfur atom is weaker. Consequently, the thiophene-3-carboxylate anion is less stabilized, resulting in a weaker acid (higher pKa). Computational studies have suggested that an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur in a specific conformer of thiophene-2-carboxylic acid can polarize the acid function, potentially contributing to its higher reactivity and acidity.[9]
Comparative Acidity Data
To provide a broader context, the pKa values of thiophene carboxylic acids are compared with those of other relevant aromatic and heterocyclic carboxylic acids in the table below.
| Compound | pKa Value |
| Thiophene-2-carboxylic acid | 3.49 - 3.51 [10][11][12] |
| Thiophene-3-carboxylic acid | 4.10 [13] |
| Furan-2-carboxylic acid | 3.16 |
| Furan-3-carboxylic acid | 3.96 |
| Pyrrole-2-carboxylic acid | 4.44 |
| Benzoic acid | 4.20 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, solvent).
The data clearly illustrates that thiophene-2-carboxylic acid is a stronger acid than both thiophene-3-carboxylic acid and benzoic acid. The greater acidity of furan-2-carboxylic acid compared to thiophene-2-carboxylic acid can be attributed to the higher electronegativity of the oxygen atom in furan, which exerts a stronger inductive electron-withdrawing effect.[14] Conversely, the lower acidity of pyrrole-2-carboxylic acid is due to the electron-donating nature of the nitrogen atom, which destabilizes the carboxylate anion.[15]
Visualizing the Electronic Effects
The following diagram illustrates the key electronic effects influencing the stability of the carboxylate anions of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Caption: Electronic effects on thiophene carboxylate anions.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids and bases.[16][17] The following protocol provides a step-by-step guide for the determination of the pKa of a thiophene carboxylic acid.
I. Materials and Equipment
-
Thiophene carboxylic acid sample (e.g., thiophene-2-carboxylic acid)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized, CO2-free water
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Nitrogen gas supply for purging
II. Experimental Procedure
-
Preparation of the Analyte Solution:
-
Accurately weigh a sufficient amount of the thiophene carboxylic acid to prepare a solution with a concentration of at least 10⁻⁴ M.[18]
-
Dissolve the sample in a known volume of CO2-free deionized water. A co-solvent like methanol may be used for sparingly soluble compounds, but the pKa will be specific to that solvent mixture.[18]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[19]
-
-
Initial pH Adjustment:
-
Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode.
-
Begin stirring the solution gently.
-
Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[19]
-
Add 0.1 M HCl to the solution to lower the pH to approximately 1.8-2.0, ensuring the complete protonation of the carboxylic acid.[17][19]
-
-
Titration:
-
Titrate the acidic solution with the standardized 0.1 M NaOH solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH reaches approximately 12-12.5, well past the equivalence point.[17][19]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[20]
-
The volume of NaOH at the half-equivalence point corresponds to the point where half of the carboxylic acid has been neutralized.
-
At the half-equivalence point, the pH of the solution is equal to the pKa of the carboxylic acid.[19]
-
III. Causality Behind Experimental Choices
-
CO2-free water and nitrogen purging: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, a weak acid that would be titrated along with the analyte, leading to inaccurate results.[18]
-
Constant ionic strength: The activity of ions in solution is affected by the total ionic concentration. Maintaining a constant ionic strength with an inert salt like KCl ensures that the measured pKa is not influenced by changes in ionic activity during the titration.[19]
-
Initial acidification: Starting the titration at a low pH ensures that the carboxylic acid is fully protonated at the beginning of the experiment, allowing for a clear and accurate determination of the equivalence point.[17]
Experimental Workflow Diagram
The following diagram outlines the workflow for the potentiometric determination of pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of thiophene carboxylic acids is a nuanced property governed by the electronic interplay between the sulfur heteroatom and the carboxyl group. Thiophene-2-carboxylic acid is demonstrably more acidic than its 3-isomer due to the more effective stabilization of its conjugate base via the inductive effect of the sulfur atom. A thorough understanding of these principles, coupled with robust experimental techniques like potentiometric titration, is indispensable for medicinal chemists and drug development professionals. This knowledge facilitates the rational design of thiophene-based drug candidates with optimized physicochemical properties for enhanced efficacy and bioavailability.
References
- The Intersection of Aromaticity and Electronic Properties in Substituted Thiophenes: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
- thiophene-2-carboxylic acid - ChemBK. (2024).
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry.
- 2-Thiophenecarboxylic acid CAS#: 527-72-0 - ChemicalBook. (n.d.).
- What is the acidity order of thiophene pyrrole and furan? - Quora. (2017).
- Basic behavior of pyrrole, thiophene and furan - Química Organica.org. (n.d.).
- Thiophene - Wikipedia. (n.d.).
- Thiophene-2-carboxylic acid(527-72-0) - ChemicalBook. (n.d.).
- Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed. (2020).
- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH. (n.d.).
- Thiophene derivatives - Georganics. (n.d.).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.).
- THIOPHENE AND ITS DERIVATIVES. (n.d.).
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024).
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
- Basicity and Acidic Character of Pyrrole, Furan and Thiophene - I - YouTube. (2021).
- Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed. (2010).
- 21.2: Acidity of Carboxylic Acids - Chemistry LibreTexts. (2020).
- Carboxylic acids and Nitriles - Philadelphia University. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. Thiophene derivatives - Georganics [georganics.sk]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 12. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. 3-Thiophenezoic acid | 88-13-1 [chemicalbook.com]
- 14. quora.com [quora.com]
- 15. Basic behavior of pyrrole, thiophene and furan [quimicaorganica.org]
- 16. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to Thiophene-2-Carboxylic Acid Derivatives
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of thiophene-2-carboxylic acid derivatives as a promising class of enzyme inhibitors. While the broader class of thiophene carboxylic acids has demonstrated significant potential, this guide will focus on available data to illuminate structure-activity relationships and underscore the potential for further derivatization, including with functionalities such as the nitro group.
Introduction: The Thiophene Scaffold in Enzyme Inhibition
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its bioisosteric similarity to the benzene ring but with distinct electronic properties that can be exploited for improved potency, selectivity, and pharmacokinetic profiles. When coupled with a carboxylic acid moiety, these derivatives present a compelling starting point for the design of inhibitors targeting a range of enzymes. This guide will delve into the efficacy of substituted thiophene-2-carboxylic acids, with a primary focus on their well-documented activity as inhibitors of D-amino acid oxidase (DAO), a key enzyme in neuroscience.
Mechanism of Action: A Tale of Two Scaffolds Against D-Amino Acid Oxidase
D-amino acid oxidase (DAO) is a flavoenzyme that degrades D-serine, a crucial co-agonist of NMDA receptors in the brain.[1][2] Inhibition of DAO is a therapeutic strategy for neurological conditions like schizophrenia, where D-serine levels are dysregulated.[2] Recent studies have identified both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid as novel scaffolds for DAO inhibition.[1]
The inhibitory action of these compounds is rooted in their ability to interact with key residues in the active site of DAO. Crystallographic studies have revealed that the thiophene ring of these inhibitors engages in a tight stacking interaction with the side chain of Tyrosine 224 (Tyr224).[1] This interaction is a departure from how some other DAO inhibitors function, which often utilize a secondary pocket that becomes accessible when Tyr224 is in a different conformation.[1] The thiophene derivatives, through this stacking, effectively lock the active site in a conformation that is inhospitable to the substrate.
Caption: Mechanism of DAO inhibition by thiophene-2-carboxylic acid derivatives.
Comparative Efficacy: A Look at the Numbers
The true measure of an inhibitor's potential lies in its quantitative performance. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of substituted thiophene-2-carboxylic acid and thiophene-3-carboxylic acid derivatives against human DAO. This data provides a clear picture of the structure-activity relationship (SAR) for this class of inhibitors.
| Compound ID | Scaffold | Substitution | IC50 (µM)[1] |
| 1a | Thiophene-2-carboxylic acid | None | 7.8 |
| 1b | Thiophene-2-carboxylic acid | 5-fluoro | Potent (exact value not specified) |
| 1c | Thiophene-2-carboxylic acid | 5-chloro | Potent (exact value not specified) |
| 1d | Thiophene-2-carboxylic acid | 5-bromo | Potent (exact value not specified) |
| 1e | Thiophene-2-carboxylic acid | 5-methyl | Potent (exact value not specified) |
| 2a | Thiophene-3-carboxylic acid | None | 4.4 |
| 2b | Thiophene-3-carboxylic acid | 5-chloro | 0.04 |
| 2c | Thiophene-3-carboxylic acid | 5-methyl | Potent (exact value not specified) |
| Benzoic Acid | Benzoic Acid | - | >100 (comparative) |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that small substituents at the 5-position of the thiophene ring are well-tolerated and can significantly enhance inhibitory potency.[1] For instance, the introduction of a chloro or methyl group at this position on the thiophene-3-carboxylic acid scaffold leads to a substantial improvement in activity, with 5-chlorothiophene-3-carboxylic acid (2b ) emerging as a highly potent inhibitor with an IC50 of 0.04 µM.[1] In contrast, larger substituents tend to decrease or abolish activity.[1]
While specific data for a 4-nitro-substituted thiophene-2-carboxylic acid is not available in this dataset, the general SAR suggests that the electronic and steric properties of a substituent at the 4- or 5-position are critical for potent inhibition. The electron-withdrawing nature of a nitro group could potentially influence the electronic properties of the thiophene ring and its interaction with Tyr224. However, without experimental data, this remains a hypothesis to be tested.
Beyond DAO: Expanding the Horizon
The versatility of the thiophene carboxylic acid scaffold extends beyond DAO inhibition. For instance, benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), with the lead compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, exhibiting an IC50 of 3.19 µM.[3] Furthermore, derivatives of the related thieno[2,3-d]pyrimidine scaffold have shown potent inhibition of human protein kinase CK2.[4] These findings underscore the broad applicability of thiophene-based carboxylic acids in targeting diverse enzyme families.
Experimental Protocols: A Guide to Assay and Synthesis
Reproducibility is the bedrock of scientific advancement. To that end, this section provides a detailed, step-by-step methodology for a D-amino acid oxidase inhibition assay, as well as a general synthetic scheme for thiophene-2-carboxylic acid derivatives.
D-Amino Acid Oxidase (DAO) Inhibition Assay
This protocol is based on methods commonly used to assess DAO activity.
-
Reagents and Buffers:
-
Recombinant human D-amino acid oxidase (hDAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Inhibitor compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.
-
Add the inhibitor compound at various concentrations to the wells of a 96-well plate. Include a control with DMSO only.
-
Add the hDAO enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding D-serine to all wells.
-
Monitor the fluorescence increase (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader. The fluorescence is proportional to the amount of hydrogen peroxide produced by the DAO reaction.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a typical D-amino acid oxidase (DAO) inhibition assay.
General Synthesis of Thiophene-2-Carboxylic Acid Amide Derivatives
Many thiophene-2-carboxylic acid derivatives, including amides, can be synthesized through standard coupling reactions.
-
Activation of the Carboxylic Acid:
-
Dissolve the substituted thiophene-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to form the activated ester.
-
-
Amide Bond Formation:
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.
-
Conclusion and Future Directions
The thiophene-2-carboxylic acid scaffold represents a versatile and potent platform for the development of novel enzyme inhibitors. The well-defined structure-activity relationship for DAO inhibition provides a clear roadmap for the design of next-generation compounds with enhanced potency and selectivity. While direct experimental data on 4-nitrothiophene-2-carboxylic acid derivatives as enzyme inhibitors is currently limited in the public domain, the foundational knowledge of the thiophene scaffold's inhibitory mechanism strongly suggests that this is a fertile area for future investigation. Researchers are encouraged to explore the synthesis and biological evaluation of these and other novel derivatives to unlock their full therapeutic potential.
References
- Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF91S6ta1MvMWwgrI-odhpzuz9bPWzWGduPTnxZTP8uGFxWoEjpHoHzsFEvipvlWbgYNwscWzlYETxmKe0969eYt6ydHUe1s6TKWCJETGgqGPe9HvnxQv2b7e30ButqhI02qoeum9K2qRyvjHo=]
- Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoSfMBhZbdl9VW--X8t_MbPhdyEZZ9n9dPhGGZ5vhl_dvPJXWJnP88zQgScBqDeGps-365tFDKBisCFbBh0Kc12jDsekRM0usIxjKg7wXTuwvphuOUtGO08gKZ__JGiLJMiPw8fs62YsyGL51QCXoyVTZSmDpN1u6LtlYExk08opWeyN2hAfGrWigqyCmSSBIyfWXg2kT3mx8TprY=]
- Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5f03CiTpOrii4zZyPq015nbvnWsws7dlSvChGPjhd-mrC_CLZkvJUtX09dkTYlQm4mXWDOKLSX6QeRoRkKDCS0exwUVIYPnpa-ZVuOHfKXFInwXRS9cfM4VBoCC9tz-Bgekba]
- Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmzGsAx1fJ0KpaTl1mJH4LjuhC6ly0CyqlgK50xQrOSN3UaN9JNElgZlSpf22Em5WNX5bGDhPcsBi3ETxI415k2auZNM_Qd5Tt0AghPD4UE_TLJwk6yPnmcOwRpCkpQg-7ndD-]
Sources
- 1. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Identification of Synthesized 4-Nitrothiophene-2-Carboxylic Acid
In the landscape of pharmaceutical and materials science research, the unequivocal confirmation of a synthesized molecule's identity is the bedrock of reliable and reproducible results. 4-Nitrothiophene-2-carboxylic acid serves as a crucial heterocyclic building block, particularly in the development of novel therapeutic agents and functional materials.[1] Its precise structure, characterized by the specific placement of the nitro and carboxylic acid groups on the thiophene ring, dictates its reactivity and biological activity. An error in identifying this regioisomer can lead to failed experiments, misinterpreted data, and significant delays in development pipelines.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the definitive identification of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to build a self-validating system for structural confirmation. The approach detailed herein is designed to not only confirm the presence of the target molecule but also to confidently rule out common impurities and isomeric alternatives.
The Analytical Workflow: An Orthogonal & Phased Approach
A robust identification strategy does not rely on a single piece of data. Instead, it integrates evidence from multiple, independent (orthogonal) techniques. Each method interrogates a different molecular property, and together, they provide a composite, high-confidence structural assignment.
Caption: Comparison of expected ¹H NMR for 4- and 5-nitro isomers.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient resolution to accurately determine coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
D₂O Exchange: After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to confirm the identity of the carboxylic acid proton signal.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a fast and simple method that confirms the presence of key functional groups by measuring the absorption of infrared light, which excites molecular vibrations. [2][3]While not sufficient for full structure elucidation on its own, it provides crucial, corroborating evidence.
Causality & Interpretation: Characteristic Vibrations
For this compound, the IR spectrum serves as a fingerprint, validating the presence of the three core components: the carboxylic acid, the nitro group, and the thiophene ring.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |
| Carboxylic Acid | C=O stretch | 1690-1760 | Strong, sharp |
| Nitro Group | Asymmetric NO₂ stretch | 1500-1560 | Strong |
| Nitro Group | Symmetric NO₂ stretch | 1345-1385 | Strong |
| Thiophene Ring | C-H & C=C stretches | ~3100 & ~1530 | Medium to weak |
References for absorption ranges. [4][5][6][7] The presence of the extremely broad O-H stretch overlapping the C-H region, combined with a strong carbonyl (C=O) peak and two strong nitro (NO₂) peaks, provides a high-confidence confirmation of the intended functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of the ATR accessory. No KBr pellet is needed.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and compare them to the expected values.
Melting Point: A Classic Indicator of Identity and Purity
Melting point is a fundamental physical property. For a pure crystalline solid, melting occurs over a narrow temperature range. The presence of impurities typically causes both a depression and a broadening of this range.
-
Reference Value: The reported melting point for this compound is in the range of 195 - 199 °C . [8]* Interpretation: A sharp melting point within this range is a strong indicator of both correct identity and high purity. A broad or depressed melting point suggests the presence of impurities, such as unreacted starting materials or isomeric byproducts.
Summary & Conclusion
Confirming the identity of synthesized this compound requires a multi-faceted, evidence-based approach. No single technique is sufficient. The definitive confirmation rests on the convergence of data from orthogonal methods:
-
HRMS confirms the correct elemental formula (C₅H₃NO₄S).
-
IR Spectroscopy confirms the presence of the carboxylic acid and nitro functional groups.
-
¹H and ¹³C NMR Spectroscopy confirms the specific connectivity of the atoms and, most critically, distinguishes the desired 4-nitro regioisomer from other possibilities.
-
Melting Point provides a simple, rapid assessment of identity and purity.
By systematically applying this workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in using this compound as a building block for future discoveries.
References
- Bouling Chemical Co., Limited. (n.d.). 4-Nitro-2-Thiophene Carboxylic Acid.
- Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- ResearchGate. (n.d.). The synthesis and analysis of organic compounds.
- MySkinRecipes. (n.d.). This compound.
- ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid.
- IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds.
- Reddit. (2022). How to know which lab techniques to use for synthesis?
- Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 4-nitrophenyl ester.
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.
- PubChemLite. (2025). This compound (C5H3NO4S).
- ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- University of Calgary. (n.d.). IR: carboxylic acids.
- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- University of Pittsburgh. (n.d.). Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Rose-Hulman Institute of Technology. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- Organic Syntheses. (n.d.). 2-nitrothiophene.
- ResearchGate. (n.d.). ¹H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid.
- PubChem. (n.d.). 2-Thiophenecarboxylic acid.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids.
- Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. rroij.com [rroij.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
A Senior Application Scientist's Guide to Benchmarking 4-Nitrothiophene-2-carboxylic Acid Against Other Nitroaromatic Compounds
For fellow researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for evaluating the biological and electrochemical properties of 4-nitrothiophene-2-carboxylic acid. While this compound is a valuable building block in medicinal chemistry, a direct comparative analysis is hampered by the limited availability of public experimental data.[1] This guide, therefore, serves a dual purpose: it presents a clear, actionable methodology for benchmarking nitroaromatic compounds and provides available data for key comparators—metronidazole, nitrofurantoin, and nitrobenzene—to establish a baseline for your own in-house evaluation of this compound.
The Significance of Nitroaromatic Compounds in Drug Discovery
Nitroaromatic compounds are a cornerstone of medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antiprotozoal, and anticancer effects.[2] Their biological action is often intrinsically linked to the bioreduction of the nitro group, a process that can lead to the generation of reactive nitrogen species capable of damaging cellular macromolecules in target organisms.[3] However, this same reactivity can also be associated with toxicity, making a thorough and comparative evaluation of any new nitroaromatic candidate essential.[2]
This compound, with its thiophene core, presents an interesting scaffold for the development of novel therapeutics. The thiophene ring is a common isostere for a benzene ring in drug design, and its derivatives have shown promising biological activities.[4][5][6] The presence of both a nitro group and a carboxylic acid moiety on this scaffold allows for a wide range of chemical modifications to modulate its properties.[1]
This guide will walk you through the essential assays for characterizing this compound: cytotoxicity assessment, antimicrobial activity determination, and redox potential analysis.
Key Benchmarking Parameters and Experimental Protocols
A robust evaluation of a novel nitroaromatic compound hinges on three key experimental pillars: its effect on mammalian cell viability (cytotoxicity), its efficacy against microbial targets (antimicrobial activity), and its inherent electrochemical properties (redox potential).
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity. The half-maximal inhibitory concentration (IC50) is the standard metric derived from this assay, representing the concentration of a compound that inhibits 50% of the cell population's metabolic activity.[5]
-
Cell Seeding:
-
Culture a relevant mammalian cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if evaluating anticancer potential) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and the comparator compounds (metronidazole, nitrofurantoin, nitrobenzene) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
| Compound | Cell Line | IC50 | Source |
| This compound | Data not available | To be determined | |
| Metronidazole | DLD-1 colorectal cancer | Statistically significant decrease in viability at 0.1, 10, 50, and 250 µg/mL after 48h | [7] |
| Nitrofurantoin | Human lymphocytes | Metabolites are cytotoxic in a dose-dependent manner | [4] |
| Nitrobenzene | SMMC-7721 hepatocarcinoma | >8 mmol/L | [8] |
Note: Cytotoxicity data can be highly cell-line and condition-dependent. The provided data serves as a reference, and direct comparison requires testing all compounds under identical conditions.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] It is a fundamental measure of a compound's antimicrobial potency.
-
Preparation of Bacterial Inoculum:
-
Culture a relevant bacterial strain (e.g., Escherichia coli ATCC 25922) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of a working solution of the test compound (at twice the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no compound), and well 12 as a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Diagram of the Broth Microdilution MIC Assay Workflow
Caption: Workflow of the broth microdilution MIC assay.
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
| This compound | E. coli | To be determined | |
| Metronidazole | E. coli (with impaired DNA repair) | Lower MIC than parent strains | [9][10] |
| Nitrofurantoin | E. coli | 1 - 128 (MIC90: 16) | [1][11] |
| Nitrobenzene | Data not available | To be determined |
Note: The activity of metronidazole against E. coli is complex and can be strain-dependent. Nitrobenzene is not typically used as an antibiotic.
Redox Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the reduction and oxidation processes of a molecule. For nitroaromatic compounds, the reduction potential of the nitro group is a critical parameter as it relates to its likelihood of being bioreduced to a reactive species. A more easily reduced compound (less negative reduction potential) may be more readily activated in a biological system.
-
Electrolyte Preparation:
-
Prepare a suitable electrolyte solution, for example, a phosphate buffer (pH 7.4) with a supporting electrolyte like 0.1 M KCl. The choice of solvent (aqueous, non-aqueous, or mixed) will depend on the solubility of the compound.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Sample Preparation:
-
Dissolve the nitroaromatic compound in the electrolyte solution to a known concentration (e.g., 1 mM).
-
-
Voltammetric Scan:
-
Immerse the electrodes in the sample solution.
-
Apply a potential scan using a potentiostat, sweeping from an initial potential to a final potential and then back to the initial potential. The potential range should be chosen to encompass the reduction of the nitro group.
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis:
-
Identify the cathodic peak potential (Epc), which corresponds to the reduction of the nitro group.
-
Compare the Epc values of this compound with those of the comparator compounds. A less negative Epc indicates that the compound is easier to reduce.
-
Diagram of a Typical Cyclic Voltammogram for a Nitroaromatic Compound
Caption: Idealized cyclic voltammogram showing the reduction peak.
| Compound | Reduction Peak Potential (Epc) vs. Ag/AgCl | Conditions | Source |
| This compound | To be determined | ||
| Metronidazole | ~ -0.4 V | pH 2.0 | [12] |
| Nitrofurantoin | ~ -0.75 V | Blood medium | |
| Nitrobenzene | ~ -0.71 V | pH 9.9 |
Note: Redox potentials are highly dependent on experimental conditions such as pH, solvent, and electrode material. The provided values are for reference and direct comparison requires analysis under identical conditions.
Synthesizing the Data: A Comparative Framework
Once you have generated the experimental data for this compound, you can populate the tables above for a direct comparison. Here’s how to interpret the integrated data:
-
Therapeutic Index: A preliminary therapeutic index can be estimated by comparing the cytotoxicity (IC50) with the antimicrobial activity (MIC). A compound that is highly active against microbes at concentrations well below those that are toxic to mammalian cells is a more promising candidate.
-
Structure-Activity Relationship (SAR): The redox potential provides insight into the ease of activation of the nitro group. Correlating this with the biological activity data can help in understanding the mechanism of action and in designing future derivatives with improved properties. For instance, if a lower reduction potential correlates with higher antimicrobial activity, it would suggest that bioreduction is a key step in its mechanism.
-
Benchmarking Against Established Drugs: Comparing the performance of this compound against metronidazole and nitrofurantoin provides a valuable context. These drugs have well-understood clinical profiles, and benchmarking against them can help to position your compound in terms of potential efficacy and safety. Nitrobenzene serves as a simple nitroaromatic baseline, which is expected to have high toxicity and low specific antimicrobial activity.
Conclusion
This guide provides a robust framework for the systematic benchmarking of this compound against other relevant nitroaromatic compounds. By following the detailed experimental protocols for cytotoxicity, antimicrobial activity, and redox potential, researchers can generate the necessary data to build a comprehensive profile of this promising molecule. While the lack of publicly available data for this compound necessitates in-house testing, the provided comparative data for established nitroaromatics and the structured approach outlined herein will empower you to make informed decisions in your drug discovery and development endeavors.
References
- Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108. [Link]
- MySkinRecipes. (n.d.). This compound.
- MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals.
- Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC).
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- ResearchGate. (n.d.). Cyclic voltammograms of 1 mM metronidazole in BRB solution (pH 2.0)....
- ResearchGate. (n.d.). Cyclic voltammogram of nano nitrofurantoin at different concentration in blood medium on GCE.
- PubMed. (1987). Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential.
- PubMed. (2020). In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model.
- National Center for Biotechnology Information. (2023). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections.
- PubMed. (2011). In vitro antimicrobial activity of nitrofurantoin against Escherichia coli and Staphylococcus pseudintermedius isolated from dogs and cats.
- ResearchGate. (2018). (PDF) ELECTROCHEMICAL STUDY OF NITROFURANTOIN AT MICRO-AND NANOPARTICLES IN BLOOD MEDIUM USING CYCLIC VOLTAMMETRIC TECHNIQUE.
- Oxford Academic. (1984). in-vitro activity of metronidazole against strains of Escherichia coli with impaired DNA repair systems. Journal of Antimicrobial Chemotherapy.
- PubMed. (2009). Determination of nitrobenzene by differential pulse voltammetry and its application in wastewater analysis.
- ResearchGate. (n.d.). Cyclic voltammograms of nitrobenzene on different electrodes (pH 5.0):....
- PubMed. (1984). The in-vitro activity of metronidazole against strains of Escherichia coli with impaired DNA repair systems.
- ResearchGate. (n.d.). Cytotoxicity activity with the IC 50 values. Statistical significance....
- National Center for Biotechnology Information. (1981). Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism.
- Wikipedia. (n.d.). IC50.
- MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.
- Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
- ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
- National Center for Biotechnology Information. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.
- National Center for Biotechnology Information. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases.
- PubMed. (n.d.). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line].
- ResearchGate. (n.d.). The effect of compounds and metronidazole at IC 50 on the in vitro growth of Entamoeba histolytica trophozoites at different incubation periods.
- National Center for Biotechnology Information. (2018). Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line.
- PubMed. (2017). Light induced cytotoxicity of nitrofurantoin toward murine melanoma.
- Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.
- Journal of Electrochemistry. (n.d.). Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors.
- National Center for Biotechnology Information. (2018). Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line.
- PubMed. (n.d.). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line].
- National Center for Biotechnology Information. (1981). Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism.
Sources
- 1. This compound [myskinrecipes.com]
- 2. d-nb.info [d-nb.info]
- 3. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phen" by Li-Yuan Lan, Yang-Ye Jiang et al. [jelectrochem.xmu.edu.cn]
- 9. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijpsr.com [ijpsr.com]
- 12. 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents [aimspress.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Nitrothiophene-2-Carboxylic Acid
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and procedural excellence. Handling and disposing of specialized reagents like 4-nitrothiophene-2-carboxylic acid requires more than just following steps; it demands a deep understanding of the chemical's nature to ensure the safety of personnel and the protection of our environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the subject compound is paramount. This compound (C₅H₃NO₄S) is a nitro-substituted heterocyclic compound often used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules[1]. Its structure, featuring both a nitro group and a carboxylic acid on a thiophene ring, dictates its reactivity and hazard profile.
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system[2][3]. While comprehensive toxicological data is not always available for specialized intermediates, the presence of the nitro group suggests caution. Nitroaromatic compounds as a class can have complex toxicological profiles, and thermal decomposition can release toxic gases, including oxides of nitrogen (NOx) and sulfur (SOx)[2][4][5].
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₄S | [1][6][7] |
| Molecular Weight | 173.15 g/mol | [1][6][7] |
| Appearance | Typically a yellow to off-white or brown solid | [3][6] |
| Melting Point | 195 - 199 °C | [6] |
| Solubility | Poorly soluble in water | [6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx) | [2][4][5] |
| Incompatibilities | Strong oxidizing agents, strong bases | [6][8] |
This initial assessment confirms that this compound must be treated as a hazardous chemical waste. It cannot be disposed of via standard laboratory drains or regular trash[9][10]. The guiding principle is to ensure it is collected, segregated, and transferred to a licensed hazardous waste disposal facility in accordance with all regulations[3][11][12].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final collection by Environmental Health and Safety (EHS) personnel.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocol: Waste Collection and Preparation
Objective: To safely collect and prepare solid and minimally contaminated waste of this compound for disposal.
Materials:
-
Designated hazardous waste container (wide-mouth, high-density polyethylene (HDPE) or glass with a screw-top lid).
-
EHS-provided hazardous waste label.
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
Procedure:
-
Container Selection:
-
Choose a clean, dry, and robust container that is chemically compatible with the waste. For solid waste, a wide-mouth HDPE container is ideal. Ensure the container is in good condition with no cracks or residue[12].
-
Causality: Using a compatible container prevents chemical degradation of the container itself, which could lead to leaks. The original manufacturer's container is often a suitable choice if empty and in good condition[13].
-
-
Waste Segregation (Critical Step):
-
Designate a specific container for "Solid Halogen-Free Organic Acid Waste" or a similar classification provided by your institution's EHS department.
-
DO NOT mix this compound waste with:
-
Strong Bases or Reducing Agents: To prevent vigorous exothermic reactions.
-
Strong Oxidizing Acids (e.g., Nitric Acid): To avoid unpredictable and potentially violent reactions[13].
-
Aqueous or Liquid Waste: Unless specifically instructed by EHS, keep solid and liquid waste streams separate.
-
Halogenated Solvents/Solids: Many disposal facilities incinerate waste, and mixing halogenated and non-halogenated streams increases cost and complexity.
-
-
Causality: Proper segregation is the cornerstone of safe waste management. Incompatible chemicals can react to generate heat, toxic gases, or pressure, leading to container failure and exposure[9].
-
-
Labeling:
-
As soon as you designate a container for waste, affix a hazardous waste label provided by your EHS department[9][13].
-
Fill out the label completely and accurately. List "this compound" by its full chemical name—do not use abbreviations[9]. Include the approximate percentage or quantity.
-
Date the label with the day the first piece of waste is added (the "accumulation start date")[12].
-
Causality: Accurate labeling is a regulatory requirement and is essential for the safety of EHS personnel who will handle the container. It informs them of the contents, hazards, and proper handling procedures[10].
-
-
Waste Accumulation:
-
Place residual amounts of the solid chemical, contaminated weigh boats, gloves, and wipers directly into the labeled container.
-
Keep the container securely capped at all times except when you are actively adding waste[12][14]. This prevents the release of any dust or vapors and protects the contents from contamination.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory staff[10]. The SAA should be away from drains and incompatible materials.
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Minor Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, goggles, double gloves), gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete[2].
-
-
Major Spill (Large quantity or outside of containment):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the affected area.
-
Provide emergency responders with the Safety Data Sheet (SDS) for this compound.
-
Final Disposal and Collection
Hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the U.S., strictly limit the amount of waste and the length of time it can be stored in a laboratory[12].
-
Monitor Accumulation: Keep track of the container's fill level and its accumulation start date. Do not overfill containers; a maximum of 90% capacity is a good rule of thumb to allow for expansion.
-
Request Pickup: Once the container is full or approaching the institutional time limit (e.g., 6 or 12 months), submit a chemical waste pickup request to your EHS department[9][13].
-
Prepare for Pickup: Ensure the waste container is clean on the outside, the lid is tightly sealed, and the label is complete and legible. Store it in an easily accessible location for the EHS team.
By adhering to these scientifically-backed procedures, you contribute to a culture of safety, ensuring that the life cycle of every chemical in your laboratory is managed responsibly from acquisition to final disposal.
References
- Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECDX7CYhcZMUCHu6a6F_hvSgpxa-_yMfuEZCaVYEwUBuw_KZqo_PKCfc_Fl3Mh6Pm3lqjOoyG8cEgsPDZO627lxIGvTAbUy2Ywmt5d0NhqealVCOq5Y2ffEJt3JinhsA8DDUHIcL_t3kCG1aGo123LDvSFIFSRDzRoF_xANrTbruYApemDQMMpJanU3erQxSE2bETRi7HnFo4t0SGijNqvIiH8rZo=
- AK Scientific, Inc. Safety Data Sheet (United States): 3-(4-Nitrophenoxy)thiophene-2-carboxylic Acid. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJtFNzdVL9bkYkyiTtzk53aGE8CsSHpW7hta6QWUhE9QvATkadjdSKP_C0Xe-BzowtuULWn1qd1RDCtkkxjw8fVSMucOCPIiAPXoZ4wjZqsllxfFXtZEAj37EdLVs7aA==
- MySkinRecipes. This compound. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4U-YN1rmPIRB5q-9CFinKNdYnN8E7LA-aHFXtLC5u-ATY3RwogjabbH-BNOPFk5qnX44ErL6pn7TrPYwOwdOeP_4BGmY-Ax_CdrjptLPmqJjHKGLj575WTkq0lkQMDzhXRWBiYgmx6uNlabQ4IbBUpHmTyp9R8TzmWwWNmipr24mkanbGJUa_W7Us3EISTWE3Q1Rg_sCVby7aWXdlSkp6Nh61iwg=
- Sigma-Aldrich. SAFETY DATA SHEET: Thiophene. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrEEaZsPaRyFJOLZ_1b9NdwsZw-vDQIx6h4b-YVzdvBnXbQLnEgP8ENoxdT9xItukyzOEBsgUD-XN60_GNCnnibN2i9ldJnd-VuBBdnLHc4-D2pSX8DDa2eMUdZRUa62FcIXkpYAnEf60_7-mFsNNA
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-EG-73G-eHYgLemOATK8uuciFa4n9i1XbiaoqXW9ghXcSXeljjF4bsuzpKyftvGjb3DGqty8xYev0o664Ap7e0cSePOP08lQJTVA2kbNVK6NqSKXeLv4I7UAEthUqyztvLzNgb0MqJvgSfheOX5VVNNpaJh9bwnXaomM=
- Fisher Scientific. SAFETY DATA SHEET: 2-Thiophenecarboxylic acid. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF6SwRBBtpxX556wIQbLYfYGrqFFaviD8I_Wc8wdJdAo40TXU37-k-SGCh2hCR07PpMBqAanuKcpRp9O8iCUvBd-SqkEDInjj396sRCit0XKtzXaQmEqFU3Px1-t8JacdBDEqQoDjhtRNbkjbICncsuInvVUMzjiLgCOvE5_AC-i9Pc-lt1qgTTybZQdtVcgcAD-8sgM0gLDAlpgV1szMEs2kZLB6QET1K9-ufw19lcSUUl28GmrcgiwyZnbkI
- ChemSynthesis. 4-nitro-2-thiophenecarboxylic acid. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeAthMqK5QCZQaxn9eOd40qxDQcm-v1FCBNk4oU6Fo772Ia-UA526Q0_uG3Mbi3xNBPomjjHJiTMa0f4RFUS2CWOXT6ki7UM6EDH4E8NHmzXIFUvJDGdXm0-9BsflL7M8azCNq9Zc1E8RdjmH47ckCDPJ43cd9df4OZQ==
- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Nitrothiophene-4-carboxylic acid. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7HfewaV3fNmGrqG-JTc4E4hH5X58wqL0K8dl0wrLj1lfCEbzuDFWzsz9zviQ7Kkcv_0zMPDzgRR1-Ock7JgMlHip0-4cofS_gjcZLS126OLZKtiMXUJ8jjZeZLHYnbyRUXqph6j9XAs1b8QdtkEMA5B7a_zXpmLC8m5OQS7baxPxmlJSE9TdeBSkGzRn2rxZ0nhVeOj_E-3UlYN7iJ0gPFxM2ftg9nJjrd-uzPJI88qoP3_nrxaaPAh_JReglm2V-rPO9Qt9rBJ79QFPP
- Fisher Scientific. SAFETY DATA SHEET: 5-Nitrothiophene-3-carboxylic acid. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-je0F9MUC6bQ3atSiZ4Gz0l7waye16iiYjzXGv3lF0yJQPmAvofvMUZ4DEWwpba1wNH8Czn-Lqbvd57fZDmxEnrRfbiRsT-1lSrsv_nmmA9NT6sHI2mLQOpKPQj7uNk-vbcMfhD0ayI8UrpDgXzj8A3YKcIyJOHpM0KpvYhTBFv_eb1f2RkoJQlEzTwGZvJzjixjiB9uu_FmgJP7hKVVGnzjdO4rq-vg-ph3clXrazpPjtiTAxrM0uxDa_ePXdXIqH-J64fV8FoQzkfO4P_fj6tFSG-A=
- Fisher Scientific. SAFETY DATA SHEET: 5-Nitrothiophene-2-carboxylic acid. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvddMXGA32dZbgLuVpydcmwqL0E-wrcLXCL-anED-BSkWF2x41Tw9rlUF-qOkZW8mgx8B7TjBw9uxPzf71UdHHw8e8O859xx4A-306t6F6j8r4wB6QuEELVlKpU71y3mjCG-URkzAC69z7fL0hFBTTqVTzXFfOnUC2UyubAQX1Xb_800utaO6mZoT_AOHi-PtLCHMtFJ3-M4loHx3CWamal1YKTyU8R9Y0iqw2JftT6q5sr1AoYqTfXFizz_2dymwFddh5n-q1alAQ9lPImI_Stt3qFxAHXg==
- Fisher Scientific. SAFETY DATA SHEET: 4-Methylthiophene-2-carboxylic acid, 97%. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL-qWvjFj_6RPHvpYQOU1MPIkvK6vOzUhMj_CEdjyjXAZPsECbqW7IL84VUAaQ2_NUktMtTj1xQpmTYNa_rgVEykzMDQXf27Qcah91JH_EiB_r_hAe6qgCmIK59RhGGxbdEcP0C5FB7g4VP3TPfGebaIdX8e7fi8VBaJckpwFXlJajp4UE4nyV-jgzJhZLUN-KJOF3YgmwE2H8iJrVKGL55db-ZqVtY3DVDBaNUxdAZV2n3LsT28IOoLvLUW-8DT0qCjdzt6S6cpIfXMvnxihjmZ-YCA==
- Dartmouth College. Hazardous Waste Disposal Guide. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0yM1LSvXFrwqZUk1ohKiz2zuiPp2q1ui5CjRE3HAUYVUVBSavxkaQB5QmJjz5Me8c_p66Ui2arI1psh_6j4MDp3kFFcR-fM9iYKUBqNnQZrUujSG7d5L6GFBJv2t4IXwHyHaqDcQxrR1mHzJzBzPIbkb1ex1sJonjcV9Hwz0rE1qcU5d-nt6KUr_FiMYk
- Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBOvCBhK-PIT4Zkoi91NYxnAvl7OZSYdC-GBb_C508bi6PT3XzBGdHRi26Pa1iJ22SaPBa3TjPyIKdtgStSvUIc1LGn4kvdAQlckBPNFwAzHhBTYl77wdjMvPplt7VZ6cVtrbaAh7EJHJey3vGbu0X6YTEbktqDACJLA==
- Northwestern University Research Safety. Hazardous Waste Disposal Guide. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiSgBI9yWXswPiNGEpnLtGqYduMwbo2vjr1oCSELD2xshiBS8PJEge1dZsCIwDme2kvsBNsS4UJRjqAIv6-MbO3Knntij-IZ5SZ0hq5u1b1vTXw556IEXXPbYiDq3njsk63DmM72Xvojh64ImiaEbFJqPto_qEJZUvMGMBpE3qG9d4ze6ZbVbY7fEThdWoHPiQCVJVdGTCnHs=
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTUB24iOsFpTCJob5vSVNbOkZgjWmqVOqWB32X_v3UQk-oc6KOqdhv2eK73O-WzQtFDtCT0uu33Mtm8L_gMaY85tE3Aj9SgN92qrEUk8FkVDcGojBqCdEkdWbQ1wTA7QpiNon7UjHK7g0BVRLb7Ro3wP2vOFmyMrUV-fft5u426cmBsufc29fOgPQ91BUV
- University of Oklahoma Environmental Health and Safety Office. EHSO Manual 2025-2026: Hazardous Waste. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrayEEq_ymz600zkQmRFgnplA4125qTsK5Ax9llHHHgi_P-SEVPaV69R7R73muWdE9D1uaZ5LATAn9gUKl33A4tkgsxVTi48s4ztq-dryg9TcdlVv1iadgbtTqw0jNhIvRX_82wt873xx-FgN7rFmyoJP-qnY=
Sources
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. fishersci.com [fishersci.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling 4-nitrothiophene-2-carboxylic acid
Operational and Safety Protocol: Handling 4-Nitrothiophene-2-Carboxylic Acid
This guide provides comprehensive safety and operational protocols for the handling and disposal of this compound, tailored for researchers and professionals in drug development. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven experience to ensure a multi-layered safety approach. The procedures outlined are designed to be self-validating, promoting a culture of safety and scientific integrity.
Hazard Assessment and Engineering Controls
This compound is classified as a skin, eye, and respiratory irritant.[4][5] The primary operational principle is to minimize all routes of exposure—inhalation, skin contact, and ingestion.
-
Primary Engineering Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This is the most critical step in minimizing inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.[6][7]
-
Emergency Equipment: An eyewash station and an emergency shower must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE is based on a risk assessment of the potential hazards. For this compound, this necessitates protection against splashes, dust, and unforeseen reactions.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a secondary barrier for the entire face and should be used in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential.[3] |
| Hand | Chemical-resistant nitrile or neoprene gloves | Nitrile or neoprene gloves provide adequate protection against a broad range of chemicals. Always inspect gloves for tears or punctures before use. Employ the double-gloving technique for added protection during high-risk procedures. Contaminated gloves must be changed immediately.[3][8] |
| Body | Flame-retardant laboratory coat or a disposable chemical-resistant gown | A flame-retardant lab coat is essential due to the flammability risk associated with related compounds like thiophene.[8][9] A disposable gown is preferred to prevent cross-contamination of personal clothing and can be easily disposed of as hazardous waste.[3] |
| Respiratory | NIOSH-approved N95 respirator or higher | To be used when there is a risk of generating dust or aerosols, or if the ventilation in the fume hood is compromised. A fit-tested respirator is mandatory to ensure a proper seal.[3][9] |
Procedural Workflow for Safe Handling
This step-by-step protocol ensures that safety measures are integrated into the entire handling process.
-
Inspect the Work Area: Ensure the chemical fume hood is operational and clutter-free. Verify the location of the nearest eyewash station and safety shower.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment before starting.
-
Don PPE:
-
Put on the lab coat or disposable gown, ensuring it is fully buttoned.
-
Don the NIOSH-approved respirator, if required, and perform a seal check.
-
Put on the first pair of nitrile gloves.
-
Add a second pair of gloves over the first, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Wear chemical safety goggles.
-
Finally, put on the full-face shield.
-
-
Work Within the Fume Hood: Conduct all manipulations of this compound well inside the fume hood.
-
Avoid Dust Generation: Handle the solid chemical carefully to minimize the formation of dust.[3]
-
Grounding: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[9]
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doff PPE (in order):
-
Remove the outer pair of gloves, peeling them off without touching the outer surface.
-
Remove the face shield and goggles.
-
Remove the lab coat or gown, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Remove the respirator, if worn.
-
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4][8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: This includes any leftover chemical, contaminated gloves, disposable gowns, and bench paper. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[4][10]
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour any solutions down the drain.[4]
-
Disposal Compliance: All waste must be disposed of through a certified hazardous waste management company, following all local and national regulations.[5]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Benchchem. Essential Safety and Operational Guide for Thiophene-2-amidoxime. URL
- Oxford Lab Fine Chem LLP.
- Benchchem.
- Sigma-Aldrich.
- AK Scientific, Inc. 3-(4-Nitrophenoxy)
- Santa Cruz Biotechnology.
- ILO Encyclopaedia.
- Cole-Parmer. Material Safety Data Sheet - Thiophene, benzene free, 99.5%. URL
- Chemius.
- Benchchem. 6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling. URL
- Fisher Scientific.
- Sigma-Aldrich. SAFETY DATA SHEET - Pyridine-2-carboxylic acid. URL
- ITW Reagents.
- Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aksci.com [aksci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Mobile [my.chemius.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
